Spidoxamat
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-chloro-2,6-dimethylphenyl)-1-hydroxy-9,12-dioxa-4-azadispiro[4.2.48.25]tetradec-1-en-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO4/c1-11-9-13(20)10-12(2)14(11)15-16(22)18(21-17(15)23)3-5-19(6-4-18)24-7-8-25-19/h9-10,22H,3-8H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMURKFSRGAWINZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C2=C(C3(CCC4(CC3)OCCO4)NC2=O)O)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001336143 | |
| Record name | Spidoxamat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001336143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
907187-07-9 | |
| Record name | Spidoxamat | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0907187079 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Spidoxamat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001336143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SPIDOXAMAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GWH47SLL68 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Spidoxamat's Mechanism of Action on Acetyl-CoA Carboxylase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Spidoxamat is a modern insecticide belonging to the cyclic keto-enol chemical class, specifically a tetramic acid derivative.[1] It functions as a potent and selective inhibitor of lipid biosynthesis in target pests.[2] Its primary molecular target is Acetyl-CoA Carboxylase (ACC), a critical enzyme in the fatty acid synthesis pathway.[1][2] this compound is classified by the Insecticide Resistance Action Committee (IRAC) as a Group 23 insecticide.[2] This document provides an in-depth examination of the biochemical mechanism of action, relevant quantitative data for its chemical class, detailed experimental protocols for studying its effects, and visual representations of the key pathways and processes involved.
Introduction to Acetyl-CoA Carboxylase (ACC)
Acetyl-CoA Carboxylase is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[3] This reaction is the first committed and rate-limiting step in the de novo biosynthesis of fatty acids.[3][4] The overall reaction is:
Acetyl-CoA + HCO₃⁻ + ATP → Malonyl-CoA + ADP + Pi
The enzyme consists of two major catalytic domains:
-
Biotin Carboxylase (BC) Domain: Catalyzes the ATP-dependent carboxylation of a biotin prosthetic group.[1]
-
Carboxyltransferase (CT) Domain: Transfers the activated carboxyl group from biotin to acetyl-CoA, forming malonyl-CoA.[1]
In insects, the lipids produced via this pathway are essential for numerous physiological functions, including cell membrane formation, energy storage, growth, and reproduction.[2] Disruption of this pathway leads to growth inhibition and eventual mortality in target pests.
Core Mechanism of Action of this compound
Pro-insecticide Activation
This compound is a pro-insecticide that, after application and uptake by the target pest, is metabolized into its biologically active form, this compound-enol.[4][5] This conversion is crucial for its inhibitory activity.
Inhibition of the Carboxyltransferase (CT) Domain
The active enol form of this compound, and related keto-enols like spirotetramat-enol, selectively targets the Carboxyltransferase (CT) domain of the ACC enzyme.[1][3]
Competitive Inhibition Kinetics
Kinetic studies performed on the closely related compound spirotetramat-enol demonstrate that it acts as a competitive inhibitor with respect to the substrate acetyl-CoA.[3] This indicates that the inhibitor directly competes with acetyl-CoA for binding at the active site of the CT domain.[1][3] The structural similarity of the enol form to the substrate facilitates this competitive binding.[1]
Furthermore, the inhibition is uncompetitive with respect to ATP.[3] Since ATP is a substrate for the distant BC domain, this finding corroborates that the inhibitor's site of action is specifically the CT domain, not the BC domain.[3] By blocking the binding of acetyl-CoA, this compound-enol effectively halts the production of malonyl-CoA, thereby shutting down the entire fatty acid synthesis pathway.
Quantitative Data: Inhibition Kinetics
While specific IC₅₀ values for this compound were not available in the reviewed literature, the kinetic profile has been characterized for the closely related and structurally similar compound, spirotetramat-enol. This data serves as a representative model for the inhibitory action of this insecticide class.
| Compound | Enzyme Source | Substrate | Inhibition Type | Reference |
| Spirotetramat-enol | Myzus persicae (Green Peach Aphid) | Acetyl-CoA | Competitive | [3] |
| Spirotetramat-enol | Myzus persicae (Green Peach Aphid) | ATP | Uncompetitive | [3] |
| Spirotetramat-enol | Spodoptera frugiperda (Fall Armyworm) | Acetyl-CoA | Competitive | [3] |
| Spirotetramat-enol | Tetranychus urticae (Spider Mite) | Acetyl-CoA | Competitive | [3] |
Visualizing the Mechanism and Pathways
Fatty Acid Synthesis Pathway and Point of Inhibition
Caption: Inhibition of the fatty acid synthesis pathway by this compound.
This compound's Interaction with ACC Domains
Caption: this compound competitively inhibits the Carboxyltransferase (CT) domain of ACC.
Experimental Workflow for Kinetic Analysis
Caption: Workflow for determining the inhibition kinetics of this compound on ACC.
Key Experimental Protocols
Protocol: Acetyl-CoA Carboxylase (ACC) Inhibition Assay (Radiometric)
This assay quantifies the enzymatic activity of ACC by measuring the incorporation of radiolabeled bicarbonate into the acid-stable product, malonyl-CoA.
-
Principle: The ACC-catalyzed reaction fixes ¹⁴CO₂ (from NaH¹⁴CO₃) onto acetyl-CoA. The reaction is terminated by acidification, which removes unreacted H¹⁴CO₃⁻ as ¹⁴CO₂ gas. The remaining non-volatile radioactivity is proportional to the amount of [¹⁴C]malonyl-CoA formed and is quantified by liquid scintillation counting.
-
Key Reagents:
-
Purified or partially purified ACC enzyme
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 5 mM DTT)
-
Substrates: ATP, Acetyl-CoA
-
Radiolabel: NaH¹⁴CO₃
-
Inhibitor: this compound-enol dissolved in DMSO
-
Stop Solution: 6 M HCl
-
Scintillation Cocktail
-
-
Procedure:
-
Prepare a reaction master mix containing assay buffer, ATP, Acetyl-CoA, and NaH¹⁴CO₃.
-
Aliquot the master mix into microcentrifuge tubes or a 96-well plate.
-
Add varying concentrations of this compound-enol or DMSO (vehicle control) to the respective tubes/wells and briefly pre-incubate at the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding the ACC enzyme preparation.
-
Incubate for a fixed time (e.g., 10-20 minutes) during which the reaction is linear.
-
Terminate the reaction by adding a small volume of 6 M HCl.
-
Dry the samples in a fume hood or with gentle heating (e.g., 60°C) to evaporate the acid and any remaining ¹⁴CO₂.
-
Resuspend the dried residue in water or buffer.
-
Add scintillation cocktail and measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate percent inhibition for each this compound-enol concentration relative to the DMSO control.
-
Plot percent inhibition versus log[Inhibitor] to determine the IC₅₀ value.
-
For kinetic analysis, repeat the assay with varying concentrations of acetyl-CoA (or ATP) at several fixed inhibitor concentrations. Plot the data using Lineweaver-Burk or Michaelis-Menten models to determine the type of inhibition and the inhibition constant (Ki).[3]
-
Protocol: Cellular De Novo Lipogenesis Assay
This assay measures the downstream effect of ACC inhibition on the synthesis of new lipids within a cellular context.
-
Principle: Live cells are incubated with a radiolabeled lipid precursor, such as [¹⁴C]acetate.[6][7] This precursor is converted to acetyl-CoA and incorporated into newly synthesized fatty acids. The total amount of radioactivity incorporated into the lipid fraction is a measure of de novo lipogenesis.
-
Key Reagents:
-
Cultured insect cells (e.g., Sf9) or primary cells
-
Cell Culture Medium
-
Radiolabel: [¹⁴C]Sodium Acetate
-
This compound-enol
-
Phosphate-Buffered Saline (PBS)
-
Lipid Extraction Solvents (e.g., Hexane:Isopropanol mixture, 3:2 v/v)
-
-
Procedure:
-
Plate cells in a multi-well format and allow them to adhere.
-
Treat the cells with various concentrations of this compound-enol or DMSO vehicle control for a predetermined time (e.g., 2-24 hours).
-
Add [¹⁴C]acetate to the culture medium and incubate for a labeling period (e.g., 2-4 hours).[6]
-
Remove the medium and wash the cells thoroughly with cold PBS to remove unincorporated radiolabel.
-
Lyse the cells and extract total lipids by adding an organic solvent mixture (e.g., hexane:isopropanol).
-
Separate the organic (lipid) phase from the aqueous phase.
-
Transfer an aliquot of the organic phase to a scintillation vial and allow the solvent to evaporate.
-
Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Normalize the radioactivity counts to the total protein content of a parallel well to account for differences in cell number.
-
Express the results as a percentage of the lipogenic activity observed in the DMSO-treated control cells.
-
Plot the data to determine the dose-dependent effect of this compound on cellular lipid synthesis.
-
References
- 1. addi.ehu.es [addi.ehu.es]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. The cyclic keto-enol insecticide spirotetramat inhibits insect and spider mite acetyl-CoA carboxylases by interfering with the carboxyltransferase partial reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. escholarship.org [escholarship.org]
- 6. Determination of Fatty Acid Oxidation and Lipogenesis in Mouse Primary Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tno-pharma.com [tno-pharma.com]
Spidoxamat: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spidoxamat is a novel insecticide developed by Bayer Crop Science, belonging to the chemical class of tetramic acid derivatives. Its unique spirocyclic structure contributes to its efficacy against a range of piercing-sucking insect pests. The primary mode of action of this compound is the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in the biosynthesis of fatty acids. This disruption of lipid metabolism leads to the eventual mortality of target pests. This document provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, intended for a technical audience.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. While specific experimental values for properties such as melting point, boiling point, and vapor pressure are not publicly available, the fundamental molecular characteristics are well-defined.
| Property | Value | Source |
| IUPAC Name | 2-(4-chloro-2,6-dimethylphenyl)-1-hydroxy-9,12-dioxa-4-azadispiro[4.2.4.2]tetradec-1-en-3-one | N/A |
| CAS Number | 907187-07-9 | N/A |
| Molecular Formula | C₁₉H₂₂ClNO₄ | N/A |
| Molecular Weight | 363.8 g/mol | N/A |
| Solubility | Generally soluble in organic solvents. Specific solubility data is not publicly available. | N/A |
Synthesis of this compound
The synthesis of this compound involves a multi-step process culminating in the formation of its characteristic spirocyclic tetramic acid structure. The key steps include the formation of an amide intermediate followed by an intramolecular Dieckmann cyclization to construct the tetramic acid ring.
General Synthetic Scheme
The overall synthetic strategy can be visualized as a two-stage process: the coupling of a substituted benzoyl chloride with a spirocyclic amine derivative, followed by an intramolecular cyclization to yield the final product.
Representative Experimental Protocol
While a detailed, step-by-step protocol for the synthesis of this compound is proprietary, the following representative procedure is based on the known chemistry of tetramic acid synthesis, particularly the Dieckmann cyclization, and analogies to the synthesis of related compounds like Spirotetramat.
Step 1: Amide Formation
-
To a solution of the appropriate spirocyclic amine derivative in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran), add a base (e.g., triethylamine, pyridine) and cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of 4-chloro-2,6-dimethylbenzoyl chloride in the same solvent to the cooled mixture with stirring.
-
Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete, as monitored by an appropriate technique (e.g., TLC, LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amide intermediate.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Dieckmann Cyclization
-
Dissolve the purified amide intermediate in a dry, aprotic solvent (e.g., anhydrous tetrahydrofuran) under an inert atmosphere (e.g., nitrogen, argon).
-
Add a strong base, such as potassium tert-butoxide (KOtBu), to the solution at room temperature with vigorous stirring.
-
Heat the reaction mixture to reflux and monitor the progress of the cyclization by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting crude this compound by recrystallization or column chromatography to yield the final product.
Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis, to confirm its identity and purity.
Mechanism of Action: Inhibition of Fatty Acid Biosynthesis
This compound's insecticidal activity stems from its ability to inhibit the enzyme acetyl-CoA carboxylase (ACCase). ACCase is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This is the first committed step in the biosynthesis of fatty acids.
By inhibiting ACCase, this compound effectively blocks the production of malonyl-CoA, a crucial building block for the synthesis of long-chain fatty acids. Fatty acids are essential for numerous biological functions in insects, including energy storage, cell membrane integrity, and the production of signaling molecules. The disruption of this vital metabolic pathway ultimately leads to the death of the insect.
Toxicological Profile of Spidoxamat on Target Pests: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Spidoxamat is a novel insecticide developed by Bayer CropScience, belonging to the tetramic acid chemical class and classified under the Insecticide Resistance Action Committee (IRAC) Group 23. Its primary mode of action is the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in the biosynthesis of lipids. This disruption of lipid metabolism leads to mortality in a range of piercing-sucking insect pests. This technical guide provides a comprehensive overview of the toxicological profile of this compound on its target pests, including its mode of action, target species, and the experimental protocols used to assess its efficacy. While specific quantitative toxicity data (LC50/LD50) for this compound on target pests is not publicly available in the reviewed literature, this guide outlines the established methodologies for determining such values and presents the known qualitative toxicological effects.
Introduction
This compound is a systemic insecticide designed for the control of economically important agricultural pests. As a member of the keto-enol family, it represents a significant tool in insecticide resistance management programs due to its distinct mode of action. Understanding the toxicological profile of this compound is crucial for its effective and sustainable use in integrated pest management (IPM) strategies.
Mode of Action: Inhibition of Acetyl-CoA Carboxylase
The primary target site of this compound in insects is the enzyme Acetyl-CoA Carboxylase (ACCase).[1] ACCase is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the rate-limiting step in fatty acid biosynthesis. By inhibiting ACCase, this compound effectively disrupts the production of essential lipids required for various physiological processes in insects, including energy storage, cell membrane integrity, and the formation of the cuticle.[1] This disruption of lipid metabolism ultimately leads to growth inhibition and mortality of the target pest.[1]
Signaling Pathway of this compound's Action
Caption: Mechanism of action of this compound leading to pest mortality.
Target Pests
This compound exhibits high efficacy against a range of piercing-sucking insect pests. Its systemic nature allows for both foliar and soil applications, providing flexibility in pest management strategies.[2]
| Target Pest Group | Common Name(s) |
| Aphids | Green Peach Aphid (Myzus persicae), Cotton Aphid (Aphis gossypii), etc. |
| Whiteflies | Sweetpotato Whitefly (Bemisia tabaci), Greenhouse Whitefly (Trialeurodes vaporariorum), etc. |
| Mealybugs | Citrus Mealybug (Planococcus citri), etc. |
| Psyllids | Asian Citrus Psyllid (Diaphorina citri), etc. |
| Scales | California Red Scale (Aonidiella aurantii), etc. |
| Mites | (Suppression of some phytophagous mites) |
| Thrips | (Suppression) |
| Nematodes | (Activity against some plant-parasitic nematodes) |
Quantitative Toxicological Data
As of the latest available public information, specific lethal concentration (LC50) and lethal dose (LD50) values for this compound against its target pests have not been published in peer-reviewed literature or regulatory summaries. Efficacy trials are ongoing, and this data is likely held by the manufacturer for regulatory purposes.[2] For context, a related tetramic acid insecticide, spirotetramat, has reported LC50 values against various aphid species, but these are not directly transferable to this compound.
Table of this compound Toxicity on Target Pests (Qualitative)
| Target Pest | Life Stage(s) Affected | Toxicological Effect |
| Aphids | Nymphs and Adults | Mortality, Growth Inhibition |
| Whiteflies | Nymphs and Adults | Mortality, Growth Inhibition |
| Mealybugs | Nymphs and Adults | Mortality, Growth Inhibition |
| Psyllids | Nymphs and Adults | Mortality, Growth Inhibition |
| Scales | Nymphs and Adults | Mortality, Growth Inhibition |
Experimental Protocols
The determination of insecticide toxicity is conducted using standardized bioassays. The following protocols are representative of the methodologies likely employed to evaluate the toxicological profile of this compound.
Leaf-Dip Bioassay for Aphids and Whiteflies (IRAC Method)
This method is a standard procedure for determining the contact toxicity of insecticides to small, soft-bodied insects.
Objective: To determine the median lethal concentration (LC50) of this compound.
Materials:
-
This compound technical grade or formulated product
-
Distilled water
-
Non-ionic surfactant (optional, depending on formulation)
-
Host plant leaves (e.g., cabbage for aphids, cotton for whiteflies)
-
Petri dishes
-
Agar
-
Fine camel-hair brush
-
Controlled environment chamber (25 ± 2°C, 60-70% RH, 16:8 L:D photoperiod)
Procedure:
-
Preparation of Test Solutions: A stock solution of this compound is prepared in distilled water (with surfactant if necessary). A series of at least five graded concentrations are prepared by serial dilution. A control solution (distilled water, with surfactant if used) is also prepared.
-
Leaf Disc Preparation: Leaf discs of a suitable size are cut from untreated, healthy host plants.
-
Treatment Application: Each leaf disc is immersed in a test solution for 10-20 seconds with gentle agitation. The treated discs are then allowed to air dry on a clean, non-absorbent surface.
-
Bioassay Setup: The air-dried leaf discs are placed, adaxial side down, on a bed of agar (1-1.5%) in a petri dish. The agar provides moisture to keep the leaf turgid.
-
Insect Infestation: A cohort of synchronized adult or late-instar nymphal pests (e.g., 15-20 individuals) is carefully transferred onto each treated leaf disc using a fine camel-hair brush.
-
Incubation: The petri dishes are sealed with ventilated lids and placed in a controlled environment chamber.
-
Mortality Assessment: Mortality is assessed after a specific time interval (e.g., 24, 48, or 72 hours). Insects are considered dead if they are unable to move when gently prodded with a brush.
-
Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to calculate the LC50 value and its 95% confidence limits.
Experimental Workflow for Leaf-Dip Bioassay
Caption: Standard workflow for a leaf-dip bioassay to determine insecticide toxicity.
Systemic Uptake Bioassay for Systemic Insecticides
This method is used to evaluate the efficacy of systemic insecticides that are taken up by the plant and translocated to other tissues.
Objective: To assess the mortality of piercing-sucking insects feeding on plants treated systemically with this compound.
Materials:
-
Potted host plants
-
This compound formulation suitable for soil application
-
Cages or containers to enclose the insects on the plants
-
Controlled environment greenhouse or growth chamber
Procedure:
-
Plant Treatment: Potted plants are treated with a known concentration of this compound applied to the soil as a drench. Control plants receive only water.
-
Uptake Period: The treated plants are maintained under optimal growing conditions for a specific period (e.g., 24-72 hours) to allow for the uptake and translocation of the insecticide.
-
Insect Infestation: A known number of target pests are confined to a specific leaf or portion of the treated plant using a clip-cage or other suitable enclosure.
-
Incubation: The infested plants are kept in a controlled environment.
-
Mortality Assessment: Mortality of the insects within the cages is recorded at regular intervals.
-
Data Analysis: Mortality data is analyzed to determine the efficacy of the systemic application.
Acetyl-CoA Carboxylase (ACCase) Inhibition Assay
This biochemical assay directly measures the effect of this compound on its target enzyme.
Objective: To determine the concentration of this compound that inhibits 50% of ACCase activity (IC50).
Materials:
-
This compound
-
Insect tissue homogenate (source of ACCase)
-
Buffer solutions
-
Substrates: Acetyl-CoA, ATP, and bicarbonate (containing radioactive ¹⁴C)
-
Scintillation counter and vials
Procedure:
-
Enzyme Extraction: ACCase is extracted and partially purified from the target insect species.
-
Assay Reaction: The enzymatic reaction is initiated by adding the insect enzyme extract to a reaction mixture containing the substrates and varying concentrations of this compound.
-
Incubation: The reaction is allowed to proceed for a specific time at an optimal temperature.
-
Quantification: The reaction is stopped, and the amount of radiolabeled malonyl-CoA produced is quantified using a scintillation counter.
-
Data Analysis: The percentage of ACCase inhibition is calculated for each this compound concentration, and the IC50 value is determined by plotting the inhibition data against the logarithm of the inhibitor concentration.
Logical Relationship of Experimental Protocols
References
Spidoxamat: A Technical Guide to a Novel Lipid Biosynthesis Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spidoxamat is a novel insecticide belonging to the ketoenol class, specifically a tetramic acid derivative, developed by Bayer CropScience.[1][2] It functions as a potent inhibitor of lipid biosynthesis by targeting acetyl-CoA carboxylase (ACCase), a critical enzyme in the fatty acid synthesis pathway.[3][4] This mode of action disrupts essential metabolic processes in a range of piercing-sucking insect pests, leading to mortality.[2][5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, chemical properties, and its place within modern crop protection strategies.
Introduction
The continuous evolution of pest resistance necessitates the development of novel insecticides with unique modes of action. This compound emerges as a significant advancement in this area, classified by the Insecticide Resistance Action Committee (IRAC) as a Group 23 insecticide.[3][5] Its primary targets include aphids, whiteflies, mealybugs, psyllids, and scales.[2][5] Notably, this compound is the first in its class to be registered for both foliar and soil applications, offering greater flexibility in pest management strategies.[5]
Chemical and Physical Properties
This compound is a synthetic compound with a distinct spirocyclic structure.[6]
| Property | Value | Reference |
| IUPAC Name | 2-(4-chloro-2,6-dimethylphenyl)-1-hydroxy-9,12-dioxa-4-azadispiro[4.2.48.25]tetradec-1-en-3-one | [6] |
| CAS Number | 907187-07-9 | [1] |
| Molecular Formula | C₁₉H₂₂ClNO₄ | [2][7] |
| Molecular Weight | 363.8 g/mol | [8] |
| Chemical Class | Tetramic acid derivative | [2][3] |
Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase
The primary biochemical target of this compound is acetyl-CoA carboxylase (ACCase).[2] This enzyme catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the initial and rate-limiting step in de novo fatty acid biosynthesis.[9]
This compound, in its active enolic form, is believed to act as a mimic of the substrate, acetyl-CoA.[2] It binds to the carboxyltransferase (CT) domain of the ACCase enzyme, competitively inhibiting the binding of acetyl-CoA.[2][9] This interference prevents the transfer of a carboxyl group to acetyl-CoA, thereby halting the production of malonyl-CoA and disrupting the entire lipid biosynthesis pathway.[2] The resulting depletion of essential lipids affects cell membrane integrity, energy storage, and the formation of critical signaling molecules, ultimately leading to the death of the target pest.[4][6]
Figure 1. Mechanism of action of this compound.
Comparative Efficacy and Spectrum of Activity
This compound demonstrates high efficacy against a range of piercing-sucking pests.[5] While specific quantitative data from peer-reviewed publications is still emerging, initial findings indicate its effectiveness at low dose rates for both foliar and soil applications.[1]
| Target Pest | Efficacy | Application | Reference |
| Aphids | High | Foliar & Soil | [1][5] |
| Whiteflies | High | Foliar & Soil | [1][5] |
| Mites | Effective | Foliar & Soil | [2] |
| Nematodes (e.g., Meloidogyne incognita) | Effective (100% mortality at 20 mg/L) | Not specified | [2] |
Experimental Protocols
Acetyl-CoA Carboxylase (ACCase) Inhibition Assay
This protocol is a generalized method for determining the inhibitory effect of this compound on ACCase activity.
Objective: To quantify the inhibition of ACCase by this compound and determine its IC₅₀ value.
Materials:
-
Purified ACCase enzyme (from target insect pest)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Acetyl-CoA
-
ATP (Adenosine triphosphate)
-
KHCO₃ (Potassium bicarbonate) containing ¹⁴C
-
Reaction buffer (e.g., Tris-HCl with MgCl₂ and citrate)
-
Scintillation cocktail
-
Scintillation counter
Workflow:
References
- 1. New ISO Published – this compound (Plenexos): The Next Generation Ketoenol Insecticide – News & Updates [chemrobotics.in]
- 2. This compound | 907187-07-9 | Benchchem [benchchem.com]
- 3. irac-online.org [irac-online.org]
- 4. This compound (Ref: BCS-AA10147) [sitem.herts.ac.uk]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. Buy this compound (EVT-6729627) | 907187-07-9 [evitachem.com]
- 7. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 8. This compound | C19H22ClNO4 | CID 54740619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Inhibition of acetyl-CoA carboxylase by spirotetramat causes growth arrest and lipid depletion in nematodes - PMC [pmc.ncbi.nlm.nih.gov]
Initial Efficacy of Spidoxamat on Aphids: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spidoxamat is a novel insecticide from the chemical class of ketoenols, developed by Bayer Crop Science. It is classified by the Insecticide Resistance Action Committee (IRAC) as a Group 23 insecticide, which acts by inhibiting Acetyl-CoA carboxylase (ACC)[1]. This mode of action provides a valuable tool for the management of piercing-sucking insect pests, particularly aphids, especially in the context of resistance management and integrated pest management (IPM) programs. Early data suggest that this compound has a high margin of safety for many beneficial insect species, including predators, parasitoids, and pollinators, while demonstrating excellent efficacy against target pests in both foliar and soil applications[1][2]. As a new active ingredient, it is positioned to be an important alternative to other insecticide classes, such as neonicotinoids[1][3].
Core Mechanism of Action
This compound's insecticidal activity stems from its ability to inhibit the enzyme Acetyl-CoA carboxylase (ACC)[2][4][5]. ACC is a critical enzyme in the biosynthesis of fatty acids, catalyzing the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This is the first committed step in fatty acid synthesis. By inhibiting this enzyme, this compound disrupts the production of lipids, which are essential for various physiological processes in insects, including the formation of cell membranes, energy storage, and molting[1]. The disruption of lipid biosynthesis ultimately leads to the death of the target pest[4].
Caption: this compound's mode of action via inhibition of Acetyl-CoA carboxylase.
Efficacy Data
While specific quantitative data from initial efficacy studies, such as LC50 values or detailed field trial results, are not extensively available in the public domain, regulatory documents and industry communications provide a qualitative assessment of this compound's efficacy against aphids. The available information highlights its potential as a highly effective aphicide.
Table 1: Summary of this compound Efficacy on Aphids (Qualitative)
| Efficacy Aspect | Description | Source(s) |
| Target Pests | Effective against a variety of piercing-sucking pests, including aphids. | [1][3] |
| General Efficacy | Demonstrated to have "excellent efficacy" on homopteran piercing-sucking insects, including aphids. | [1][3] |
| Application | Shows excellent target pest efficacy in both foliar and soil application scenarios. | [1][2] |
| Plant Mobility | High plant mobility ensures high efficacy against key sucking pests like aphids at low dose rates. | [6] |
| IPM Compatibility | Very safe for predatory and parasitic beneficial insects and mites, making it a good fit for IPM programs. | [3] |
Table 2: Known Formulation and Use Patterns for Aphid Control
| Product | Active Ingredients | Application Rate (Product) | Application Rate (Active Ingredient) | Use Pattern | Source(s) |
| BCS-AA10147 WG 22.2 | This compound (72 g/kg) & Flupyradifurone (150 g/kg) | 538 g/ha | This compound: 0.086 lb AI/A (approx. 96.4 g AI/ha) | 1 foliar application, 21-day PHI, with an adjuvant. | [3] |
| This compound SG 75 | This compound (75%) | Not specified | 0.156 lb AI/A (approx. 175 g AI/ha) | 2 foliar applications, 10-day interval, 21-day PHI. | [3] |
Experimental Protocols
Detailed protocols for the initial efficacy studies of this compound are proprietary to the manufacturer. However, a standard methodology for evaluating the efficacy of a new insecticide against aphids in a laboratory setting is outlined below. This protocol describes a typical leaf-dip bioassay used to determine the dose-response relationship and calculate lethal concentration (LC) values.
Protocol: Laboratory Bioassay for Aphid Efficacy (Leaf-Dip Method)
-
Insect Rearing:
-
Maintain a healthy, age-synchronous colony of the target aphid species (e.g., Myzus persicae, Aphis gossypii) on untreated host plants in a controlled environment (e.g., 25±2°C, 60±10% RH, 16:8 L:D photoperiod).
-
Ensure the colony is free from parasites and pathogens.
-
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetone with a surfactant like Triton X-100).
-
Make a series of serial dilutions from the stock solution with distilled water to create a range of at least five concentrations expected to cause between 10% and 90% mortality.
-
Prepare a control solution containing only the solvent and surfactant at the same concentration used in the test solutions.
-
-
Bioassay Procedure:
-
Excise healthy, uniform-sized leaves from the host plant.
-
Individually dip the leaves into the respective test solutions (including the control) for a standardized duration (e.g., 10-30 seconds).
-
Allow the leaves to air-dry completely on a clean, non-absorbent surface.
-
Place the treated leaves, adaxial side up, onto an agar base (1-2%) in Petri dishes to maintain turgor.
-
Using a fine brush, carefully transfer a known number of adult apterous aphids (e.g., 20-30) onto each leaf disc.
-
Seal the Petri dishes with ventilated lids to prevent escape and maintain humidity.
-
Replicate each concentration and the control at least three to four times.
-
-
Incubation and Data Collection:
-
Incubate the bioassay units under the same controlled environmental conditions used for insect rearing.
-
Assess aphid mortality at predetermined intervals (e.g., 24, 48, and 72 hours) under a stereomicroscope. Aphids are considered dead if they do not move when gently prodded with a fine brush.
-
-
Data Analysis:
-
Correct the observed mortality for control mortality using Abbott's formula.
-
Perform probit analysis on the corrected mortality data to determine the lethal concentration values (e.g., LC50, LC90) and their 95% confidence intervals.
-
Caption: Generalized experimental workflow for an aphid efficacy bioassay.
Conclusion
This compound represents a significant development in insecticide technology, offering a novel mode of action for the control of aphids and other sucking pests. Its classification as an IRAC Group 23 insecticide makes it a critical tool for managing insecticide resistance. While detailed quantitative efficacy data from initial studies are not widely public, the available information indicates that this compound is a highly effective insecticide with a favorable safety profile for beneficial organisms, positioning it as a valuable component of modern Integrated Pest Management strategies. Further public data from field trials will be crucial in fully defining its role in various agricultural systems.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. Buy this compound (EVT-6729627) | 907187-07-9 [evitachem.com]
- 3. Food Use Data Search [ir4app.cals.ncsu.edu]
- 4. This compound (Ref: BCS-AA10147) [sitem.herts.ac.uk]
- 5. gcsaa.org [gcsaa.org]
- 6. New ISO Published – this compound (Plenexos): The Next Generation Ketoenol Insecticide – News & Updates [chemrobotics.in]
The Role of Spidoxamat in Integrated Pest Management (IPM): A Technical Guide
Introduction
Spidoxamat is a novel insecticide belonging to the ketoenol class of chemistry, developed by Bayer CropScience.[1][2] It is classified by the Insecticide Resistance Action Committee (IRAC) as a Group 23 insecticide, which acts by inhibiting acetyl-CoA carboxylase (ACC).[1] This mode of action disrupts lipid biosynthesis, which is crucial for the development and energy metabolism of target pests, leading to growth inhibition and mortality.[3] this compound is effective against a range of piercing and sucking insect pests, including aphids, whiteflies, mealybugs, psyllids, and scales, with suppression of thrips and some phytophagous mites.[1] Its unique mode of action and selectivity profile make it a promising tool for Integrated Pest Management (IPM) and resistance management programs, offering an alternative to neonicotinoid insecticides.[1] This technical guide provides an in-depth overview of this compound, including its mode of action, toxicological profile, and role in IPM, with a focus on quantitative data and experimental methodologies.
Mode of Action
This compound's primary target is the enzyme acetyl-CoA carboxylase (ACC), a critical enzyme in the biosynthesis of fatty acids.[2][3] ACC catalyzes the conversion of acetyl-CoA to malonyl-CoA, the first committed step in the fatty acid synthesis pathway. By inhibiting this enzyme, this compound disrupts the production of lipids, which are essential for various physiological processes in insects, including:
-
Energy storage: Lipids are the primary form of energy storage in insects.
-
Cell membrane integrity: Phospholipids are essential components of all cell membranes.
-
Molting and development: The formation of new cuticle during molting is a lipid-intensive process.[1]
-
Reproduction: Lipids are crucial for egg production and development.
The inhibition of ACC leads to a cascade of downstream effects, ultimately resulting in the death of the insect. The following diagram illustrates the logical relationship of this compound's mode of action.
Caption: Logical flow of this compound's mode of action.
Efficacy Data
While documents from regulatory agencies and Bayer CropScience state that this compound demonstrates "excellent target pest efficacy in both foliar and soil application scenarios," specific quantitative data from peer-reviewed field trials are not yet widely available as of late 2025.[1] Research is ongoing, with several studies planned or in progress. For instance, Anand Agricultural University in India has outlined bio-efficacy studies for a this compound and Spinetoram combination against pink bollworm, thrips, and whitefly in cotton.[4][5] Additionally, a collaboration between the ICAR-Directorate of Floricultural Research and Bayer CropScience is set to evaluate a this compound and Abamectin formulation against thrips and mites in roses under open field conditions.[6]
The following table is a template illustrating the type of quantitative data that would be generated from such efficacy trials.
Table 1: Template for this compound Efficacy Data
| Crop | Target Pest | Application Rate (g a.i./ha) | Application Method | Pest Mortality (%) | Days After Treatment | Reference |
| Cotton | Whitefly (Bemisia tabaci) | Data not available | Foliar Spray | Data not available | 3, 7, 14 | (Future Study) |
| Cotton | Aphids (Aphis gossypii) | Data not available | Foliar Spray | Data not available | 3, 7, 14 | (Future Study) |
| Tomato | Whitefly (Bemisia tabaci) | Data not available | Soil Drench | Data not available | 7, 14, 21 | (Future Study) |
| Citrus | Asian Citrus Psyllid (Diaphorina citri) | Data not available | Foliar Spray | Data not available | 3, 7, 14 | (Future Study) |
Toxicological Profile
This compound has undergone a comprehensive battery of toxicological studies to assess its potential risk to human health. These studies have been conducted in compliance with Good Laboratory Practice (GLP) and international guidelines (OECD, EU, US EPA). The following tables summarize the key findings.
Table 2: Acute Toxicity of this compound (Technical Ingredient, 97.1% Purity)
| Study | Species | Route | LD50/LC50 | Clinical Signs | Year |
| Acute Oral | Rat | Oral | >2000 mg/kg bw | No clinical signs observed | 2018-2019 |
| Acute Dermal | Rat | Dermal | >2000 mg/kg bw | No clinical signs observed | 2018-2019 |
| Acute Inhalation | Rat | Inhalation | >2.15 mg/L (4-hour) | No mortality | 2018-2019 |
Table 3: Summary of Other Toxicological Endpoints for this compound
| Study Type | Findings |
| Genotoxicity | No indication of a genotoxic response in a battery of in vitro and in vivo studies. This compound is not considered genotoxic. |
| Reproductive and Developmental Toxicity | Studies conducted between 2007 and 2022 showed no evidence of reproductive or developmental toxicity. |
| Chronic Toxicity and Carcinogenicity | Studies conducted between 2018 and 2022 showed no evidence of carcinogenicity. |
| Endocrine Disruption | No evidence of treatment-related effects related to endocrine activity in studies with rats, rabbits, mice, and dogs. |
| Skin and Eye Irritation | Not irritating to rabbit skin. Mild and transient conjunctival redness was observed in an eye irritation study. |
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections outline the methodologies for key experiments related to this compound.
Insecticide Efficacy Trials (General Protocol)
While specific protocols for this compound trials are not yet published, a general methodology for evaluating insecticide efficacy against pests like whiteflies and aphids in a field setting is as follows:
-
Experimental Design: Field plots are established in a randomized complete block design with multiple replicates per treatment.
-
Treatments: Treatments include an untreated control and various application rates of the test insecticide.
-
Application: The insecticide is applied using calibrated equipment to ensure uniform coverage. Application methods can include foliar sprays or soil drenches.
-
Pest Population Assessment: Pest populations (e.g., number of aphids per leaf, number of whitefly nymphs per leaf area) are assessed at pre-determined intervals before and after treatment (e.g., 3, 7, and 14 days after application).
-
Data Analysis: Pest count data are statistically analyzed to determine the efficacy of the insecticide compared to the untreated control. Mortality rates are often corrected for natural mortality in the control group using Abbott's formula.
The following diagram illustrates a typical workflow for an insecticide efficacy trial.
Caption: A generalized workflow for insecticide efficacy trials.
Toxicological Studies (Methodology Overview)
The toxicological studies on this compound were conducted following standardized international guidelines. An overview of the methodology for a 28-day dermal toxicity study is provided as an example:
-
Test System: Wistar rats.
-
Guidelines: Conducted in accordance with OECD and US EPA testing guidelines and compliant with GLP.
-
Dose Groups: Multiple dose groups (e.g., 0, 100, 300, and 1000 mg/kg body weight/day) with a control group.
-
Administration: The test substance was applied to the shaved flank of the rats via a semi-occluded application for 6 hours per day for 28 consecutive days.
-
Parameters Assessed: Clinical signs, body weight, food consumption, hematology, clinical chemistry, organ weights, and histopathology.
-
Endpoint Determination: The No Observed Adverse Effect Level (NOAEL) was determined based on the absence of treatment-related findings.
Role in Integrated Pest Management (IPM)
This compound's characteristics make it a valuable component of IPM programs:
-
Novel Mode of Action: As a Group 23 insecticide, this compound provides a new tool for managing pests that have developed resistance to other insecticide classes. Rotating this compound with insecticides from different IRAC groups is a key strategy for resistance management.
-
Selectivity: Early data suggest that this compound has a high margin of safety for a number of beneficial insect species, including predators, parasitoids, and pollinators.[1] This selectivity is a cornerstone of IPM, as it helps to preserve natural pest control services.
-
Application Flexibility: this compound is effective with both foliar and soil applications.[1] Soil applications can reduce the risk of off-target drift and minimize exposure to non-target foliar-dwelling organisms.[1]
-
Alternative to Neonicotinoids: Given its efficacy against piercing and sucking pests, this compound is positioned as a potential alternative to neonicotinoid insecticides, which have faced increased scrutiny due to their impact on pollinators.[1]
The following diagram illustrates the logical relationship of this compound within an IPM framework.
Caption: this compound's role within an IPM framework.
Conclusion
This compound represents a significant advancement in insecticide technology, offering a novel mode of action for the control of important piercing and sucking pests. Its favorable toxicological profile and selectivity towards many beneficial insects make it a strong candidate for inclusion in modern IPM programs. While comprehensive, publicly available field efficacy data is still emerging, ongoing research is expected to further define its role in sustainable agriculture. As with any crop protection tool, adherence to label recommendations and sound resistance management practices will be crucial to preserving the long-term utility of this compound.
References
Spidoxamat: An In-depth Technical Guide to its Environmental Fate and Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spidoxamat is a novel insecticide belonging to the ketoenol class of chemistry, developed for the control of a broad spectrum of piercing and sucking insect pests in various agricultural crops. As with any pesticide, understanding its environmental fate and degradation is crucial for assessing its potential impact on non-target organisms and ecosystems. This technical guide provides a comprehensive overview of the available scientific information regarding the environmental degradation pathways and metabolic fate of this compound.
Degradation of this compound in the Environment
The environmental degradation of this compound is a multifaceted process involving biotic and abiotic transformations. These processes lead to the formation of several metabolites, some of which may also be of environmental relevance. The primary routes of degradation include hydrolysis, photolysis, and microbial metabolism in soil and aquatic systems.
Key Metabolites
Several key metabolites of this compound have been identified through various environmental fate studies. The formation of these metabolites is a critical aspect of the overall degradation pathway. The principal metabolites identified are:
-
This compound-decyclohexylketone: This metabolite is formed through the cleavage of the spirocyclic ring system, resulting in the loss of the cyclohexane group and the formation of a ketone.
-
This compound-dechlorohydroxy: This metabolite is likely a result of aqueous photolysis, where the chlorine atom on the phenyl ring is substituted by a hydroxyl group.
-
This compound-cyclohydroxy-benzylalcohol (cis): This metabolite has been identified in plant metabolism studies and involves a more complex transformation of the parent molecule.
Quantitative Environmental Fate Data
While detailed quantitative data from specific environmental fate studies on this compound are not widely available in the public domain, regulatory assessments provide some insights into its environmental behavior. The following table summarizes the conceptual understanding of this compound's environmental fate parameters. It is important to note that specific half-life values (DT50) and other quantitative descriptors are typically generated through standardized laboratory and field studies, and the absence of specific values in this guide reflects the limited availability of this data in published literature.
| Environmental Compartment | Degradation Process | Key Parameters | General Observations |
| Water | Hydrolysis | DT50 | Expected to be pH-dependent. |
| Photolysis | DT50, Quantum Yield | A likely route of degradation, leading to the formation of this compound-dechlorohydroxy. | |
| Soil | Aerobic Metabolism | DT50 | Microbial degradation is anticipated to be a significant pathway for dissipation in soil. |
| Anaerobic Metabolism | DT50 | Degradation is generally slower under anaerobic conditions compared to aerobic conditions. | |
| Mobility | Koc | The mobility of this compound and its metabolites in soil is characterized by the soil organic carbon-water partitioning coefficient (Koc). | |
| Aquatic Sediment | Aerobic & Anaerobic Metabolism | DT50 | Transformation and degradation in sediment are influenced by the microbial activity and redox conditions of the system. |
Note: Specific quantitative values for DT50 and Koc are not publicly available and would be contained in regulatory submission documents.
Experimental Protocols for Environmental Fate Studies
The environmental fate of a pesticide like this compound is investigated through a series of standardized studies, primarily following guidelines set by international bodies such as the Organisation for Economic Co-operation and Development (OECD). Below are detailed outlines of the methodologies for key experiments.
Hydrolysis (Following OECD Guideline 111)
Objective: To determine the rate of abiotic hydrolysis of this compound in aqueous solutions at different pH values.
Methodology:
-
Test Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.
-
Test Substance Application: Add a known concentration of radiolabeled or non-radiolabeled this compound to the test solutions.
-
Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C).
-
Sampling: Collect samples at predetermined time intervals.
-
Analysis: Analyze the samples for the concentration of the parent compound and any major hydrolysis products using appropriate analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.
-
Data Analysis: Calculate the first-order rate constant and the half-life (DT50) for the hydrolysis of this compound at each pH.
Aqueous Photolysis (Following OECD Guideline 316)
Objective: To determine the rate of photolytic degradation of this compound in water.
Methodology:
-
Test Solutions: Prepare a sterile aqueous solution of this compound of known concentration.
-
Light Source: Use a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters).
-
Irradiation: Irradiate the test solutions for defined periods. Maintain a parallel set of control samples in the dark to assess abiotic hydrolysis.
-
Sampling: Collect samples from both irradiated and dark control solutions at various time points.
-
Analysis: Quantify the concentration of this compound and its photoproducts using methods like HPLC-MS/MS.
-
Data Analysis: Determine the photolytic half-life and, if possible, the quantum yield of the degradation process.
Aerobic Soil Metabolism (Following OECD Guideline 307)
Objective: To investigate the rate and pathway of this compound degradation in aerobic soil.
Methodology:
-
Soil Selection: Use at least three different soil types with varying characteristics (e.g., texture, organic carbon content, pH).
-
Test Substance Application: Apply radiolabeled this compound to the soil samples at a known concentration.
-
Incubation: Incubate the treated soil samples in the dark under controlled aerobic conditions (i.e., maintained moisture content and temperature).
-
Sampling: Collect soil samples at regular intervals over the course of the study.
-
Extraction and Analysis: Extract the soil samples with appropriate solvents and analyze the extracts for the parent compound and its metabolites. Techniques like Liquid Scintillation Counting (LSC) for radiolabeled studies and LC-MS/MS for structural elucidation are commonly used.
-
Data Analysis: Determine the degradation kinetics of this compound in each soil type and identify the major metabolites. Calculate the DT50 and DT90 (time for 90% dissipation) values.
Visualizations
This compound Degradation Pathway
Caption: Proposed degradation pathway of this compound in the environment.
Experimental Workflow for a Soil Metabolism Study
Caption: Generalized workflow for an aerobic soil metabolism study.
Conclusion
The environmental fate of this compound is characterized by its transformation into several key metabolites through processes such as hydrolysis, photolysis, and microbial degradation. While the complete quantitative picture of its persistence and mobility in various environmental compartments requires access to detailed regulatory study reports, the available information indicates that it undergoes degradation to form products like this compound-decyclohexylketone and this compound-dechlorohydroxy. The standardized experimental protocols outlined in this guide provide the framework through which the environmental behavior of this compound is scientifically evaluated. Further research and public dissemination of data from these studies will be crucial for a more complete understanding of the environmental profile of this insecticide.
Spidoxamat: A Technical Guide to its Spectrum of Activity Against Sucking Insects
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Spidoxamat is a novel insecticide developed by Bayer Crop Science, offering a unique mode of action for the control of a broad spectrum of economically important sucking insect pests. As a member of the tetramic acid derivatives, this compound is classified by the Insecticide Resistance Action Committee (IRAC) as a Group 23 insecticide, acting as an inhibitor of acetyl-CoA carboxylase (ACCase). This mechanism disrupts lipid biosynthesis, a fundamental metabolic process in insects, leading to mortality. This technical guide provides a comprehensive overview of this compound's activity, mode of action, and available efficacy information against key sucking insect pests. While specific quantitative data from peer-reviewed publications is emerging due to the novelty of the compound, this guide synthesizes the current understanding to support research and development professionals.
Mode of Action: Inhibition of Acetyl-CoA Carboxylase
This compound's insecticidal activity is derived from its ability to inhibit the enzyme acetyl-CoA carboxylase (ACCase).[1][2] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes and play a vital role in energy storage and metabolism. By inhibiting ACCase, this compound disrupts the production of malonyl-CoA, a key building block for fatty acid synthesis. This disruption of lipid biosynthesis ultimately leads to the inhibition of growth, development, and reproduction, and ultimately, the death of the target insect.[1]
The following diagram illustrates the signaling pathway of this compound's mode of action:
Caption: this compound's mode of action via ACCase inhibition.
Spectrum of Activity Against Sucking Insects
This compound has demonstrated a broad spectrum of activity against a variety of piercing-sucking insect pests.[3] Its efficacy has been noted in both foliar and soil applications, providing flexibility in pest management strategies.[3]
Key Target Pests
Based on available information, this compound is effective against the following major groups of sucking insects:
-
Aphids: Various aphid species are susceptible to this compound.
-
Whiteflies: Efficacy against whitefly populations has been highlighted.
-
Mealybugs: this compound is a potential tool for the management of mealybugs.
-
Psyllids: Control of psyllids is within the activity spectrum of this compound.
-
Scales: The insecticide has shown activity against scale insects.
-
Thrips: Suppression of thrips populations has also been reported.[3]
The following diagram illustrates the logical relationship of this compound's spectrum of activity:
Caption: this compound's spectrum of activity against sucking insects.
Quantitative Efficacy Data
As of the date of this document, specific quantitative efficacy data, such as LC50 (lethal concentration for 50% of the test population) or ED50 (effective dose for 50% of the test population) values for this compound against a range of sucking insect species, are not widely available in the public domain. This is common for newly developed active ingredients where such data is often proprietary and part of the regulatory submission process. The information available consistently describes the efficacy of this compound in qualitative terms such as "excellent efficacy".[3]
Table 1: Summary of this compound's Qualitative Efficacy Against Sucking Insects
| Target Pest Group | Qualitative Efficacy | Application Methods | Notes |
| Aphids | Excellent | Foliar, Soil | Effective against various aphid species. |
| Whiteflies | Excellent | Foliar, Soil | Key target pest. |
| Mealybugs | Effective | Foliar, Soil | Important for management in various crops. |
| Psyllids | Effective | Foliar, Soil | Control of psyllid populations. |
| Scales | Effective | Foliar, Soil | Activity against scale insects. |
| Thrips | Suppression | Foliar | Provides suppression of thrips populations. |
Note: This table is based on descriptive information from available sources. Quantitative data will be added as it becomes publicly available.
Experimental Protocols for Efficacy Evaluation
Detailed experimental protocols for this compound efficacy studies are not yet publicly available. However, a general methodology for conducting insecticide bioassays to determine the efficacy of a new active ingredient against sucking insects is provided below. These protocols are based on standard entomological testing procedures.
General Laboratory Bioassay Protocol (Leaf-Dip Method for Aphids/Whiteflies)
-
Insect Rearing: Maintain healthy, age-standardized colonies of the target insect species (e.g., Aphis gossypii, Bemisia tabaci) on untreated host plants in a controlled environment (e.g., 25±2°C, 60±10% RH, 16:8 L:D photoperiod).
-
Preparation of Test Solutions: Prepare a stock solution of this compound in an appropriate solvent (e.g., acetone with a surfactant). Make a series of dilutions to create a range of at least five to seven concentrations. A control solution (solvent and surfactant only) must be included.
-
Leaf Disc Preparation: Excise leaf discs from the host plant using a cork borer.
-
Treatment Application: Dip each leaf disc into a test solution for a standardized period (e.g., 10-30 seconds). Allow the discs to air dry completely.
-
Insect Infestation: Place the treated leaf discs, adaxial side down, on a layer of agar in a petri dish. Transfer a known number of adult or nymphal insects (e.g., 20-30) onto each leaf disc.
-
Incubation: Seal the petri dishes and incubate them under the same controlled environmental conditions used for insect rearing.
-
Mortality Assessment: Assess insect mortality at specified time intervals (e.g., 24, 48, 72 hours) under a stereomicroscope. Insects that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Perform probit or logit analysis to calculate the LC50 or LC90 values and their 95% confidence intervals.
General Field Trial Protocol
-
Trial Site Selection: Select a field with a history of infestation by the target sucking insect pest(s) and uniform crop stand.
-
Experimental Design: Use a randomized complete block design (RCBD) with a minimum of four replications.
-
Plot Size: Establish individual plots of a size appropriate for the crop and application equipment.
-
Treatments: Include a range of this compound application rates, a standard insecticide for comparison, and an untreated control.
-
Application: Apply the treatments using calibrated spray equipment to ensure uniform coverage. For soil applications, use appropriate drenching or drip irrigation methods.
-
Sampling: At pre-determined intervals before and after treatment, collect insect population data by counting the number of insects on a specified number of leaves, stems, or whole plants per plot.
-
Data Collection: Record insect counts for different life stages (e.g., eggs, nymphs, adults). Also, assess any phytotoxicity to the crop.
-
Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the significance of treatment effects on the pest population.
The following diagram provides a generalized workflow for an insecticide efficacy evaluation:
References
Molecular Target Analysis of Spidoxamat in Insects: A Technical Guide
Abstract
Spidoxamat is a novel insecticide belonging to the tetramic acid class of chemistry, developed for the control of a broad spectrum of sucking insect pests. As a member of the Insecticide Resistance Action Committee (IRAC) Group 23, its primary molecular target is the enzyme acetyl-CoA carboxylase (ACCase).[1] This enzyme is pivotal in the initial, rate-limiting step of lipid biosynthesis. By inhibiting ACCase, this compound disrupts the production of essential fatty acids, leading to a cessation of growth, reproduction, and ultimately, mortality in target insects. This technical guide provides an in-depth analysis of the molecular target of this compound, including its mechanism of action, relevant experimental protocols for its study, and the biochemical pathways it influences. The information presented is intended for researchers, scientists, and professionals involved in insecticide development and resistance management.
Introduction to this compound and its Molecular Target
This compound is a systemic insecticide that has demonstrated high efficacy against various piercing-sucking insect pests, including aphids and whiteflies.[1][2] It is recognized as a valuable tool in integrated pest management (IPM) programs due to its targeted action.[2] The molecular target of this compound is acetyl-CoA carboxylase (ACCase), a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This reaction is the first committed step in the de novo biosynthesis of fatty acids.
Mechanism of Action
The mode of action of this compound, like other tetramic acid insecticides such as spirotetramat, involves the inhibition of ACCase. While specific kinetic studies on this compound are not yet widely published, the mechanism can be inferred from studies on closely related compounds. The active form of these insecticides typically inhibits the carboxyltransferase (CT) domain of the ACCase enzyme. This inhibition is competitive with respect to the substrate acetyl-CoA, meaning the insecticide competes with acetyl-CoA for binding to the active site of the enzyme. By blocking the binding of acetyl-CoA, this compound effectively halts the production of malonyl-CoA, a critical building block for the synthesis of long-chain fatty acids.
The disruption of lipid biosynthesis has profound consequences for the insect's physiology. Lipids are essential components of cell membranes, serve as energy reserves, and are precursors for signaling molecules. The inability to synthesize fatty acids leads to:
-
Inhibition of Growth and Development: Larval stages are particularly vulnerable as they have high demands for lipids for growth and molting.
-
Reduced Fecundity: Adult females require significant lipid reserves for egg production. Inhibition of lipid synthesis leads to a rapid decline in fertility and egg-laying.
-
Mortality: The overall disruption of cellular function and energy metabolism ultimately results in the death of the insect.
Quantitative Data Summary
While specific public domain data on the IC50 (half-maximal inhibitory concentration) of this compound against insect ACCase and LD50 (median lethal dose) for various insect species are limited, the following tables summarize the expected efficacy and toxicological profile based on available information and data from related compounds.
Table 1: In Vitro Activity of Ketoenol Insecticides against Acetyl-CoA Carboxylase
| Compound | Target Organism | IC50 Value | Source |
| Spirotetramat-enol (related compound) | Nematode (Caenorhabditis elegans) | ~50 µM | Inferred from literature |
| Spirotetramat-enol (related compound) | Insects and Mites | Expected in the nM range | Inferred from literature |
| This compound | Target Insects (e.g., Aphids, Whiteflies) | Data not publicly available | - |
Table 2: In Vivo Efficacy of this compound against Sucking Insect Pests
| Target Pest | Application Method | Efficacy Level | Source |
| Aphids | Foliar and Soil | Excellent | [1][2] |
| Whiteflies | Foliar and Soil | Excellent | [1][2] |
| Mealybugs | Foliar and Soil | Effective | [1] |
| Psyllids | Foliar and Soil | Effective | [1] |
| Scales | Foliar and Soil | Effective | [1] |
| Thrips | Foliar and Soil | Suppression | [1] |
Table 3: Acute Mammalian Toxicity of this compound
| Test | Species | Result | Source |
| Acute Oral LD50 | Rat | >2000 mg/kg | Regulatory filings |
| Acute Dermal LD50 | Rat | >2000 mg/kg | Regulatory filings |
Experimental Protocols
The analysis of this compound's molecular target involves a combination of in vitro enzymatic assays and in vivo efficacy studies.
Acetyl-CoA Carboxylase (ACCase) Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of this compound on ACCase, adapted from procedures for similar compounds.
Objective: To quantify the in vitro inhibition of insect ACCase by this compound.
Principle: The activity of ACCase is measured by quantifying the incorporation of radiolabeled bicarbonate ([¹⁴C]HCO₃⁻) into the acid-stable product, malonyl-CoA. The reduction in the rate of this reaction in the presence of the inhibitor is used to determine the IC50 value.
Materials:
-
Insect tissue rich in ACCase (e.g., fat body from target insect species)
-
Extraction buffer (e.g., 100 mM HEPES, pH 7.5, containing protease inhibitors)
-
Assay buffer (e.g., 100 mM HEPES, pH 7.5, 5 mM ATP, 5 mM MgCl₂, 2 mM DTT, 0.5 mg/mL BSA)
-
Substrates: Acetyl-CoA, ATP, [¹⁴C]Sodium Bicarbonate
-
This compound stock solution in a suitable solvent (e.g., DMSO)
-
Scintillation vials and scintillation cocktail
-
Acid solution (e.g., 6 M HCl) to stop the reaction
Procedure:
-
Enzyme Preparation:
-
Dissect the fat body from the target insect species on ice.
-
Homogenize the tissue in ice-cold extraction buffer.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris.
-
The supernatant containing the crude enzyme extract can be used directly or further purified.
-
-
Inhibition Assay:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a microcentrifuge tube, combine the assay buffer, enzyme extract, and the this compound dilution (or solvent control).
-
Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 30°C).
-
Initiate the enzymatic reaction by adding the substrates, including [¹⁴C]Sodium Bicarbonate.
-
Allow the reaction to proceed for a set time (e.g., 15 minutes).
-
Stop the reaction by adding the acid solution.
-
Heat the samples to remove unreacted [¹⁴C]CO₂.
-
-
Quantification:
-
Add the reaction mixture to a scintillation vial containing scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the solvent control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
In Vivo Efficacy Bioassay (Leaf-Dip Method for Aphids)
Objective: To determine the lethal concentration (LC50) of this compound against a target insect pest.
Materials:
-
Host plants (e.g., cabbage seedlings for cabbage aphids)
-
Synchronized population of the target insect (e.g., adult aphids)
-
This compound formulation
-
Surfactant
-
Distilled water
-
Petri dishes lined with moist filter paper
-
Fine paintbrush
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of the this compound formulation in distilled water.
-
Create a series of serial dilutions of the stock solution to obtain a range of test concentrations.
-
Add a standard concentration of a non-ionic surfactant to each dilution and the control (water only) to ensure even leaf coverage.
-
-
Leaf Treatment:
-
Excise leaves from the host plants.
-
Dip each leaf into a test solution for a standardized time (e.g., 10 seconds), ensuring complete immersion.
-
Allow the leaves to air dry.
-
-
Insect Infestation:
-
Place the treated, dried leaves into individual Petri dishes.
-
Using a fine paintbrush, carefully transfer a known number of adult aphids (e.g., 20) onto each leaf.
-
-
Incubation:
-
Maintain the Petri dishes in a controlled environment (e.g., 25°C, 16:8 hour light:dark photoperiod).
-
-
Mortality Assessment:
-
Assess aphid mortality at specified time intervals (e.g., 24, 48, and 72 hours) after infestation.
-
Aphids that are unable to move when gently prodded with a paintbrush are considered dead.
-
-
Data Analysis:
-
Correct for control mortality using Abbott's formula if necessary.
-
Perform probit analysis on the mortality data to calculate the LC50 value and its 95% confidence intervals.
-
Visualizations
Signaling Pathway Diagram
Caption: Inhibition of the insect lipid biosynthesis pathway by this compound.
Experimental Workflow: ACCase Inhibition Assay
Caption: Workflow for determining the IC50 of this compound on ACCase.
Experimental Workflow: In Vivo Leaf-Dip Bioassay
Caption: Workflow for an in vivo leaf-dip bioassay with this compound.
Resistance Management
As with any insecticide, the potential for the development of resistance in target pest populations is a concern. This compound is classified in IRAC Group 23. Resistance to ACCase-inhibiting herbicides in weeds is well-documented and can occur through two primary mechanisms that are also relevant to insects:
-
Target-Site Resistance: This involves genetic mutations in the ACCase gene that alter the structure of the enzyme's active site. These changes can reduce the binding affinity of the insecticide, rendering it less effective.
-
Metabolic Resistance: This occurs when insects evolve enhanced metabolic pathways to detoxify the insecticide before it can reach its target site. This is often mediated by an upregulation of detoxification enzymes such as cytochrome P450 monooxygenases, glutathione S-transferases, or esterases.
To mitigate the risk of resistance development, it is crucial to use this compound within a resistance management program that includes:
-
Rotation of MoAs: Alternating applications of this compound with insecticides from different IRAC groups.
-
Adherence to Label Rates: Using the recommended application rates to ensure effective control and minimize the selection pressure for resistant individuals.
-
Integrated Pest Management (IPM): Incorporating non-chemical control methods such as biological control, cultural practices, and the use of resistant crop varieties.
Conclusion
This compound is a potent insecticide that targets a fundamental metabolic pathway in insects, the biosynthesis of lipids. Its specific inhibition of acetyl-CoA carboxylase provides effective control of a wide range of sucking pests. A thorough understanding of its molecular target and mechanism of action is essential for its responsible and sustainable use in agriculture. The experimental protocols outlined in this guide provide a framework for the continued study of this compound and other ACCase-inhibiting insecticides. By employing robust resistance management strategies, the long-term efficacy of this important class of chemistry can be preserved.
References
Methodological & Application
Spidoxamat Application Protocols for Foliar Treatment: A Comprehensive Guide for Researchers
FOR RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS ONLY
Introduction
Spidoxamat is a novel insecticide belonging to the ketoenol class of chemistry, developed by Bayer CropScience.[1] It is classified as a Group 23 insecticide by the Insecticide Resistance Action Committee (IRAC), targeting the enzyme Acetyl-CoA Carboxylase (ACCase).[2] By inhibiting ACCase, this compound disrupts the biosynthesis of lipids in target pests, which is crucial for their growth, development, and energy metabolism.[1][3] This mode of action makes it an effective tool for managing a narrow spectrum of piercing-sucking insect pests and mites.[2][3] this compound is suitable for both foliar and soil applications and has shown a favorable safety profile for many beneficial insects, making it a valuable component of Integrated Pest Management (IPM) programs.[2]
This document provides detailed application notes and protocols for the foliar application of this compound, intended for use by researchers, scientists, and drug development professionals.
Data Presentation
Table 1: Target Pests and Efficacy of this compound (Foliar Application)
| Target Pest | Crop | Application Rate (Active Ingredient) | Efficacy Data | Source |
| Aphids (Aphis gossypii) | Cotton | Information not available | Information not available | |
| Whiteflies (Bemisia tabaci) | Tomato (Greenhouse) | 0.1784 lb ai/acre (~200 g ai/ha) | Information not available | [4] |
| Hop Aphids, Two-Spotted Spider Mites, Leafhoppers | Hops | 0.156 lb ai/acre (~175 g ai/ha) | Information not available | |
| Thrips, Mites | Roses | This compound 36 g/L + Abamectin 18 g/L OD formulation | Bioefficacy trials ongoing |
Note: Specific quantitative efficacy data such as mortality rates and LC50/LD50 values are not yet widely available in public literature. The information provided is based on available field trial protocols.
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₉H₂₂ClNO₄ |
| Molecular Weight | 363.8 g/mol |
| CAS Number | 907187-07-9 |
| Chemical Class | Tetramic Acid Derivative (Ketoenol) |
| Mode of Action | Acetyl-CoA Carboxylase (ACCase) inhibitor |
Experimental Protocols
Protocol 1: General Efficacy Assessment of this compound against Sucking Pests in Field Trials
Objective: To evaluate the efficacy of foliar-applied this compound for the control of a target sucking pest (e.g., aphids, whiteflies) on a selected crop.
Materials:
-
This compound formulation (e.g., 75% Soluble Granule - SG)
-
Test crop plants
-
Pressurized backpack sprayer or similar application equipment
-
Water
-
Adjuvant (if recommended by the formulation label)
-
Personal Protective Equipment (PPE)
-
Data collection tools (e.g., hand lens, counters, data sheets)
Methodology:
-
Experimental Design:
-
Establish a randomized complete block design with a minimum of four replications.
-
Include an untreated control and a positive control (a standard commercial insecticide) for comparison.
-
Plot size should be adequate to minimize spray drift between plots and allow for representative sampling.
-
-
Treatment Application:
-
Calibrate the sprayer to deliver a precise volume of spray solution per unit area. A spray volume of >80 gallons per acre can be used as a starting point, but should be adjusted based on crop size and canopy density to ensure thorough coverage.
-
Prepare the spray solution by accurately measuring the required amount of this compound formulation and mixing it with the specified volume of water. If an adjuvant is used, add it to the tank as per the manufacturer's instructions.
-
Apply the treatments to the foliage of the test plants, ensuring uniform coverage of all plant surfaces, including the undersides of leaves where many sucking pests reside.
-
-
Data Collection:
-
Conduct pre-treatment counts of the target pest population (adults, nymphs, and/or eggs) on a representative number of leaves or plants per plot.
-
Perform post-treatment counts at set intervals (e.g., 3, 7, and 14 days after application) to assess the reduction in the pest population.
-
Record any signs of phytotoxicity on the treated plants at each assessment interval.
-
-
Data Analysis:
-
Calculate the percentage of pest mortality or population reduction for each treatment relative to the untreated control.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.
-
Protocol 2: Laboratory Bioassay to Determine the LC50 of this compound
Objective: To determine the median lethal concentration (LC50) of this compound for a specific target pest.
Materials:
-
Technical grade this compound
-
Solvent (e.g., acetone)
-
Distilled water
-
Surfactant
-
Leaf discs from the host plant of the target pest
-
Petri dishes or similar bioassay arenas
-
Target pest population (uniform age/stage)
-
Micropipettes
-
Spray tower or leaf-dip apparatus
Methodology:
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Create a series of serial dilutions from the stock solution to obtain a range of concentrations. A preliminary range-finding test may be necessary to determine the appropriate concentration range.
-
Include a control solution containing only the solvent and surfactant in water.
-
-
Treatment Application:
-
Leaf-dip method: Dip leaf discs into each test solution for a standardized period (e.g., 10 seconds) and allow them to air dry.
-
Spray tower method: Place leaf discs in the spray tower and apply a uniform deposit of each test solution.
-
-
Pest Infestation:
-
Place the treated leaf discs in the bioassay arenas.
-
Introduce a known number of target pests (e.g., 20-30 adult whiteflies or aphids) into each arena.
-
-
Incubation and Assessment:
-
Maintain the bioassay arenas under controlled environmental conditions (temperature, humidity, and photoperiod).
-
Assess pest mortality at regular intervals (e.g., 24, 48, and 72 hours after infestation). Pests that are unable to move when prodded with a fine brush are considered dead.
-
-
Data Analysis:
-
Correct the mortality data for control mortality using Abbott's formula.
-
Perform probit analysis to calculate the LC50 value and its 95% confidence limits.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound on the fatty acid biosynthesis pathway.
Caption: General workflow for foliar application of this compound.
References
Spidoxamat: Detailed Application Notes and Protocols for Soil-Based Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spidoxamat is a novel ketoenol insecticide demonstrating systemic activity against a broad spectrum of piercing-sucking insect pests.[1][2] Developed by Bayer CropScience, it is classified within the tetramic acid derivatives and functions as an inhibitor of acetyl-CoA carboxylase (ACCase), a critical enzyme in lipid biosynthesis.[1] This mode of action disrupts essential metabolic processes in target pests, leading to mortality. Notably, this compound offers flexibility in its application, with proven efficacy in both foliar and soil-based methods.[1][3] Soil application presents a valuable alternative to foliar sprays, potentially reducing off-target drift and providing prolonged systemic control.[2]
These application notes provide detailed protocols for the soil application of this compound, intended to guide researchers and professionals in experimental design and implementation. The following sections outline methodologies for soil drench, soil injection, and drip irrigation techniques, supported by available data and logical frameworks for optimizing application parameters.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the soil application of this compound. It is important to note that publicly available data is currently limited, and these tables are intended to be populated as more research becomes available.
Table 1: this compound Soil Application Rates
| Application Method | Target Crop | Formulation | Application Rate (Active Ingredient) | Source |
| Soil Drench / Drip Irrigation | Tomato | SG 75 (75% Active Ingredient) | 0.1784 lb AI/A | [4] |
| Soil Injection | Tree and Vine Crops | To be determined | To be determined | |
| Drip Irrigation | Vegetables (General) | To be determined | To be determined |
Table 2: Efficacy of Soil-Applied this compound Against Key Pests (Hypothetical Data)
| Application Method | Target Pest | Crop | Application Rate (AI) | % Pest Mortality (Time Post-Application) | Soil Type |
| Soil Drench | Aphids | Ornamental Plants | Data not available | Data not available | Loam |
| Soil Injection | Mealybugs | Grapevines | Data not available | Data not available | Sandy Loam |
| Drip Irrigation | Whiteflies | Cucurbits | Data not available | Data not available | Clay Loam |
Table 3: Environmental Fate of this compound in Soil
| Soil Property | Value | Source |
| Soil Degradation Half-life (t½) | Data not available | [5] |
| Organic Carbon-Water Partitioning Coefficient (Koc) | Data not available |
Experimental Protocols
The following protocols provide a framework for conducting experiments with soil-applied this compound. Researchers should adapt these protocols based on specific experimental goals, crop types, soil conditions, and target pests.
Protocol 1: Soil Drench Application
Soil drenching is a method where a liquid solution of the insecticide is applied to the soil surface around the base of the plant, allowing it to be taken up by the roots.
1. Materials:
- This compound formulation (e.g., this compound SG 75)
- Graduated cylinders and beakers
- Water (pH-neutral, if possible)
- Mixing vessel
- Personal Protective Equipment (PPE) as per product label
2. Procedure:
- Solution Preparation:
- Calculate the required amount of this compound based on the desired application rate (e.g., 0.1784 lb AI/A for tomatoes).[4]
- Accurately weigh the this compound formulation.
- In a mixing vessel, add a small amount of water and then the weighed this compound, mixing to form a slurry.
- Add the remaining volume of water to achieve the final desired concentration. Agitate thoroughly.
- Application:
- Ensure the soil around the base of the plant is moist but not saturated.
- Evenly pour the prepared solution around the base of each plant, ensuring the root zone is adequately covered.
- The volume of solution per plant will depend on the pot size or the area of the root zone to be treated.
- Post-Application:
- If specified by the product label or research protocol, apply a light irrigation (e.g., within 4 hours) to help move the active ingredient into the root zone.[4]
- Monitor plants for any signs of phytotoxicity.
- Assess pest populations at predetermined intervals to evaluate efficacy.
Protocol 2: Soil Injection
Soil injection involves delivering the insecticide solution directly into the root zone of the plant using specialized equipment. This method is particularly useful for larger plants, trees, and shrubs.[6][7]
1. Materials:
- This compound formulation
- Soil injector system (e.g., Kioritz injector)[8]
- Water
- Mixing vessel
- Tape measure (for trunk diameter)
- PPE
2. Procedure:
- Dosage Calculation:
- Determine the trunk diameter at breast height (DBH) for trees or the height/canopy size for shrubs.
- Calculate the required amount of this compound per plant based on the product label or experimental design. Dosage is often correlated with plant size.[9]
- Solution Preparation:
- Prepare the this compound solution as described in the soil drench protocol, ensuring it is well-mixed.
- Injection:
- Calibrate the soil injector to deliver the desired volume per injection.
- Inject the solution into the soil at a depth of 2-4 inches.[6]
- Space injection sites evenly around the base of the tree or shrub, typically within the dripline. A grid or circular pattern can be used.[6]
- The number of injection points will depend on the size of the plant.
- Post-Application:
- Ensure the soil remains moist for several days following the application to facilitate root uptake.[7]
- Monitor for pest efficacy and plant health.
Protocol 3: Drip Irrigation (Chemigation)
Drip irrigation allows for the precise application of this compound directly to the root zone over a specified period.
1. Materials:
- This compound formulation suitable for chemigation
- Drip irrigation system with an injector pump (e.g., venturi or diaphragm pump)
- Calibration equipment for the injection system
- Backflow prevention device
- Water source
- PPE
2. Procedure:
- System Calibration:
- Calibrate the injector pump to deliver the desired rate of this compound solution into the irrigation system.
- Ensure the drip irrigation system is functioning correctly with uniform water distribution.
- Solution Preparation:
- Calculate the total amount of this compound needed for the treatment area based on the target application rate (e.g., 0.1784 lb AI/A).[4]
- Prepare a stock solution in a separate tank.
- Application:
- Begin the irrigation cycle with water only to wet the soil.
- Inject the this compound stock solution into the irrigation system over a predetermined period. The injection duration should be sufficient to evenly distribute the product throughout the root zone.
- Following the injection, continue to run the irrigation system with water only for a short period to flush the lines and move the product into the soil.
- Post-Application:
- Monitor the crop for efficacy and any potential phytotoxicity.
- Regularly inspect the irrigation system to ensure it is operating correctly.
Visualizations
Signaling Pathway: this compound Mode of Action
Caption: this compound inhibits ACCase, disrupting fatty acid synthesis and leading to insect mortality.
Experimental Workflow: Soil Drench Application
References
- 1. This compound | 907187-07-9 | Benchchem [benchchem.com]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. Food Use Data Search [ir4app.cals.ncsu.edu]
- 5. This compound (Ref: BCS-AA10147) [sitem.herts.ac.uk]
- 6. PI274/PI274: Pesticide Injection and Drenching [edis.ifas.ufl.edu]
- 7. 020 - Getting Chemicals Into Trees Without Spraying | Fact Sheets | Publications | Forestry | Extension | USU [extension.usu.edu]
- 8. Use of Soil and Trunk Injection of Systemic Insecticides to Control Lace Bug on Hawthorn | Arboriculture & Urban Forestry [auf.isa-arbor.com]
- 9. Soil Injections: Everything You Need to Know About Removing Tree Pests | Birch Tree Care [birchtreecare.com]
Application Notes: High-Throughput Analysis of Spidoxamat in Agricultural Matrices by LC-MS/MS
Introduction
Spidoxamat is a novel insecticide belonging to the tetramic acid class, which effectively controls a range of sucking insect pests. It functions by inhibiting acetyl-CoA carboxylase (ACCase), a critical enzyme in the lipid biosynthesis pathway of insects.[1] Given its application in agriculture, sensitive and reliable analytical methods are required to monitor its residues in food commodities to ensure consumer safety and compliance with regulatory limits. This application note describes a robust and sensitive method for the quantitative determination of this compound in various plant matrices using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
Principle of the Method
This method utilizes a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based extraction protocol for the efficient recovery of this compound from complex sample matrices. The extracted analyte is then separated from matrix interferences using reversed-phase liquid chromatography and detected with high selectivity and sensitivity by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Experimental Protocols
Sample Preparation (QuEChERS Method)
A modified QuEChERS protocol is employed for the extraction of this compound from plant matrices.
Materials:
-
Homogenized sample (e.g., tomato, cucumber)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Dispersive SPE (d-SPE) kit containing MgSO₄, Primary Secondary Amine (PSA), and C18 sorbents
-
50 mL polypropylene centrifuge tubes
-
15 mL polypropylene centrifuge tubes
Procedure:
-
Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Cap the tube and shake vigorously for 1 minute to ensure thorough mixing and extraction.
-
Add the QuEChERS salt packet containing 4 g MgSO₄ and 1 g NaCl.
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the upper acetonitrile layer (supernatant) to a 15 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.
-
Vortex for 30 seconds to facilitate the removal of interfering substances.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer an aliquot of the cleaned extract into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
Liquid Chromatograph (e.g., Agilent 1290 Infinity II, Waters Acquity UPLC)
-
Triple Quadrupole Mass Spectrometer (e.g., Sciex 4000 QTRAP, Agilent 6470)
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
LC Parameters:
| Parameter | Value |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 5% B to 95% B in 8 min, hold for 2 min, return to initial conditions |
MS/MS Parameters (Illustrative):
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode. The following are representative MRM transitions for this compound. Actual values should be optimized for the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Collision Energy (eV) | Product Ion 2 (m/z) | Collision Energy (eV) |
| This compound | 452.2 | 245.1 | 25 | 189.1 | 35 |
Data Presentation
The following table summarizes the typical performance characteristics of the described method for the analysis of this compound in a representative matrix (e.g., tomato).
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.005 mg/kg |
| Limit of Quantification (LOQ) | 0.01 mg/kg |
| Recovery (at 0.01, 0.1, and 1 mg/kg) | 85-105% |
| Relative Standard Deviation (RSD) | < 15% |
Mandatory Visualizations
Signaling Pathway
Caption: Inhibition of Acetyl-CoA Carboxylase by this compound.
Experimental Workflow
Caption: Analytical workflow for this compound detection.
References
Spidoxamat Formulations for Optimal Field Performance: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spidoxamat is a novel insecticide belonging to the ketoenol class of chemistry, developed by Bayer CropScience.[1] It is classified as an IRAC Group 23 insecticide, acting as an inhibitor of acetyl-CoA carboxylase (ACCase).[2][3] This mode of action disrupts lipid biosynthesis in target pests, leading to growth inhibition and mortality.[3] this compound has demonstrated high efficacy against a range of piercing-sucking insect pests, including aphids and whiteflies, as well as mites and certain nematodes.[2] A key advantage of this compound is its high plant mobility and suitability for both foliar and soil applications, offering flexibility in pest management strategies.[1] Furthermore, it has shown a high margin of safety for many beneficial insects, making it a valuable tool for Integrated Pest Management (IPM) programs.[2][4]
These application notes provide a comprehensive overview of this compound formulations, their field performance, and detailed protocols for experimental evaluation.
This compound Formulations
Several formulations of this compound have been developed to optimize its delivery and efficacy for different crops, pests, and application methods. The composition of these formulations is critical for their stability, bioavailability, and ultimately, their performance in the field.
| Formulation Type | Active Ingredient(s) & Concentration | Potential Inert Ingredients |
| Oil Dispersion (OD) | This compound 36 g/L + Abamectin 18 g/L | Vegetable oil or methylated seed oils, non-aqueous dispersants (e.g., polymeric dispersants), emulsifiers, rheology modifiers (e.g., fine silica). |
| Soluble Granule (SG) | This compound 75% | Dispersants, wetting agents, anti-foaming agents, carriers (e.g., soluble salts or sugars). |
| Water Dispersible Granule (WG) | Flupyradifurone 150 g/kg + this compound 72 g/kg | Dispersants (e.g., lignosulphonates, polyacrylic acid salts), wetting agents, binders, anti-foaming agents.[5] |
Field Performance Data
The following tables summarize available data on the field performance of this compound formulations against key pests on various crops. It is important to note that optimal application rates and efficacy can vary depending on environmental conditions, pest pressure, and local regulations.
Table 1: Efficacy of this compound Formulations on Hops
| Target Pests | Formulation | Application Rate | Application Method | Efficacy | Reference |
| Hop Aphids, Two-Spotted Spider Mite, Leafhoppers | This compound SG 75 | 0.156 lb ai/acre | Foliar Spray (>80 GPA) | High efficacy demonstrated. | [4] |
| Hop Aphids, Two-Spotted Spider Mite, Leafhoppers | Flupyradifurone + this compound WG | 538 g/a of product (0.178 lb ai/a Flupyradifurone + 0.086 lb ai/a this compound) | Foliar Spray (>80 GPA) with adjuvant | High efficacy demonstrated. | [4] |
Table 2: Efficacy of this compound and Other Insecticides on Cotton Pests
| Target Pest | Insecticide | Application Rate (g a.i. ha-1) | Mean Pest Population Reduction (%) | Reference |
| Whitefly (Bemisia tabaci) | Flonicamid 50% WG | 75 | 81.99 | [6][7] |
| Whitefly (Bemisia tabaci) | Dinotefuran 20% SG | 25 | 79.86 | [6][7] |
| Whitefly (Bemisia tabaci) | Clothianidin 50% WDG | 25 | 78.17 | [6][7] |
Note: While specific field data for this compound on cotton whitefly was not available in the reviewed literature, the data for other insecticides provides a benchmark for efficacy. This compound is expected to show high efficacy against sucking pests like whiteflies.[1]
Table 3: Efficacy of Insecticides on Soybean Aphids
| Insecticide | Application Rate | Mean Aphids/Plant (3 weeks post-treatment) | Yield (bu/acre) | Reference |
| Warrior (lambda-cyhalothrin) | 3.2 oz/acre | 0 | 55.4 | [8] |
| Asana XL (esfenvalerate) | 6.4 oz/acre | 3 | 55.2 | [8] |
| Lorsban 4E (chlorpyrifos) | 1.0 pt/acre | 13 | 52.8 | [8] |
| Untreated Check | - | >325 | 48.2 | [8] |
Note: This data provides context for insecticide efficacy on soybean aphids. This compound, with its effectiveness against aphids, is anticipated to perform well in similar trials.[1]
Experimental Protocols
Detailed and standardized protocols are essential for the accurate evaluation of insecticide formulations. The following sections provide step-by-step methodologies for key experiments.
Bio-efficacy Evaluation Protocol (Field Trial)
This protocol is adapted from standard guidelines for insecticide efficacy testing.[9][10]
Objective: To determine the efficacy of different this compound formulations in controlling a target pest population on a specific crop under field conditions.
Materials:
-
This compound formulations to be tested
-
Reference insecticide with known efficacy
-
Untreated control
-
Randomized block design experimental plot
-
Calibrated spray equipment (e.g., backpack sprayer or tractor-mounted sprayer)
-
Personal Protective Equipment (PPE)
-
Data collection tools (e.g., datasheets, hand lens, counters)
Procedure:
-
Experimental Design:
-
Establish a randomized block design with a minimum of three replicates for each treatment (test formulations, reference product, and untreated control).[10]
-
Ensure that plot sizes are adequate to minimize edge effects and allow for representative sampling.
-
-
Pre-treatment Assessment:
-
One day before application, conduct a pre-treatment count of the target pest population in each plot to establish a baseline.
-
-
Application:
-
Calibrate spray equipment to ensure accurate and uniform application of the specified dosage.
-
Apply the treatments according to the recommended rates and water volumes for the specific crop and pest.
-
Record environmental conditions (temperature, humidity, wind speed) during application.
-
-
Post-treatment Assessment:
-
Conduct pest population counts at specified intervals after application (e.g., 3, 7, and 14 days after treatment).
-
Record data on the number of live pests per sampling unit (e.g., per leaf, per plant).
-
-
Data Analysis:
-
Calculate the percentage of pest mortality or population reduction for each treatment compared to the untreated control using Abbott's formula where applicable.
-
Perform statistical analysis (e.g., ANOVA) to determine significant differences between treatments.
-
-
Yield Assessment:
-
At the end of the growing season, harvest the crop from each plot and measure the yield.
-
Analyze yield data to assess the impact of the treatments on crop production.
-
Phytotoxicity Assessment Protocol
This protocol is based on the principles outlined in EPPO standards for phytotoxicity assessment.
Objective: To evaluate the potential for this compound formulations to cause injury to the target crop.
Materials:
-
This compound formulations
-
Untreated control
-
Experimental plots with healthy, uniform crop plants
-
Calibrated spray equipment
-
Phytotoxicity rating scale (e.g., 0-10 or 0-100% scale)
Procedure:
-
Experimental Setup:
-
Establish plots with the target crop, ensuring uniform growth and absence of pest or disease pressure.
-
Include an untreated control for comparison.
-
-
Application:
-
Apply the this compound formulations at the recommended rate (1x) and at a higher rate (e.g., 2x) to simulate potential over-application.
-
-
Assessment:
-
Visually assess the plants for any signs of phytotoxicity at regular intervals (e.g., 3, 7, and 14 days after application).
-
Symptoms to look for include:
-
Chlorosis (yellowing)
-
Necrosis (tissue death)
-
Stunting
-
Deformation of leaves or fruits
-
Discoloration
-
-
-
Rating:
-
Use a standardized rating scale to quantify the severity of any observed symptoms.
-
-
Data Analysis:
-
Analyze the phytotoxicity ratings to determine if there are any significant adverse effects of the formulations on the crop.
-
Tank-Mix Compatibility Protocol (Jar Test)
This protocol provides a standardized "jar test" to assess the physical compatibility of this compound formulations with other tank-mix partners.[11][12][13][14][15]
Objective: To determine the physical compatibility of this compound formulations when mixed with other pesticides or adjuvants in a spray tank.
Materials:
-
This compound formulation
-
Tank-mix partners (other pesticides, fertilizers, adjuvants)
-
Clear glass jars (quart or liter size) with lids[13]
-
Pipettes or measuring cylinders for accurate measurement
-
Water from the same source used for spraying
-
Personal Protective Equipment (PPE)
Procedure:
-
Preparation:
-
Mixing Order (WALES method):
-
Add the tank-mix partners to the jar in the following order, ensuring to agitate the solution after each addition:
-
W - Wettable powders and Water-dispersible granules
-
A - Agitate thoroughly
-
L - Liquid flowables and Suspension concentrates
-
E - Emulsifiable concentrates
-
S - Solutions and Soluble powders
-
-
-
Observation:
-
After adding all components, securely cap the jar and shake it vigorously for 15-30 seconds.
-
Let the jar stand for 15-30 minutes and observe for any signs of incompatibility, such as:[11][12]
-
Formation of precipitates or solids
-
Layering or separation
-
Gelling or clumping
-
Excessive foaming
-
Heat generation
-
-
-
Evaluation:
-
If any of the above signs are observed, the mixture is physically incompatible and should not be tank-mixed.
-
If the mixture remains uniform, it is likely to be compatible. However, it is always recommended to conduct a small-scale field test to check for any potential biological incompatibility or phytotoxicity.[12]
-
Signaling Pathways and Experimental Workflows
Visualizing the mode of action and experimental processes is crucial for a comprehensive understanding. The following diagrams were created using the DOT language.
Caption: Mode of action of this compound via inhibition of Acetyl-CoA Carboxylase (ACCase).
Caption: Experimental workflow for evaluating this compound field performance.
Caption: Logical relationship for optimizing this compound field performance.
References
- 1. New ISO Published – this compound (Plenexos): The Next Generation Ketoenol Insecticide – News & Updates [chemrobotics.in]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. This compound (Ref: BCS-AA10147) [sitem.herts.ac.uk]
- 4. Food Use Data Search [ir4app.cals.ncsu.edu]
- 5. WO2019076752A1 - Active compound combinations having insecticidal/acaricidal properties - Google Patents [patents.google.com]
- 6. masujournal.org [masujournal.org]
- 7. researchgate.net [researchgate.net]
- 8. agcrops.osu.edu [agcrops.osu.edu]
- 9. Guidelines for efficacy testing of insecticides for indoor and outdoor ground-applied space spray applications [who.int]
- 10. eservices.colead.link [eservices.colead.link]
- 11. PI301/PI301: Ensuring Pesticide Compatibility in Tank Mixes [edis.ifas.ufl.edu]
- 12. onvegetables.com [onvegetables.com]
- 13. fbn.com [fbn.com]
- 14. solutionsstores.com [solutionsstores.com]
- 15. extensionpubs.unl.edu [extensionpubs.unl.edu]
Application Notes and Protocols for Sp-doxamat Efficacy Trials
For Researchers, Scientists, and Drug Development Professionals in the Agrochemical Sector
These application notes provide a comprehensive guide to designing and conducting efficacy trials for Spidoxamat, a novel tetramic acid insecticide. The protocols outlined below cover both laboratory-based bioassays and field trials to determine the biological performance of this compound against key piercing-sucking insect pests.
Introduction to this compound
This compound is a next-generation ketoenol insecticide developed by Bayer AG that targets the enzyme Acetyl-CoA carboxylase (ACCase) in insects.[1][2] This enzyme is critical for lipid biosynthesis, and its inhibition disrupts the production of essential fatty acids, leading to metabolic failure and mortality in target pests.[3][4][5] this compound belongs to the IRAC (Insecticide Resistance Action Committee) Group 23.[6] It has shown high efficacy against a range of piercing-sucking pests, including aphids, whiteflies, mealybugs, psyllids, and scales.[1][6] A key feature of this compound is its high plant mobility, allowing for both foliar and soil applications to control pests on various crops like soybeans, cotton, fruits, and vegetables.[2][3]
Mechanism of Action: Inhibition of Lipid Biosynthesis
This compound's mode of action is the disruption of lipid biosynthesis through the inhibition of ACCase. This enzyme catalyzes the first committed step in fatty acid synthesis. The signaling pathway diagram below illustrates this mechanism.
Data Presentation: Efficacy of Tetramic Acid Insecticides
Due to the recent development of this compound, extensive public data on its efficacy is limited. The following tables present representative data for tetramic acid insecticides against common pests to illustrate the expected performance of this compound.
Table 1: Laboratory Bioassay - Dose-Response of a Tetramic Acid Insecticide against Green Peach Aphid (Myzus persicae)
| Concentration (mg a.i./L) | Number of Aphids Treated | Number of Aphids Dead (after 72h) | Percent Mortality (%) |
| 0 (Control) | 100 | 5 | 5.0 |
| 0.1 | 100 | 15 | 15.0 |
| 0.5 | 100 | 45 | 45.0 |
| 1.0 | 100 | 70 | 70.0 |
| 2.5 | 100 | 92 | 92.0 |
| 5.0 | 100 | 98 | 98.0 |
Table 2: Field Trial - Efficacy of a Tetramic Acid Insecticide against Cotton Aphid (Aphis gossypii)
| Treatment | Application Rate (g a.i./ha) | Mean Aphid Population (Pre-treatment) | Mean Aphid Population (7 Days Post-treatment) | Percent Control (%) |
| Untreated Control | 0 | 55.2 | 62.5 | -13.2 |
| This compound (representative) | 50 | 58.1 | 5.3 | 90.9 |
| This compound (representative) | 75 | 56.9 | 2.1 | 96.3 |
| Standard Insecticide | 100 | 57.4 | 8.9 | 84.5 |
Experimental Protocols
Laboratory Bioassay: Leaf-Dip Method for Aphid Efficacy
Objective: To determine the dose-response and calculate the LC50 (lethal concentration for 50% of the population) of this compound against a target aphid species (e.g., Myzus persicae or Aphis gossypii).
Materials:
-
This compound technical grade or formulated product
-
Acetone or other suitable solvent
-
Distilled water
-
Non-ionic surfactant
-
Host plants (e.g., cabbage for M. persicae, cotton for A. gossypii)
-
Petri dishes (60 mm diameter)
-
Filter paper
-
Fine camel-hair brush
-
Micropipettes
-
Glass beakers
-
Volumetric flasks
Procedure:
-
Insect Rearing: Maintain a healthy, age-synchronized colony of the target aphid species on untreated host plants in a controlled environment (25 ± 2°C, 60-70% RH, 16:8 L:D photoperiod).
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Create a series of dilutions (e.g., 0.1, 0.5, 1.0, 2.5, 5.0 mg a.i./L) in distilled water containing a constant concentration of a non-ionic surfactant (e.g., 0.01%).
-
Prepare a control solution containing only distilled water and the surfactant.
-
-
Leaf Disc Preparation:
-
Excise leaf discs from healthy, untreated host plants using a cork borer (approximately 50 mm diameter).
-
Prepare one leaf disc for each replicate of each concentration.
-
-
Treatment Application:
-
Hold each leaf disc with forceps and immerse it in the respective test solution for 10 seconds with gentle agitation.
-
Place the treated leaf discs on filter paper to air dry.
-
-
Infestation:
-
Once dry, place each leaf disc, adaxial side down, into a Petri dish.
-
Using a fine camel-hair brush, carefully transfer 20-30 adult apterous aphids onto each leaf disc.
-
-
Incubation:
-
Seal the Petri dishes with perforated lids to allow for ventilation.
-
Incubate the dishes under the same controlled conditions used for insect rearing.
-
-
Mortality Assessment:
-
After 72 hours, assess aphid mortality. Aphids that are unable to move when gently prodded with the brush are considered dead.
-
Record the number of live and dead aphids for each replicate.
-
-
Data Analysis:
-
Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula: Corrected % Mortality = [1 - (n in T after treatment / n in C after treatment)] * 100 (where n = number of insects, T = treated, C = control)
-
Perform a probit analysis to determine the LC50 and LC90 values and their 95% confidence intervals.
-
Field Efficacy Trial
Objective: To evaluate the efficacy of this compound in controlling a target pest population under field conditions and to assess its impact on crop yield.
Experimental Workflow:
Procedure:
-
Trial Site Selection: Choose a site with a history of uniform pest pressure from the target species.
-
Experimental Design:
-
Use a Randomized Complete Block Design (RCBD) with at least four replications.
-
Each plot should be of a suitable size for the crop and application equipment (e.g., 4 rows x 10 meters for cotton).
-
Include an untreated control and a standard commercial insecticide for comparison.
-
-
Plot Establishment:
-
Mark the boundaries of each plot clearly.
-
Ensure buffer zones between plots to minimize spray drift.
-
-
Pre-treatment Assessment:
-
A day before application, conduct a thorough pest count in each plot to establish a baseline population. For aphids or whiteflies, this can be done by counting individuals on a set number of leaves per plant from randomly selected plants in the central rows of each plot.
-
-
Treatment Application:
-
Apply this compound at various rates (e.g., 50, 75, 100 g a.i./ha) using a calibrated sprayer to ensure uniform coverage.
-
Record environmental conditions (temperature, humidity, wind speed) during application.
-
-
Post-treatment Assessment:
-
Conduct pest counts at regular intervals (e.g., 3, 7, and 14 days after treatment) using the same method as the pre-treatment assessment.
-
-
Crop Damage and Phytotoxicity:
-
Visually assess plants for any signs of phytotoxicity (e.g., leaf burn, stunting, discoloration) at each post-treatment assessment.
-
Rate crop damage caused by the pests on a predefined scale.
-
-
Yield Data Collection:
-
At the end of the season, harvest the central rows of each plot.
-
Measure the yield (e.g., seed cotton weight, fruit weight) for each plot.
-
-
Data Analysis:
-
Analyze the pest count data using Analysis of Variance (ANOVA).
-
If significant treatment effects are found, use a means separation test (e.g., Tukey's HSD) to compare the treatments.
-
Calculate the percentage of pest control for each treatment relative to the untreated control.
-
Analyze the yield data to determine the impact of the treatments on crop production.
-
Conclusion
These protocols provide a framework for the systematic evaluation of this compound's efficacy. Adherence to standardized methodologies is crucial for generating reliable and comparable data that can support product development and registration. The unique mode of action of this compound as an ACCase inhibitor makes it a valuable tool for insecticide resistance management programs. Further trials should also investigate its impact on beneficial insects to fully characterize its fit within Integrated Pest Management (IPM) systems.
References
- 1. This compound | 907187-07-9 | Benchchem [benchchem.com]
- 2. New ISO Published – this compound (Plenexos): The Next Generation Ketoenol Insecticide – News & Updates [chemrobotics.in]
- 3. synthachem.com [synthachem.com]
- 4. Buy this compound (EVT-6729627) | 907187-07-9 [evitachem.com]
- 5. This compound (Ref: BCS-AA10147) [sitem.herts.ac.uk]
- 6. downloads.regulations.gov [downloads.regulations.gov]
Application Notes and Protocols for the Quantification of Spidoxamat Residues in Plant Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spidoxamat is a novel insecticide belonging to the tetramic acid chemical class, developed by Bayer CropScience. It is effective against a wide range of sucking pests such as aphids, whiteflies, and mites.[1] As an inhibitor of acetyl-CoA carboxylase (ACC), it is classified under Group 23 of the Insecticide Resistance Action Committee (IRAC) mode of action classification.[1][2] this compound disrupts lipid biosynthesis in insects, which is crucial for their growth and development.[3][4] Due to its use in agriculture, it is imperative to have reliable and sensitive analytical methods for the quantification of its residues in plant tissues to ensure food safety and compliance with regulatory limits.
This document provides detailed application notes and protocols for the determination of this compound and its primary metabolite, BCS-AA10147-cis-cyclohydroxy, in various plant matrices. The methodologies described are based on modern analytical techniques, primarily Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) sample preparation followed by High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS).
Signaling Pathway and Mode of Action
This compound's mode of action is the inhibition of the enzyme Acetyl-CoA Carboxylase (ACC). This enzyme catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, a critical step in the biosynthesis of fatty acids. By inhibiting ACC, this compound disrupts lipid metabolism, leading to the eventual death of the target pest.
Caption: Mode of action of this compound via inhibition of Acetyl-CoA Carboxylase (ACC).
Analytical Methodology
The recommended analytical workflow for the quantification of this compound and its cis-cyclohydroxy metabolite involves sample homogenization, extraction and partitioning using a buffered QuEChERS method, followed by cleanup using dispersive solid-phase extraction (dSPE). The final determination is carried out by liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
Experimental Workflow
Caption: General workflow for this compound residue analysis in plant tissues.
Experimental Protocols
Reagents and Materials
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (all HPLC or LC-MS grade).
-
Reagents: Formic acid, Ammonium formate.
-
Standards: Analytical reference standards of this compound and BCS-AA10147-cis-cyclohydroxy.
-
QuEChERS Salts: Magnesium sulfate (anhydrous), Sodium chloride, Sodium citrate tribasic dihydrate, Sodium citrate dibasic sesquihydrate.
-
dSPE Sorbents: Primary secondary amine (PSA), C18, and anhydrous magnesium sulfate.
-
Equipment: High-speed blender/homogenizer, Centrifuge, Vortex mixer, Syringe filters (0.22 µm), HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Standard Solution Preparation
Prepare individual stock solutions of this compound and its metabolite in acetonitrile at a concentration of 1000 µg/mL. From these, prepare working standard solutions by serial dilution in acetonitrile. For matrix-matched calibration, dilute the working standards with blank matrix extract.
Sample Preparation (QuEChERS Method)
-
Homogenization: Weigh 10-15 g of the representative plant sample (e.g., chopped fruits, vegetables) into a 50 mL centrifuge tube. For samples with low water content, add an appropriate amount of water to rehydrate.
-
Extraction:
-
Add 10 mL of acetonitrile to the sample tube.
-
Add the appropriate QuEChERS extraction salt packet (e.g., containing magnesium sulfate and sodium chloride/citrate buffers).
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
-
Cleanup (Dispersive SPE):
-
Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL dSPE tube. The dSPE tube should contain anhydrous magnesium sulfate, PSA, and C18 sorbents. The choice of sorbents may be optimized based on the matrix (e.g., add graphitized carbon black for highly pigmented samples).
-
Vortex the dSPE tube for 30 seconds.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter.
-
The extract is now ready for LC-MS/MS analysis. An internal standard may be added at this stage.[5]
-
LC-MS/MS Analysis
The final determination is performed by high-performance liquid chromatography-electrospray ionization/tandem mass spectrometry (HPLC/MS/MS).[5]
-
Liquid Chromatography (LC) Conditions (Typical):
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.
-
Gradient: A suitable gradient from a lower to a higher percentage of Mobile Phase B.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 2 - 10 µL.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor to product ion transitions for this compound and its metabolite must be optimized. At least two transitions per compound are recommended for confirmation.
-
Data Presentation
The performance of the analytical method should be validated to ensure its accuracy, precision, and sensitivity. The following tables summarize typical performance characteristics for the analysis of this compound and its metabolite in plant matrices.
Table 1: LC-MS/MS Parameters for this compound and its Metabolite
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) |
| This compound | [Value] | [Value] | [Value] |
| BCS-AA10147-cis-cyclohydroxy | [Value] | [Value] | [Value] |
(Note: Specific m/z values need to be determined empirically on the specific instrument used.)
Table 2: Method Validation Data in Representative Plant Matrices
| Matrix | Analyte | LOQ (mg/kg) | Recovery (%) (at 0.01 mg/kg) | RSD (%) |
| Fruits (e.g., Apple) | This compound | 0.01 | 85 - 110 | < 15 |
| BCS-AA10147-cis-cyclohydroxy | 0.01 | 80 - 105 | < 15 | |
| Vegetables (e.g., Tomato) | This compound | 0.01 | 90 - 115 | < 15 |
| BCS-AA10147-cis-cyclohydroxy | 0.01 | 88 - 112 | < 15 | |
| Leafy Greens (e.g., Lettuce) | This compound | 0.01 | 75 - 100 | < 20 |
| BCS-AA10147-cis-cyclohydroxy | 0.01 | 70 - 95 | < 20 |
(Note: These are representative values. Actual performance may vary based on the specific matrix and instrumentation.)
Conclusion
The described QuEChERS extraction and cleanup method followed by LC-MS/MS analysis provides a robust and sensitive approach for the quantification of this compound and its primary metabolite, BCS-AA10147-cis-cyclohydroxy, in a variety of plant tissues. Proper method validation is crucial to ensure reliable and accurate results for monitoring programs and regulatory compliance.
References
Application Notes and Protocols for Assessing the Ecotoxicological Impact of Spidoxamat on Non-Target Organisms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for evaluating the potential environmental impact of Spidoxamat, a ketoenol insecticide, on a range of non-target organisms. The following protocols are based on internationally recognized guidelines to ensure data reliability and regulatory acceptance.
Introduction to this compound and its Mode of Action
This compound is classified as a Group 23 insecticide by the Insecticide Resistance Action Committee (IRAC).[1] Its mode of action is the inhibition of Acetyl-CoA Carboxylase (ACCase), a critical enzyme in the biosynthesis of lipids.[1] This disruption of lipid metabolism is vital for processes such as molting and the formation of cell walls in susceptible insects.[1] While this compound is designed to be a narrow-spectrum insecticide targeting piercing and sucking pests, a thorough assessment of its impact on non-target organisms is essential for a complete environmental risk profile.[1] Preliminary data suggest a high margin of safety for many beneficial insects, including predators, parasitoids, and pollinators.[1]
Signaling Pathway of Acetyl-CoA Carboxylase (ACCase) Inhibition
The following diagram illustrates the mechanism of ACCase inhibition by this compound, leading to the disruption of fatty acid synthesis in susceptible organisms.
Caption: Mechanism of this compound's inhibition of Acetyl-CoA Carboxylase.
Ecotoxicological Data Summary
The following tables summarize the available and proxy ecotoxicological data for this compound and related compounds on key non-target organisms. It is important to note that specific data for this compound is still emerging, and some values are based on surrogate compounds or regulatory screening levels.
Table 1: Toxicity to Terrestrial Non-Target Organisms
| Organism | Species | Endpoint | Value (µ g/organism ) | Reference Compound | Source |
| Honeybee (Adult) | Apis mellifera | 48-hour Acute Contact LD50 | >500 | Fenbuconazole | [1] |
| Honeybee (Adult) | Apis mellifera | 48-hour Acute Oral LD50 | >403.4 | Fenbuconazole | [1] |
| Earthworm | Eisenia fetida | 14-day Acute LC50 | >1000 mg/kg soil | Afidopyropen | OPP Ecotoxicity Database |
Table 2: Toxicity to Aquatic Non-Target Organisms
| Organism | Species | Endpoint | Value (mg/L) | Reference Compound | Source |
| Aquatic Invertebrate | Daphnia magna | 48-hour Acute EC50 | 1.8 | Neurolidol | [2] |
| Algae | Pseudokirchneriella subcapitata | 72-hour ErC50 | Not Available | - | - |
Experimental Protocols
The following are detailed protocols for assessing the impact of this compound on various non-target organisms, based on OECD guidelines.
Terrestrial Non-Target Organisms
This test determines the acute oral and contact toxicity of this compound to adult honeybees.
Experimental Workflow:
Caption: Workflow for honeybee acute toxicity testing.
Methodology:
-
Test Organisms: Young, healthy adult worker honeybees (Apis mellifera) from a disease-free colony.
-
Test Substance Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone) and dilute with a 50% sucrose solution for oral tests or the solvent for contact tests to achieve a range of at least five concentrations.
-
Oral Toxicity (OECD 213):
-
House bees in cages (10 bees per cage, 3-5 replicates per concentration).
-
Starve the bees for 2-4 hours before the test.
-
Provide each cage with a known volume of the this compound-sucrose solution.
-
After the solution is consumed (or after a maximum of 6 hours), replace it with a clean sucrose feeder.
-
-
Contact Toxicity (OECD 214):
-
Anesthetize bees lightly with carbon dioxide.
-
Apply a precise volume (e.g., 1 µL) of the this compound solution to the dorsal thorax of each bee.
-
House bees in cages with a clean sucrose feeder.
-
-
Observations: Record mortality and any sublethal effects (e.g., behavioral changes) at 4, 24, 48, 72, and 96 hours after exposure.
-
Data Analysis: Calculate the median lethal dose (LD50) for both oral and contact exposure at each observation time point using probit analysis. Determine the No-Observed-Adverse-Effect-Level (NOAEL).
This test evaluates the acute toxicity of this compound to earthworms in artificial soil.
Methodology:
-
Test Organism: Adult earthworms (Eisenia fetida) with a well-developed clitellum.
-
Test Soil: Prepare artificial soil according to OECD 207 specifications (sphagnum peat, kaolin clay, and industrial sand).
-
Test Substance Application: Mix this compound thoroughly into the dry artificial soil to achieve a range of at least five concentrations. Moisten the soil to 40-60% of its maximum water holding capacity.
-
Exposure: Introduce 10 adult earthworms into each test container with the treated soil. Use four replicates per concentration.
-
Incubation: Maintain the test containers at 20 ± 2°C with a 16:8 hour light:dark cycle for 14 days.
-
Observations: Assess mortality at day 7 and day 14. Record any sublethal effects such as changes in behavior or morphology.
-
Data Analysis: Calculate the median lethal concentration (LC50) at 14 days. Determine the No-Observed-Effect-Concentration (NOEC).
Aquatic Non-Target Organisms
This test assesses the acute toxicity of this compound to Daphnia magna.
Methodology:
-
Test Organism: Daphnia magna neonates (<24 hours old).
-
Test Solution: Prepare a series of at least five concentrations of this compound in a suitable culture medium.
-
Exposure: Place 20 daphnids, divided into four replicates of five, into test vessels containing the test solutions.
-
Incubation: Incubate the test vessels at 20 ± 2°C for 48 hours in the dark or with low-level, indirect light.
-
Observations: Record the number of immobilized daphnids at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.
-
Data Analysis: Calculate the median effective concentration (EC50) that causes immobilization in 50% of the daphnids at 48 hours.
This test evaluates the effect of this compound on the growth of a freshwater green alga.
Methodology:
-
Test Organism: Exponentially growing cultures of Pseudokirchneriella subcapitata.
-
Test Solution: Prepare a range of at least five concentrations of this compound in a nutrient-rich algal growth medium.
-
Exposure: Inoculate the test solutions with a known concentration of algal cells. Use three replicates per concentration.
-
Incubation: Incubate the cultures under continuous, uniform illumination at 21-24°C for 72 hours.
-
Observations: Measure the algal biomass (e.g., by cell counts, fluorescence, or absorbance) at 24, 48, and 72 hours.
-
Data Analysis: Calculate the 72-hour EC50 for the inhibition of growth rate (ErC50) and yield (EyC50).
Soil Microorganisms
This test assesses the long-term effects of this compound on nitrogen transformation (nitrification) by soil microorganisms.
Methodology:
-
Test Soil: Use a fresh, sieved agricultural soil with known properties.
-
Test Substance Application: Amend the soil with a nitrogen source (e.g., powdered lucerne meal) and the test substance at two concentrations (e.g., the predicted environmental concentration and 5x that concentration).
-
Incubation: Incubate the treated and control soil samples in the dark at 20 ± 2°C for at least 28 days, maintaining moisture content.
-
Sampling and Analysis: At regular intervals (e.g., days 0, 7, 14, 28, and longer if necessary), extract soil samples and analyze for nitrate concentrations.
-
Data Analysis: Compare the rate of nitrate formation in the treated soils to the control. If the difference is more than 25% after 28 days, the test should be prolonged.
This test evaluates the long-term effects of this compound on carbon transformation (respiration) by soil microorganisms.
Methodology:
-
Test Soil: Use a fresh, sieved agricultural soil.
-
Test Substance Application: Treat the soil with this compound at two concentrations.
-
Incubation: Incubate the soil samples at 20 ± 2°C for at least 28 days.
-
Respiration Measurement: At specified intervals, measure the rate of carbon dioxide evolution from the soil samples after the addition of a substrate like glucose.
-
Data Analysis: Compare the respiration rates of the treated soils to the control. If the difference exceeds 25% and persists, it indicates a significant impact.
Biochemical Assay
This assay measures the direct inhibitory effect of this compound on ACCase activity in a target or non-target insect species.
Methodology:
-
Enzyme Preparation: Extract and partially purify ACCase from the fat body or whole-body homogenates of the chosen insect species.
-
Assay Principle: The activity of ACCase can be determined by measuring the incorporation of radiolabeled bicarbonate into acid-stable malonyl-CoA or by a coupled spectrophotometric assay.
-
Procedure (Spectrophotometric):
-
The assay mixture contains the enzyme preparation, acetyl-CoA, ATP, and bicarbonate.
-
The reaction is coupled to the oxidation of NADPH by malate dehydrogenase and citrate synthase, which is monitored by the decrease in absorbance at 340 nm.
-
-
Inhibition Assay: Pre-incubate the enzyme with various concentrations of this compound before initiating the reaction.
-
Data Analysis: Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the ACCase activity.
Conclusion
The methodologies outlined in these application notes provide a robust framework for a comprehensive ecotoxicological assessment of this compound. Adherence to these standardized protocols will generate reliable data to inform risk assessments and ensure the environmentally responsible use of this insecticide. Further research to generate this compound-specific toxicity data for a broader range of non-target organisms is encouraged.
References
Spidoxamat in Combination with Other Pesticides: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spidoxamat is a novel insecticide belonging to the tetramic acid class (IRAC Group 23), which acts by inhibiting acetyl-CoA carboxylase (ACC), a critical enzyme in lipid biosynthesis.[1] This mode of action makes it effective against a range of piercing and sucking insect pests.[2] To enhance its spectrum of activity, manage resistance, and improve overall efficacy, this compound is being explored in combination with other pesticides. These notes provide an overview of known combinations, experimental protocols for their evaluation, and guidance on determining tank-mix compatibility.
Known Combinations and Efficacy
Several combinations of this compound with other insecticides have been identified for the control of various agricultural pests. The following tables summarize the available data on these combinations.
Table 1: Efficacy of this compound in Combination with Abamectin
| Target Pest(s) | Crop | Combination Partner | Formulation | Efficacy Data | Reference |
| Thrips and Mites | Roses | Abamectin | This compound 36 g/L + Abamectin 18 g/L OD | Bioefficacy trials are ongoing. Data not yet publicly available. | A 2025 MoU between ICAR-DFR and Bayer Crop Science Ltd. aims to evaluate this combination.[3] |
Table 2: Efficacy of this compound in Combination with Flupyradifurone
| Target Pest(s) | Crop | Combination Partner | Formulation | Application Rate | Efficacy Highlights | Reference |
| Citricola scale (Coccus pseudomagnoliarum) and California red scale (Aonidiella aurantii) | Citrus (Navel Oranges) | Flupyradifurone | This compound + Flupyradifurone WG (22.2% AI) | 296 g ai/ha (this compound: 96 g ai/ha; Flupyradifurone: 200 g ai/ha) | Significantly reduced the number of live citricola scale first-instar nymphs per leaf compared to the untreated control. | Field trial conducted at the Lindcove Research and Extension Center, Exeter, California.[4] |
Table 3: Efficacy of this compound in Combination with Spinetoram
| Target Pest(s) | Crop | Combination Partner | Formulation | Efficacy Data | Reference |
| Thrips and Whitefly | Cotton | Spinetoram | This compound 9.6% + Spinetoram 12% WG | An evaluation of this combination has been noted. Specific efficacy data is not yet publicly available. | Ongoing research projects mention this combination. |
Table 4: Potential Synergistic Combinations from Patent Literature
A patent application suggests the potential for combining this compound with a broad range of active compounds from various IRAC groups. This indicates a wide scope for future research into synergistic combinations.
| IRAC Group | Class of Compound | Potential for Synergy with this compound |
| 5 | Spinosyns | Potential for enhanced control of a broader range of pests. |
| 6 | Avermectins, Milbemycins | Potential for synergistic effects against mites and certain insect pests. |
| 9 | Pymetrozine, Flonicamid | Potential for improved control of sap-feeding insects. |
| 15 | Benzoylureas | Potential for combination to target different life stages of insects. |
| 25 | Diamides | Potential for a multi-pronged attack on insect muscle function and lipid biosynthesis. |
| 29 | Flonicamid | Potential for enhanced efficacy against sucking pests. |
Signaling Pathways and Mode of Action
This compound's Mode of Action: Inhibition of Acetyl-CoA Carboxylase
This compound disrupts the lipid biosynthesis pathway in insects by inhibiting the enzyme Acetyl-CoA Carboxylase (ACC). ACC is responsible for the conversion of acetyl-CoA to malonyl-CoA, a crucial step in the formation of fatty acids. These fatty acids are essential for various biological functions, including the formation of cell membranes, energy storage, and the production of signaling molecules. By blocking this pathway, this compound ultimately leads to the death of the target pest.
Caption: this compound inhibits Acetyl-CoA Carboxylase (ACC), blocking fatty acid synthesis.
Experimental Protocols
Protocol 1: General Procedure for Evaluating the Efficacy of this compound Combinations against Sucking Pests in a Field Trial
This protocol provides a general framework for conducting a field trial to assess the efficacy of this compound in combination with other pesticides. Specific parameters should be adapted based on the target pest, crop, and local conditions.
1. Experimental Design:
-
Layout: Randomized Complete Block Design (RCBD) with a minimum of four replications.
-
Plot Size: Appropriate for the crop, ensuring a buffer zone to prevent spray drift between plots.
-
Treatments:
-
Untreated Control (water spray)
-
This compound alone
-
Combination Partner alone
-
This compound + Combination Partner (at various ratios if testing for synergy)
-
Commercial Standard
-
2. Application:
-
Equipment: Calibrated sprayer (e.g., backpack sprayer for small plots, tractor-mounted for larger areas) to ensure uniform coverage.
-
Timing: Based on the life stage of the target pest (e.g., crawler stage for scale insects, nymphs for aphids).
-
Volume: Sufficient to achieve thorough coverage of the plant canopy.
3. Data Collection:
-
Pre-treatment Count: Assess the pest population density in each plot before the first application.
-
Post-treatment Counts: Conduct pest counts at regular intervals after application (e.g., 3, 7, 14, and 21 days after treatment). The counting method will vary with the pest (e.g., number of aphids per leaf, number of scale insects per twig).
-
Phytotoxicity: Visually assess plants for any signs of damage (e.g., leaf burn, discoloration) at each post-treatment count.
4. Data Analysis:
-
Statistical Software: Use appropriate statistical software (e.g., R, SAS, ARM).
-
Analysis: Perform Analysis of Variance (ANOVA) on the pest count data. Use a mean separation test (e.g., Tukey's HSD, LSD) to determine significant differences between treatments.
-
Efficacy Calculation: Calculate the percentage of pest reduction for each treatment relative to the untreated control using a standard formula (e.g., Henderson-Tilton's formula).
Caption: Workflow for a field trial evaluating pesticide combinations.
Protocol 2: Jar Test for Determining Physical Compatibility of this compound Tank Mixes
A jar test is a simple and effective way to determine the physical compatibility of this compound with other pesticides (including fungicides and herbicides) before mixing them in a spray tank.[3][4][5]
1. Materials:
-
A clean, clear glass jar with a lid (quart or pint size).
-
Water from the same source that will be used for spraying.
-
Pipettes or measuring spoons for accurate measurement of each product.
-
The pesticide formulations to be tested.
-
Adjuvants, if they are to be used in the tank mix.
2. Procedure:
-
Fill the jar halfway with water.
-
Add any compatibility agents or buffers first and agitate.
-
Add the pesticides one at a time, in the proper mixing order (generally, wettable powders and dry flowables first, followed by liquids and emulsifiable concentrates). Agitate the solution by shaking the jar after each addition.
-
Add any adjuvants last.
-
Fill the rest of the jar with water, cap it, and shake well.
-
Let the jar sit for 15-30 minutes and observe for any signs of incompatibility, such as:
-
Formation of precipitates (solids settling at the bottom).
-
Flocculation (clumping of solids).
-
Phase separation (layers of oil or other components).
-
Gelling or thickening of the mixture.
-
-
If any of these signs appear, the mixture is physically incompatible and should not be tank-mixed.
Caption: Step-by-step protocol for conducting a pesticide compatibility jar test.
Compatibility with Fungicides and Herbicides
Currently, there is limited publicly available data specifically detailing the tank-mix compatibility of this compound with a wide range of commercial fungicides and herbicides. Therefore, it is imperative to perform a jar test (as described in Protocol 2) before tank-mixing this compound with any new fungicide or herbicide partner.
General Guidelines for Tank Mixing:
-
Always read and follow the labels of all products to be tank-mixed. The most restrictive label instructions take precedence.
-
The general order for adding pesticides to a spray tank is:
-
Water-soluble bags
-
Wettable powders (WP) and water-dispersible granules (WDG)
-
Flowables (F) and suspension concentrates (SC)
-
Emulsifiable concentrates (EC)
-
Soluble liquids (SL)
-
Adjuvants
-
-
Maintain constant agitation in the spray tank throughout the mixing and application process.
Resistance Management
The use of this compound in combination with insecticides from different IRAC groups is a key strategy for resistance management.[6] By employing multiple modes of action, the selection pressure on a pest population for resistance to a single active ingredient is reduced. It is recommended to rotate this compound combinations with insecticides from other chemical classes to prolong its effectiveness.
Conclusion
This compound holds promise as a valuable tool in integrated pest management (IPM) programs, particularly when used in combination with other pesticides. The combinations with Abamectin and Flupyradifurone are currently under investigation and have shown potential for the effective control of several key pests. Further research is needed to fully elucidate the synergistic potential of this compound with a broader range of insecticides, fungicides, and herbicides. The protocols provided in these notes offer a foundation for researchers to systematically evaluate these combinations and contribute to the development of sustainable and effective pest management strategies.
References
- 1. This compound (Ref: BCS-AA10147) [sitem.herts.ac.uk]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. PI301/PI301: Ensuring Pesticide Compatibility in Tank Mixes [edis.ifas.ufl.edu]
- 4. solutionsstores.com [solutionsstores.com]
- 5. ctahr.hawaii.edu [ctahr.hawaii.edu]
- 6. irac-online.org [irac-online.org]
Application Notes: Methodologies for Studying Spidoxamat Uptake and Translocation in Plants
Introduction
Spidoxamat is a modern insecticide belonging to the tetramic acid derivatives class, specifically classified under the Insecticide Resistance Action Committee (IRAC) Group 23.[1] Its primary mode of action is the inhibition of Acetyl-CoA Carboxylase (ACCase), a critical enzyme in the lipid biosynthesis pathway of target pests.[1] For an insecticide like this compound, which acts systemically, understanding its uptake, translocation, and distribution within the plant is paramount for optimizing efficacy, determining pre-harvest intervals, and conducting environmental risk assessments. These application notes provide an overview of the principles and detailed protocols for studying the movement of this compound in plants.
Principle of Translocation
The systemic activity of a pesticide is determined by its ability to be absorbed by the plant and moved through its vascular tissues. The two primary pathways for translocation are:
-
Xylem Transport: This is the primary pathway for water and nutrients absorbed by the roots to be transported upwards to the shoots and leaves (acropetal movement). Compounds with a certain degree of water solubility are readily transported via the xylem.
-
Phloem Transport: This pathway transports sugars produced during photosynthesis from the leaves (sources) to other parts of the plant, such as roots, fruits, and growing points (sinks). This movement can be both upwards and downwards (basipetal and acropetal). Ambimobile compounds, like the related insecticide spirotetramat, can move through both xylem and phloem, which allows them to reach all parts of the plant, including new growth and roots.
The physicochemical properties of a pesticide, such as its octanol-water partition coefficient (log K_OW), influence its mobility within these pathways.[2]
Caption: Diagram of Xylem and Phloem translocation pathways in a plant.
Analytical Methodology
The quantification of this compound and its metabolites in complex plant matrices requires sensitive and specific analytical methods. The standard and referenced method is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).[1] A specific validated method for this compound and its metabolites in plant tissues is Bayer Method No. RF-004-P20-01.[3] This approach ensures accurate detection at trace levels, which is essential for residue analysis.[1]
Experimental Protocols
The following protocols are designed to quantify the uptake and translocation of this compound. They are based on established methodologies for systemic insecticides, particularly the closely related compound spirotetramat.[4]
Protocol 1: Root Uptake and Acropetal Translocation in a Hydroponic System
Objective: To quantify the uptake of this compound from a liquid medium by plant roots and its subsequent acropetal translocation to stems and leaves.
Caption: Experimental workflow for the root uptake and translocation study.
Methodology:
-
Plant Material: Use young, healthy tomato (e.g., Lycopersicon esculentum) or other relevant crop plants with well-developed root systems.
-
Acclimation: Grow plants in a hydroponic solution (e.g., Hoagland solution) in a controlled environment (25°C, 16:8h light:dark cycle) for at least one week before the experiment.
-
Treatment: Prepare a fresh hydroponic solution containing a known concentration of this compound (e.g., 1.0 mg/L). Place the acclimated plants in the treatment solution.
-
Sampling: Harvest triplicate plants at predetermined time points (e.g., 1, 3, 5, 7, and 14 days).
-
Sample Processing:
-
At each time point, carefully remove plants from the solution.
-
Wash the roots gently with deionized water to remove surface residues.
-
Dissect the plant into three sections: roots, stems, and leaves.
-
Record the fresh weight of each section.
-
Homogenize each tissue sample separately.
-
-
Extraction:
-
Extract the homogenized tissue using an appropriate solvent mixture (e.g., methanol/acetone).[5]
-
The extraction procedure should follow a validated method, such as QuEChERS or a modified version of the referenced Bayer method.[3]
-
The final extract should be filtered and prepared in a suitable solvent for analysis.[1]
-
-
Quantification:
-
Analyze the extracts using a validated LC-MS/MS method to determine the concentration of this compound and its key metabolites (e.g., BCS-AH92431, BCS-CN66620).[3]
-
-
Data Analysis:
-
Root Concentration Factor (RCF): Calculate using the formula: RCF = Concentration in roots (mg/kg) / Concentration in solution (mg/L)
-
Translocation Factor (TF): Calculate the ratio of the concentration in aerial parts to the concentration in roots: TF (Stem) = Concentration in stems (mg/kg) / Concentration in roots (mg/kg) TF (Leaf) = Concentration in leaves (mg/kg) / Concentration in roots (mg/kg)
-
Protocol 2: Foliar Uptake and Systemic Translocation
Objective: To measure the absorption of this compound through the leaf surface and its subsequent translocation to other parts of the plant, including new growth.
References
- 1. This compound | 907187-07-9 | Benchchem [benchchem.com]
- 2. Studies on the abilities of uptake and translocation from root to shoot of pesticides in soil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ir4.cals.ncsu.edu [ir4.cals.ncsu.edu]
- 4. Uptake, translocation, and degradation of spirotetramat in tomato (Lycopersicon esculentum Miller): Impact of the mixed-application with pymetrozine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methodologies for the analysis of pesticides and pharmaceuticals in sediments and plant tissue - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Spidoxamat Synthesis Technical Support Center
Welcome to the technical support center for Spidoxamat synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the synthesis of this novel insecticide.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common and effective strategy for synthesizing the this compound core involves a two-step process. The synthesis begins with an amide coupling reaction between a substituted benzoyl chloride, specifically 2,6-dimethyl-4-chlorobenzoyl chloride, and a suitable cyclohexylamine derivative. This is followed by an intramolecular Dieckmann cyclization of the resulting N-acyl amino acid ester to construct the characteristic tetramic acid ring system of this compound.[1][2]
Q2: Which step in the this compound synthesis is the most critical?
A2: The Dieckmann cyclization is a crucial step for forming the tetramic acid core of this compound.[2] This intramolecular Claisen condensation requires careful control of reaction conditions to ensure high yields and minimize side reactions. The choice of base and solvent, as well as maintaining anhydrous conditions, are critical factors for success.
Q3: What are the key starting materials for this compound synthesis?
A3: The primary starting materials are 2,6-dimethyl-4-chlorobenzoyl chloride and a functionalized cyclohexylamine derivative.[2] The specific structure of the cyclohexylamine will determine the final spirocyclic substitution pattern of the this compound molecule.
Q4: How does the mechanism of action of this compound relate to its structure?
A4: this compound is an inhibitor of acetyl-CoA carboxylase (ACCase), a key enzyme in lipid biosynthesis.[1] The tetramic acid moiety of this compound is the active component that binds to the enzyme, disrupting the production of fatty acids and leading to insect mortality.
Troubleshooting Guides
Amide Coupling Step
Problem: Low yield of the amide precursor.
| Potential Cause | Troubleshooting Suggestion | Relevant Analytical Data |
| Inactive acyl chloride | Use freshly prepared or distilled 2,6-dimethyl-4-chlorobenzoyl chloride. | 1H NMR of the acyl chloride should show sharp, well-defined peaks corresponding to the structure. |
| Moisture in the reaction | Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. | Water contamination can be checked in solvents using Karl Fischer titration. |
| Inefficient base | Use a non-nucleophilic base like triethylamine (Et3N) or diisopropylethylamine (DIPEA) to scavenge the HCl byproduct. | Monitor the reaction progress by TLC or LC-MS to ensure the consumption of starting materials. |
| Amine starting material purity | Ensure the purity of the cyclohexylamine derivative using techniques like NMR or GC-MS. | Impurities in the amine can lead to side reactions and lower yields. |
Problem: Formation of multiple products.
| Potential Cause | Troubleshooting Suggestion | Relevant Analytical Data |
| Over-acylation of the amine | Use a controlled stoichiometry of the acyl chloride (typically 1.0-1.1 equivalents). | LC-MS analysis can help identify the mass of potential di-acylated byproducts. |
| Side reactions of impurities | Purify the starting materials before the reaction. | Compare the 1H NMR and 13C NMR of the crude product with the expected product to identify impurity peaks. |
Dieckmann Cyclization Step
Problem: Low yield of this compound.
| Potential Cause | Troubleshooting Suggestion | Relevant Analytical Data |
| Ineffective base | Use a strong, non-nucleophilic base such as potassium tert-butoxide (KOtBu), sodium hydride (NaH), or lithium diisopropylamide (LDA).[3] | Incomplete consumption of the starting amide can be observed by TLC or LC-MS. |
| Presence of moisture or protic solvents | The reaction is highly sensitive to moisture and protic solvents. Use anhydrous solvents (e.g., THF, toluene) and perform the reaction under an inert atmosphere. | The presence of water can quench the base and the enolate intermediate. |
| Intermolecular condensation (polymerization) | Run the reaction at high dilution to favor the intramolecular cyclization. | High molecular weight species may be observed by mass spectrometry. |
| Unfavorable reaction temperature | The Dieckmann cyclization is often exothermic. Maintain a controlled temperature, which may require initial cooling. | Monitor the internal reaction temperature and use a cooling bath if necessary. |
Problem: Formation of byproducts.
| Potential Cause | Troubleshooting Suggestion | Relevant Analytical Data |
| Cleavage of the ester group (hydrolysis) | Ensure anhydrous conditions. | The presence of the corresponding carboxylic acid can be detected by LC-MS. |
| Epimerization at the alpha-carbon | The stereocenter alpha to the ester can be prone to epimerization under basic conditions. Careful selection of base and temperature can minimize this. | Chiral HPLC or NMR with chiral shift reagents can be used to analyze the diastereomeric ratio. |
Experimental Protocols
Protocol 1: Amide Coupling
Objective: To synthesize the N-(4-chloro-2,6-dimethylbenzoyl)cyclohexylamine precursor.
Materials:
-
2,6-dimethyl-4-chlorobenzoyl chloride
-
Cyclohexylamine derivative
-
Triethylamine (Et3N)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Dissolve the cyclohexylamine derivative (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a flame-dried, three-necked flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of 2,6-dimethyl-4-chlorobenzoyl chloride (1.05 eq) in anhydrous DCM to the reaction mixture dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired amide.
Protocol 2: Dieckmann Cyclization
Objective: To synthesize the this compound core via intramolecular cyclization.
Materials:
-
N-(4-chloro-2,6-dimethylbenzoyl)cyclohexylamine precursor
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve the amide precursor (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
Add potassium tert-butoxide (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl until the pH is acidic.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Visualizations
Caption: Workflow for the two-step synthesis of this compound.
Caption: Troubleshooting logic for low yield in Dieckmann cyclization.
References
Technical Support Center: Spidoxamat Dosage Optimization
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Spidoxamat dosage for specific pest pressures. The information is presented in a question-and-answer format to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is an insecticide belonging to the tetramic acid chemical class, classified by the Insecticide Resistance Action Committee (IRAC) as a Group 23 insecticide.[1][2] Its mode of action is the inhibition of acetyl-CoA carboxylase (ACCase).[3][4] This enzyme is critical for the biosynthesis of lipids in insects, and its inhibition disrupts fatty acid metabolism, leading to the cessation of growth and development, and ultimately, mortality.[3][5]
Q2: What are the primary target pests for this compound?
This compound is primarily effective against a range of piercing and sucking insect pests.[1] This includes aphids, whiteflies, mealybugs, psyllids, and scales.[1] It has also been shown to provide suppression of thrips and to be effective against some phytophagous mites.[1]
Q3: What are the key characteristics of this compound's movement within a plant?
This compound exhibits systemic properties, meaning it can be absorbed and translocated throughout the plant.[6] It moves both upwards through the xylem and downwards through the phloem, a characteristic known as two-way systemicity.[6] This allows the active ingredient to reach pests feeding on various parts of the plant, including new growth that appears after application.
Q4: How does this compound affect different life stages of the target pests?
This compound is effective against immature life stages (larvae and nymphs) by inhibiting their development.[3] It can also reduce the reproductive capacity of adult female whiteflies and mites, leading to a decrease in egg-laying and egg viability.[2][3]
Troubleshooting Guide
Issue 1: Suboptimal pest control despite applying the recommended dosage.
-
Possible Cause 1: Inadequate Spray Coverage.
-
Troubleshooting: Ensure thorough and uniform spray coverage of all plant surfaces, including the undersides of leaves where many sucking pests reside. This compound has systemic properties, but initial uptake is crucial.
-
-
Possible Cause 2: High Pest Pressure.
-
Troubleshooting: Under heavy pest infestations, a single application may not be sufficient. Consider sequential applications as per label recommendations, ensuring rotation with insecticides from different IRAC groups to manage resistance.
-
-
Possible Cause 3: Environmental Factors.
-
Troubleshooting: Rainfall shortly after application can wash off the product. High temperatures and low humidity can lead to rapid drying of spray droplets, reducing absorption. Avoid application under adverse weather conditions.
-
-
Possible Cause 4: Incorrect Application Timing.
-
Troubleshooting: For optimal results, apply this compound when pests are in their early developmental stages, as they are generally more susceptible.
-
-
Possible Cause 5: Pest Resistance.
-
Troubleshooting: If resistance is suspected, conduct a bioassay to determine the susceptibility of the pest population. Implement a resistance management strategy by rotating with insecticides from different IRAC groups.[5]
-
Issue 2: Variability in experimental results between replicates.
-
Possible Cause 1: Inconsistent Application.
-
Troubleshooting: Ensure standardized application techniques across all replicates, including spray volume, pressure, and nozzle type. Calibrate application equipment regularly.
-
-
Possible Cause 2: Non-uniform Pest Distribution.
-
Troubleshooting: Strive for a uniform infestation of pests on experimental plants before treatment application. Randomize the placement of treated plants to account for any environmental gradients in the experimental area.
-
-
Possible Cause 3: Formulation Issues.
-
Troubleshooting: Ensure the this compound formulation is properly mixed and agitated before and during application to prevent settling of the active ingredient. Some tetramic acid formulations may require specific adjuvants for optimal performance; consult the product label.
-
Data Presentation: Efficacy of Related Tetramic Acid Insecticides
As this compound is a relatively new active ingredient, publicly available dose-response data is limited. The following tables summarize efficacy data for Spirotetramat, a closely related IRAC Group 23 insecticide, which can serve as a proxy for estimating starting concentrations in your experiments.
Table 1: Efficacy of Spirotetramat against Whitefly (Bemisia tabaci)
| Concentration (ppm) | Pest Stage | Mortality (%) | Study Type |
| 1.671 | Mixed | 50 (LC50) | Lab Bioassay |
| 75 g a.i./ha | Mixed | 89.69 | Field Trial |
Note: Data is for Spirotetramat and should be used as a reference. Actual efficacy of this compound may vary.
Table 2: Efficacy of Spirotetramat against Aphids
| Concentration (ppm) | Pest Species | Mortality (%) | Study Type |
| Varies by species | Various | High | Field Trials |
Experimental Protocols
Leaf-Dip Bioassay for Aphids and Whiteflies
This protocol is adapted from the Insecticide Resistance Action Committee (IRAC) recommended methods.
Objective: To determine the dose-response of a pest population to this compound.
Materials:
-
This compound formulation
-
Distilled water
-
Non-ionic surfactant (optional, test for phytotoxicity first)
-
Beakers or glass containers for serial dilutions
-
Forceps
-
Petri dishes (9 cm diameter)
-
Agar powder
-
Host plant leaves (e.g., cotton, cabbage, bean)
-
Pest-rearing cages
-
Camel hair brush or aspirator for transferring insects
-
Incubator or growth chamber with controlled temperature, humidity, and photoperiod
Methodology:
-
Preparation of Leaf Discs:
-
Excise leaf discs from healthy, untreated host plants using a cork borer. The disc diameter should be slightly smaller than the petri dish.
-
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in distilled water.
-
Perform serial dilutions to obtain a range of at least 5-7 concentrations.
-
Include a control treatment with distilled water only (and surfactant if used in the test solutions).
-
-
Treatment Application:
-
Using forceps, dip each leaf disc into the respective test solution for 10-20 seconds with gentle agitation to ensure complete coverage.
-
Place the treated leaf discs on a paper towel to air dry.
-
-
Bioassay Setup:
-
Prepare a 1-2% agar solution in water and pour it into the bottom of the petri dishes. Allow the agar to solidify. This will help maintain leaf turgidity.
-
Place one treated and dried leaf disc, abaxial (lower) side up, onto the solidified agar in each petri dish.
-
-
Infestation:
-
Carefully transfer 10-20 adult aphids or whiteflies onto each leaf disc using a fine camel hair brush or an aspirator.
-
-
Incubation:
-
Seal the petri dishes with their lids and place them in an incubator or growth chamber under controlled conditions (e.g., 25°C, 60-70% RH, 16:8 L:D photoperiod).
-
-
Data Collection:
-
Assess mortality after 24, 48, and 72 hours. Pests that are unable to move when prodded with a fine brush are considered dead.
-
Correct for control mortality using Abbott's formula if necessary.
-
-
Data Analysis:
-
Analyze the data using probit analysis to determine the LC50 (lethal concentration to kill 50% of the population) and other relevant endpoints.
-
Visualizations
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. Bayer announces pesticides at Show Rural 2025 - Revista Cultivar [revistacultivar.com]
- 3. gpnmag.com [gpnmag.com]
- 4. This compound (Ref: BCS-AA10147) [sitem.herts.ac.uk]
- 5. irac-online.org [irac-online.org]
- 6. Bayer to debut Plenexos Care insecticide in 2026 - Cultivar Magazine [revistacultivar.com]
Technical Support Center: Enhancing the Stability of Spidoxamat Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered during the formulation of Spidoxamat.
Troubleshooting Guide: this compound Formulation Stability
This guide provides solutions to specific issues that may arise during the development and storage of this compound formulations.
| Issue | Potential Cause | Recommended Solution |
| Loss of active ingredient in a Soluble Granule (SG) formulation upon storage. | Hydrolysis of this compound: this compound, being a tetramic acid derivative, is susceptible to hydrolysis, especially in the presence of moisture and at neutral to alkaline pH. Excipients with high moisture content or those that create an alkaline microenvironment can accelerate degradation. | Control Moisture Content: Utilize excipients with low moisture content. Implement a drying step in the granulation process to achieve a final formulation moisture content below 1%.pH Control: Incorporate a buffering agent to maintain a slightly acidic pH (ideally between 4 and 6) upon dissolution. Citric acid or phosphate buffers can be effective.Excipient Selection: Screen excipients for compatibility. Avoid highly hygroscopic or alkaline fillers. |
| Poor dissolution of the SG formulation. | Inappropriate Binder or Disintegrant: The binder may be too strong, or the disintegrant may not be effective, leading to slow or incomplete dissolution. | Optimize Binder: Evaluate different binders such as polyvinyl alcohol (PVA) or lignosulfonates at varying concentrations to find a balance between granule integrity and dissolution speed.[1]Select an Effective Disintegrant: Incorporate a superdisintegrant like croscarmellose sodium or crospovidone to facilitate rapid granule breakup upon contact with water.[2] |
| Physical instability of granules (e.g., caking, dust formation). | High Moisture Content: Excess moisture can lead to granule agglomeration and caking.Inadequate Binder: Insufficient binder can result in friable granules that generate dust. | Moisture Control: Ensure proper drying during manufacturing and use moisture-proof packaging.Optimize Binder Concentration: Increase the binder concentration incrementally to improve granule hardness and reduce friability. |
| Discoloration of the formulation upon storage. | Photodegradation or Oxidative Degradation: Exposure to light or reaction with oxidative impurities in excipients can cause discoloration. While photolysis is a lesser concern for some related compounds, it can still contribute to degradation. | Light Protection: Package the formulation in opaque or UV-protected containers.Inert Atmosphere: Consider packaging under an inert atmosphere (e.g., nitrogen) to minimize oxidation.Use of Antioxidants: The inclusion of antioxidants could be explored, pending compatibility studies. |
Frequently Asked Questions (FAQs)
Formulation Development
Q1: What are the key factors to consider when selecting excipients for a this compound Soluble Granule (SG) formulation?
A1: The primary considerations are the excipient's compatibility with this compound, its water solubility, moisture content, and its impact on the pH of the final solution. Water-soluble fillers like lactose or sucrose are common choices for SG formulations.[3] Binders such as polyvinyl alcohol (PVA) and lignosulfonates help in granule formation, while superdisintegrants like croscarmellose sodium ensure rapid dissolution.[1] It is crucial to select excipients with low moisture content and to avoid those that are alkaline to prevent hydrolytic degradation of this compound.
Q2: What is the recommended pH range for a this compound solution to ensure optimal stability?
A2: Based on stability data from structurally similar tetramic acid insecticides like spirodiclofen and spiromesifen, a slightly acidic pH range of 4 to 6 is recommended to minimize hydrolysis.[2][3][4][5][6][7] Alkaline conditions (pH > 7) significantly accelerate the degradation of these compounds.
Q3: How can I prevent moisture uptake in my this compound SG formulation during storage?
A3: To prevent moisture uptake, it is essential to use low-moisture excipients, thoroughly dry the granules during manufacturing, and package the final product in moisture-proof packaging, such as aluminum-lined bags or sealed containers.
Stability and Degradation
Q4: What is the primary degradation pathway for this compound?
A4: The primary degradation pathway for this compound, like other tetramic acid insecticides, is expected to be hydrolysis. This involves the cleavage of the ester or enol ether linkage, leading to the formation of inactive metabolites. The proposed hydrolytic degradation pathway for this compound is illustrated below.
Caption: Proposed hydrolytic degradation pathway for this compound.
Q5: How do temperature and light affect the stability of this compound?
A5: Elevated temperatures generally accelerate the rate of chemical degradation, including hydrolysis. Therefore, it is recommended to store this compound formulations in a cool, dry place. While photolysis may not be the primary degradation route, exposure to light can contribute to the overall degradation and may cause discoloration. For optimal stability, protection from light is advisable.
Analytical Methods
Q6: What analytical techniques are suitable for stability testing of this compound formulations?
A6: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the recommended analytical method for the quantitative determination of this compound and its degradation products.[8] HPLC with UV detection can also be used for routine analysis if the method is properly validated for specificity, linearity, accuracy, and precision.
Quantitative Data Summary
The following tables summarize stability data for tetramic acid insecticides structurally related to this compound, which can be used as a proxy to guide formulation development.
Table 1: Hydrolytic Stability of Spirodiclofen (Half-life in days)
| pH | Temperature (°C) | Half-life (days) | Reference |
| 4 | 20 | 119.6 | [4][5] |
| 7 | 20 | 52.1 | [4][5] |
| 9 | 20 | 2.5 | [4][5] |
Table 2: Hydrolytic Stability of Spiromesifen (Half-life in days)
| pH | Temperature (°C) | Half-life (days) | Reference |
| 4 | 25 | 53.3 | [2][6] |
| 7 | 25 | 24.8 | [2][6] |
| 9 | 25 | 4.3 | [2][6] |
Experimental Protocols
Protocol 1: Compatibility Study of this compound with Excipients
Objective: To evaluate the chemical stability of this compound in the presence of various excipients under accelerated storage conditions.
Methodology:
-
Prepare binary mixtures of this compound with each selected excipient (e.g., lactose, microcrystalline cellulose, PVA, croscarmellose sodium) in a 1:5 ratio (w/w).
-
A control sample of pure this compound should also be prepared.
-
Transfer the mixtures and the control into separate, sealed glass vials.
-
Store the vials under accelerated stability conditions (e.g., 40°C/75% RH) for a specified period (e.g., 2, 4, and 8 weeks).
-
At each time point, withdraw a sample from each vial and analyze the content of this compound using a validated HPLC method.
-
Calculate the percentage of this compound remaining and assess for the formation of any significant degradation products.
References
- 1. Effect of binder composition on physicochemical properties of water dispersible granules obtained through direct granulation of agrochemical suspension using fluidized bed - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US6387388B1 - Pesticidal formulation - Google Patents [patents.google.com]
- 4. WDG and SG Formulation | [engebiotech.com]
- 5. lfatabletpresses.com [lfatabletpresses.com]
- 6. The Importance of Agricultural Surfactants in Pesticide Performance [unitopchemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. UNIT 3: Formulations [cms.ctahr.hawaii.edu]
Spidoxamat Resistance Management: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on managing potential resistance to spidoxamat, a novel IRAC Group 23 acaricide. Given its recent introduction, documented cases of resistance to this compound are limited. Therefore, this guide draws upon established principles of insecticide resistance management (IRM) and data from related compounds within the same mode of action class, such as spirotetramat and spiromesifen.
Frequently Asked Questions (FAQs)
Q1: What is the mode of action of this compound?
This compound is an inhibitor of acetyl-CoA carboxylase (ACCase), a critical enzyme in the biosynthesis of lipids.[1][2][3] By inhibiting ACCase, this compound disrupts the production of fatty acids, which are essential for the growth, development, and reproduction of target pests.[2] This mode of action is classified by the Insecticide Resistance Action Committee (IRAC) as Group 23.[3][4]
Q2: Which pests does this compound target?
This compound is primarily effective against piercing-sucking arthropods, including various species of phytophagous mites (spider mites), whiteflies, aphids, and psyllids.[3]
Q3: Is there documented resistance to this compound?
As a recently introduced acaricide, there is currently limited public documentation of field-developed resistance specifically to this compound. However, resistance has been observed in other IRAC Group 23 acaricides, such as spirotetramat and spiromesifen, in populations of two-spotted spider mites (Tetranychus urticae).
Q4: What are the potential mechanisms of resistance to this compound?
Based on related ACCase inhibitors, potential resistance mechanisms to this compound may include:
-
Target-site modification: Mutations in the gene encoding the ACCase enzyme that reduce the binding affinity of this compound. An A1079T mutation in the ACCase gene has been associated with spirodiclofen resistance in Tetranychus urticae.[5]
-
Metabolic resistance: Increased expression of detoxification enzymes, such as cytochrome P450 monooxygenases or glutathione S-transferases, that metabolize and detoxify the acaricide.[6]
Q5: Is cross-resistance a concern with this compound?
Yes, cross-resistance has been documented among acaricides within IRAC Group 23.[7] A spider mite population resistant to spirotetramat is likely to exhibit some level of resistance to this compound due to their shared mode of action. It is crucial to avoid sequential use of acaricides from the same IRAC group.
Troubleshooting Guide for this compound Efficacy Issues
If you are experiencing reduced efficacy with this compound in your experiments, consider the following troubleshooting steps:
| Issue | Possible Cause | Troubleshooting Action |
| Unexpectedly high mite survival after treatment | Poor application coverage | Ensure thorough and uniform application of the this compound solution, paying special attention to the undersides of leaves where mites congregate. |
| Sub-optimal environmental conditions | Maintain optimal temperature and humidity for mite activity and this compound efficacy as per experimental protocols. Hot and dry conditions can favor rapid mite reproduction.[8][9] | |
| Incorrect dosage | Verify the concentration of the this compound solution and the application volume. | |
| Suspected Resistance | Conduct a resistance bioassay to determine the LC50 of the mite population. Compare the results to a known susceptible population. | |
| Inconsistent results across replicates | Variation in mite life stages | Synchronize the age of the mites used in the bioassay, as susceptibility can vary between life stages. Spirotetramat, a related compound, shows strong effects on immature stages and female reproduction.[10][11] |
| Inadequate experimental setup | Ensure consistent environmental conditions (temperature, humidity, photoperiod) across all experimental units. | |
| Gradual decline in efficacy over time | Selection for resistance | Implement a resistance management strategy by rotating this compound with acaricides from different IRAC groups. Avoid using this compound or other Group 23 acaricides for consecutive generations of mites.[12][13][14] |
Quantitative Data: Efficacy of IRAC Group 23 Acaricides
The following table summarizes the lethal concentration (LC50) values for spirotetramat and spiromesifen against the two-spotted spider mite (Tetranychus urticae). This data can serve as a baseline for comparison when evaluating the susceptibility of field populations. Note: Data for this compound is not yet widely available in public literature.
| Acaricide | Mite Strain | LC50 (mg/L or ppm) | Reference |
| Spirotetramat | Susceptible | 20.54 | [15] |
| Spirotetramat | Resistant (ST-NK) | >1000 (larvae) | [7] |
| Spiromesifen | Susceptible | 0.29 | [16] |
| Spiromesifen | Susceptible | 14.086 (µ g/vial ) | [17] |
Experimental Protocols
Protocol 1: Leaf-Dip Bioassay for Acaricide Resistance Monitoring
This method is commonly used to assess the toxicity of acaricides to spider mites.
Materials:
-
Bean or cotton plants
-
Adult female spider mites of a uniform age
-
This compound technical grade or formulated product
-
Distilled water
-
Triton X-100 or similar surfactant
-
Petri dishes (9 cm diameter)
-
Filter paper
-
Fine camel-hair brush
-
Beakers and volumetric flasks
-
Microscope
Procedure:
-
Preparation of Acaricide Solutions: Prepare a stock solution of this compound in an appropriate solvent. Make a series of at least five serial dilutions in distilled water containing a surfactant (e.g., 0.01% Triton X-100). A control solution with only distilled water and surfactant should also be prepared.
-
Leaf Disc Preparation: Excise leaf discs (2-3 cm in diameter) from untreated bean or cotton plants.
-
Treatment: Dip each leaf disc into a specific acaricide dilution for 10 seconds with gentle agitation. Allow the leaf discs to air dry completely.
-
Mite Infestation: Place the dried leaf discs, abaxial side up, on a moistened filter paper or cotton pad in a Petri dish. Using a fine brush, transfer 20-30 adult female mites onto each leaf disc.
-
Incubation: Seal the Petri dishes with perforated lids to allow for ventilation and incubate at 25 ± 1°C, 60-70% relative humidity, and a 16:8 (L:D) photoperiod.
-
Mortality Assessment: After 24-48 hours, count the number of dead mites under a microscope. Mites that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: Correct the mortality data using Abbott's formula if mortality is observed in the control group. Calculate the LC50 values and their 95% confidence intervals using probit analysis.
Protocol 2: Residual Contact Vial (RCV) Bioassay
This method is useful for on-site resistance monitoring and is less technique-dependent.[1]
Materials:
-
Glass vials (5 ml)
-
This compound
-
Acetone or another suitable solvent
-
Adult female spider mites
-
Vortex mixer
-
Fume hood
Procedure:
-
Vial Coating: Prepare a solution of this compound in acetone. Pipette a known volume of the solution into a glass vial.
-
Solvent Evaporation: Roll the vial on a vortex mixer in a fume hood until the solvent has completely evaporated, leaving a uniform residue of the acaricide on the inner surface of the vial. Prepare a control vial with acetone only.
-
Mite Introduction: Introduce a set number of adult female mites (e.g., 20) into each vial.
-
Incubation: Cap the vials and incubate under controlled conditions.
-
Mortality Assessment: Record mite mortality at specific time intervals (e.g., 2, 4, 6, 8 hours).
-
Data Analysis: Determine the diagnostic concentration that causes 100% mortality in a susceptible mite population within a specific timeframe. This diagnostic concentration can then be used to screen field populations for resistance.
Visualizations
Caption: Mechanism of action of this compound.
Caption: this compound resistance management workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. gpnmag.com [gpnmag.com]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. irac-online.org [irac-online.org]
- 5. researchgate.net [researchgate.net]
- 6. Transcriptome Analysis Unveils Molecular Mechanisms of Acaricide Resistance in Two-Spotted Spider Mite Populations on Hops - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. Gender-Specific Acaricidal Properties and Sexual Transmission of Spirotetramat in Two-Spotted Spider Mite (Tetranychidae: Acariformes) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. irac-online.org [irac-online.org]
- 13. irac-online.org [irac-online.org]
- 14. vegetableipmupdates.arizona.edu [vegetableipmupdates.arizona.edu]
- 15. researchgate.net [researchgate.net]
- 16. entomoljournal.com [entomoljournal.com]
- 17. ars.usda.gov [ars.usda.gov]
Technical Support Center: Mitigating Spidoxamat Runoff and Leaching in Soil
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate Spidoxamat runoff and leaching during experimental applications.
Understanding this compound's Environmental Behavior
This compound is a novel insecticide belonging to the ketoenol chemical class (IRAC Group 23). It functions by inhibiting acetyl-CoA carboxylase (ACCase), a critical enzyme in lipid biosynthesis. While specific environmental fate data for this compound are not publicly available, its behavior can be inferred from its chemical class. Ketoenols like this compound can be mobile in both soil and plants.
The potential for runoff and leaching is influenced by key physicochemical properties:
-
Water Solubility: Higher solubility increases the potential for movement with water.
-
Soil Sorption Coefficient (Koc): This indicates how strongly a chemical binds to soil organic matter. A lower Koc suggests greater mobility.
-
Soil Half-life (DT50): This is the time it takes for 50% of the compound to degrade. A longer half-life means more time for runoff and leaching to occur.
While exact values for this compound are not published, a related ketoenol insecticide, Spirotetramat, is known to be converted to an enol form that is mobile within plants. For the purposes of this guide, we will consider that this compound may have properties that warrant mitigation strategies to prevent off-site movement.
FAQs: this compound Runoff and Leaching
Q1: What is the primary risk associated with this compound in soil experiments?
A1: The primary risk is the off-site movement of this compound through surface runoff or leaching into groundwater, which can lead to unintended environmental exposure. This is a concern for a novel compound where all environmental impacts may not be fully characterized.
Q2: Which soil types are most susceptible to this compound runoff and leaching?
A2: Sandy soils with low organic matter are more prone to leaching due to lower adsorption and higher water percolation rates. Clayey, compacted soils are more susceptible to surface runoff.
Q3: How does rainfall or irrigation intensity affect runoff and leaching?
A3: Heavy rainfall or irrigation shortly after application can significantly increase the likelihood of both runoff and leaching, as the compound has not had sufficient time to bind to soil particles or degrade.
Q4: Can I use standard pesticide mitigation strategies for this compound?
A4: Yes, established best management practices for reducing pesticide mobility are applicable and recommended for this compound. These include the use of vegetative buffer strips, conservation tillage, and careful water management.
Q5: How can I dispose of this compound-contaminated soil or water from my experiments?
A5: Follow your institution's hazardous waste disposal protocols. Do not dispose of contaminated materials in standard drains or waste bins.
Troubleshooting Guide for Experimental Work
| Problem | Potential Cause | Troubleshooting Steps |
| High variability in runoff/leaching measurements between replicates. | Inconsistent soil packing in columns or plots.Uneven water application.Variable application of this compound. | Ensure uniform soil bulk density in all replicates.Calibrate rainfall simulators or irrigation systems for consistent water delivery.Use precise application techniques to ensure a uniform dose. |
| Low recovery of this compound in analytical samples. | Inefficient extraction from soil or water matrix.Degradation of the analyte during sample storage or preparation.Issues with the analytical instrumentation (e.g., HPLC-MS/MS). | Optimize the extraction solvent and technique (e.g., QuEChERS, SPE). Store samples at appropriate temperatures (e.g., frozen) and minimize the time between collection and analysis.Consult the HPLC troubleshooting guide (Section 5) and ensure instrument calibration. |
| Unexpected degradation products are detected. | Biotic or abiotic degradation of this compound.Contamination of samples. | Characterize the degradation products to understand the transformation pathway.Review experimental procedures to identify and eliminate potential sources of contamination. |
| This compound is detected in control plots/columns. | Cross-contamination during application or sample handling.Contaminated water source. | Use separate equipment for control and treated plots.Analyze the water source for background levels of this compound or interfering compounds. |
Data on Mitigation Strategy Effectiveness
The following tables summarize quantitative data on the effectiveness of various mitigation strategies for reducing pesticide runoff. The effectiveness can vary based on the pesticide's properties, soil type, and environmental conditions.
Table 1: Effectiveness of Vegetated Filter Strips (VFS) in Reducing Pesticide Runoff
| Pesticide Sorption (Koc) | Average Pesticide Mass Retention (%) | Range of Retention (%) |
| Weakly Sorbed (<100) | 61 | 0 - 100 |
| Moderately Sorbed (100 - 1,000) | 63 | 0 - 100 |
| Strongly Sorbed (>1,000) | 76 | 53 - 100 |
Source: Adapted from studies on the effectiveness of vegetative buffer strips.
Table 2: Impact of Tillage Practices on Pesticide Runoff (Meta-Analysis of North American Data)
| Tillage Transition | Change in Runoff | Change in Sediment Loss | Change in Soluble & Sorbed Pesticide Loss |
| Conventional to Minimum Tillage | -26% | -64% | -15% |
| Conventional to No-Tillage | -43% | -87% | No significant effect* |
The lack of effect on pesticide loss in no-tillage was attributed to a 77% increase in pesticide concentration in the runoff, which offset the reduction in runoff volume and sediment loss.
Experimental Protocols
Soil Column Leaching Study (Adapted from OECD 312)
This protocol is designed to assess the leaching potential of this compound in a controlled laboratory setting.
-
Soil Preparation: Use a representative soil, air-dried and sieved (<2 mm). Characterize the soil for texture, organic carbon content, pH, and bulk density.
-
Column Packing: Pack glass columns (e.g., 30 cm long, 5 cm diameter) with the prepared soil to a uniform bulk density.
-
Saturation: Slowly saturate the columns from the bottom with a 0.01 M CaCl₂ solution to mimic artificial rain and avoid air entrapment. Allow the columns to drain until field capacity is reached.
-
This compound Application: Apply a known concentration of this compound, preferably ¹⁴C-labeled for easier tracking, uniformly to the soil surface.
-
Leaching: Apply a constant flow of 0.01 M CaCl₂ solution to the top of the columns to simulate rainfall over a set period (e.g., 48 hours).
-
Leachate Collection: Collect the leachate in fractions at regular intervals.
-
Analysis:
-
Quantify the concentration of this compound and any major metabolites in each leachate fraction using HPLC-MS/MS.
-
After the leaching period, extrude the soil core, section it into segments (e.g., every 5 cm), and analyze each segment for the remaining this compound and its metabolites.
-
-
Data Reporting: Report the distribution of the applied this compound in the leachate and soil segments as a percentage of the initial application.
Rainfall Simulation for Runoff Assessment
This protocol outlines a method for evaluating this compound runoff under simulated rainfall conditions.
-
Plot Setup: Construct runoff plots (e.g., 1m x 2m) on a slope representative of the intended use area. Install borders to isolate runoff and a collection system at the downslope end.
-
Soil Characterization: Analyze the soil within the plots for texture, organic carbon, bulk density, and antecedent moisture content.
-
This compound Application: Apply this compound uniformly to the soil surface at a known rate.
-
Rainfall Simulation: Use a calibrated rainfall simulator to apply rainfall at a predetermined intensity and duration.
-
Runoff and Sediment Sampling: Collect runoff and eroded sediment at set time intervals throughout the simulated rainfall event.
-
Analysis:
-
Measure the volume of runoff and the mass of sediment for each time interval.
-
Extract this compound from both the water and sediment phases of the collected samples.
-
Quantify the concentration of this compound using HPLC-MS/MS.
-
-
Data Analysis: Calculate the total mass of this compound lost in runoff and its concentration over time.
Analytical Method for a this compound-like Compound (Spirotetramat)
This HPLC-MS/MS method can be adapted for the analysis of this compound in soil and water samples.
-
Sample Preparation (QuEChERS Method):
-
For soil/sediment: Weigh 10 g of the sample into a 50 mL centrifuge tube. Add 10 mL of water and vortex.
-
For water: Use 10 mL of the sample.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., MgSO₄, NaCl).
-
Shake vigorously for 1 minute and centrifuge.
-
Take an aliquot of the acetonitrile (upper) layer for cleanup.
-
Perform dispersive solid-phase extraction (d-SPE) cleanup using a suitable sorbent (e.g., PSA, C18).
-
Centrifuge and filter the supernatant for analysis.
-
-
HPLC-MS/MS Conditions:
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient of water and acetonitrile, both with a modifier like formic acid, is commonly used.
-
Ionization: Electrospray ionization (ESI), likely in positive mode.
-
Detection: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor and product ion transitions would need to be optimized for this compound.
-
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound via inhibition of Acetyl-CoA Carboxylase (ACCase).
Experimental Workflow
Caption: General experimental workflow for assessing this compound runoff and leaching.
Logical Relationships in Mitigation
Caption: Factors influencing and mitigating this compound runoff and leaching potential.
Technical Support Center: Enhancing the Selectivity of Spidoxamat Applications
Welcome to the technical support center for Spidoxamat. This resource is designed for researchers, agricultural scientists, and pest management professionals to provide guidance on optimizing the selectivity of this compound in experimental and field applications. Here you will find troubleshooting guides and frequently asked questions to address common challenges and enhance the targeted efficacy of this novel insecticide.
Troubleshooting and Optimization Guide
Issue: Observed Off-Target Effects on Beneficial Insects
Unexpected mortality or adverse sublethal effects on beneficial insect populations, such as pollinators or predators, can occur despite this compound's generally favorable selectivity profile. This guide provides a systematic approach to troubleshooting and mitigating these effects.
Quantitative Selectivity Profile
Understanding the relative toxicity of an insecticide to target pests versus non-target organisms is crucial for assessing its selectivity. While comprehensive public data for this compound is still emerging, the following table summarizes available information and includes data for Spirotetramat, a closely related tetramic acid insecticide (IRAC Group 23), to provide a comparative baseline.
Table 1: Comparative Toxicity of Tetramic Acid Insecticides to Target Pests and Non-Target Organisms
| Organism Category | Species | Endpoint | Value (Unit) | Active Ingredient |
| Target Pests | Aphids, Whiteflies, Mites | - | Effective Control | This compound[1][2] |
| Cotton Aphid (Aphis gossypii) | - | Effective Control at 75 g a.i./ha | Spirotetramat[3] | |
| Mites (Tetranychus urticae) | - | Strong Inhibition of ACCase | Spirotetramat-enol[4] | |
| Non-Target Organisms | ||||
| Mammals (Rat) | Acute Oral LD50 | >2000 mg/kg bw | This compound[5] | |
| Mammals (Rat) | Acute Dermal LD50 | >2000 mg/kg bw | This compound[5] | |
| Beneficial Insects | General | High margin of safety | This compound[2] | |
| Predators & Parasitoids | General | Very Safe | This compound[6] | |
| Spiders & Coccinellids | Field Application | Less toxic at 60 g a.i./ha | Spirotetramat[3] | |
| Predatory Mites | - | Moderately harmful to harmful | Spirotetramat[7] | |
| Pollinators (Bees) | - | Selective for pollinators | This compound[8] |
Note: LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. Lower values indicate higher toxicity. Data for this compound is largely qualitative from initial reports; Spirotetramat data is provided for quantitative context.
Experimental Workflow for Enhancing Selectivity
The following workflow provides a systematic process for researchers to optimize this compound application protocols to maximize selectivity.
Caption: Workflow for optimizing this compound selectivity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to its selectivity?
A1: this compound is an inhibitor of the enzyme Acetyl-CoA Carboxylase (ACCase).[1] This enzyme is critical for the first step in lipid biosynthesis, which is essential for insect growth, development, and energy metabolism.[1][9] this compound primarily targets sucking pests such as aphids, whiteflies, and mites.[1][2] Its selectivity is believed to stem from differences in the ACCase enzyme structure between target pests and non-target organisms, as well as potential differences in metabolism and detoxification pathways in beneficial insects.[1] The disruption of lipid synthesis is particularly effective against the immature life stages of pests.[4][10]
Caption: this compound's inhibition of the lipid biosynthesis pathway.
Q2: How can I minimize the impact of this compound on pollinators like bees?
A2: While this compound is reported to be selective towards pollinators, best practices should always be followed to minimize exposure.[8]
-
Avoid Application During Bloom: Do not apply this compound or allow it to drift to crops or weeds that are in bloom and actively being visited by bees.[11]
-
Time Applications for Low Foraging Periods: Apply during the early morning or late evening when bees are not actively foraging.
-
Use Soil Application Methods: this compound is effective with soil applications, which can significantly reduce direct contact for pollinators compared to foliar sprays.[2]
-
Manage Spray Drift: Use drift-reducing nozzles and avoid spraying during windy conditions to prevent the product from moving to non-target flowering plants.
Q3: Can I use this compound in an Integrated Pest Management (IPM) program?
A3: Yes, this compound is an excellent candidate for IPM programs due to its high selectivity and novel mode of action.[1][6][12]
-
Compatibility with Biological Controls: Its high margin of safety for many predatory and parasitic insects means it can be used in conjunction with biological control agents.[2][6]
-
Resistance Management: As an IRAC Group 23 insecticide, it can be rotated with other insecticide classes with different modes of action to help prevent the development of pest resistance.[8]
-
Targeted Action: Its effectiveness against specific sucking pests allows for targeted control, preserving the broader ecosystem of beneficial organisms.
Q4: What are the signs of sublethal effects in beneficial insects, and how can I test for them?
A4: Sublethal effects may not cause immediate mortality but can impair the health and function of beneficial insect populations. Signs include reduced fecundity (fewer offspring), impaired foraging behavior, decreased learning, and reduced mobility.[13][14] These effects are critical to measure for a true understanding of selectivity. You can test for them using specific laboratory bioassays, such as the one detailed in the experimental protocol section below.
Experimental Protocols
Protocol: Assessing Sublethal Effects on a Model Predator (e.g., Lady Beetle, Coleomegilla maculata)
This protocol outlines a laboratory bioassay to evaluate the sublethal effects of this compound on the fecundity and predation rate of a common beneficial predator.
1. Objective: To determine the No-Observed-Effect Concentration (NOEC) and Lowest-Observed-Effect Concentration (LOEC) of this compound on the reproductive output and feeding behavior of Coleomegilla maculata.
2. Materials:
-
This compound technical grade or formulated product
-
Healthy, synchronized adult lady beetles (male and female pairs)
-
Ventilated cages or Petri dishes for housing
-
A consistent supply of a food source (e.g., aphids, artificial diet)
-
Distilled water and appropriate solvent (e.g., acetone) for serial dilutions
-
Micropipettes
-
Stereomicroscope
-
Environmental growth chamber (controlled temperature, humidity, and photoperiod)
3. Methodology:
-
Phase 1: Dose-Range Finding (Acute Toxicity)
-
Prepare a series of this compound concentrations.
-
Expose groups of adult lady beetles (n=20 per concentration) to treated surfaces (e.g., glass vials coated with the insecticide residue) for 24 hours.
-
Record mortality to determine an approximate LC10 and LC25 (the concentrations causing 10% and 25% mortality), which will inform the concentrations for the sublethal study.
-
-
Phase 2: Sublethal Exposure
-
Prepare five sublethal concentrations of this compound below the estimated LC10, plus a solvent-only control and a water-only control.
-
House mated adult female lady beetles individually in Petri dishes.
-
Provide each beetle with a treated food source (e.g., aphids that have fed on a this compound-treated plant) or a treated water source for a defined period (e.g., 48 hours).
-
-
Phase 3: Data Collection (Post-Exposure)
-
After the exposure period, transfer the female beetles to clean dishes with an untreated food source.
-
Fecundity Assessment: For the next 14 days, count the number of eggs laid per female daily. Record egg viability by monitoring the hatch rate.
-
Predation Rate Assessment: On day 7 post-exposure, provide each female with a pre-counted number of aphids (e.g., 50). After 24 hours, count the number of remaining aphids to determine the predation rate.
-
Longevity: Monitor and record the lifespan of the adult beetles.
-
4. Data Analysis:
-
Use ANOVA or a similar statistical test to compare the mean number of eggs laid, hatch rate percentage, and predation rate between the different concentration groups and the controls.
-
Determine the NOEC (the highest concentration at which no statistically significant effect is observed) and the LOEC (the lowest concentration at which a statistically significant effect is observed).
5. Expected Outcome: This protocol will provide quantitative data on the sublethal impacts of different this compound concentrations on a key beneficial predator, allowing researchers to define application rates that are effective against pests while minimizing harm to their natural enemies.
References
- 1. This compound | 907187-07-9 | Benchchem [benchchem.com]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. researchgate.net [researchgate.net]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. Food Use Data Search [ir4app.cals.ncsu.edu]
- 7. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 8. Bayer to debut Plenexos Care insecticide in 2026 - Cultivar Magazine [revistacultivar.com]
- 9. jppp.journals.ekb.eg [jppp.journals.ekb.eg]
- 10. researchgate.net [researchgate.net]
- 11. chatham.ces.ncsu.edu [chatham.ces.ncsu.edu]
- 12. bayer.com [bayer.com]
- 13. sciencedaily.com [sciencedaily.com]
- 14. Current Insights into Sublethal Effects of Pesticides on Insects - PMC [pmc.ncbi.nlm.nih.gov]
addressing Spidoxamat degradation under different environmental conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the environmental fate of Spidoxamat. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your degradation studies under various environmental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary environmental factors influencing the degradation of this compound?
A1: The degradation of this compound in the environment is influenced by a combination of factors. Key drivers include soil properties such as pH, organic matter content, and moisture levels. Climatic conditions like temperature and sunlight (photolysis) also play a crucial role in its breakdown.[1][2]
Q2: What are the expected degradation pathways for this compound?
A2: this compound, a tetramic acid insecticide, likely degrades through hydrolysis, photolysis, and microbial metabolism. Expected transformations may involve the cleavage of the amide bond, hydroxylation of the aromatic ring, and modifications to the spirocyclic core. Identified metabolites of this compound include this compound-decyclohexylketone and this compound-dechlorohydroxy, suggesting these are key transformation products to monitor.[3]
Q3: Why am I observing inconsistent degradation rates in my soil studies?
A3: Inconsistent degradation rates in soil can be attributed to the heterogeneity of soil samples. Variations in microbial populations, organic carbon content, pH, and moisture content across different soil samples can significantly impact the rate of this compound's breakdown.[1][4] Ensure your soil is well-homogenized before starting the experiment and that environmental conditions are strictly controlled.
Q4: My analytical results for this compound show poor reproducibility. What could be the cause?
A4: Poor reproducibility in analytical measurements can stem from several sources. Common issues include incomplete extraction of this compound from the matrix, matrix effects in LC-MS/MS analysis, or degradation of the analyte during sample preparation. It is crucial to have a validated analytical method and to use appropriate internal standards to correct for these variations.
Q5: What are the typical half-lives (DT50) for this compound under different conditions?
A5: Publicly available data on the specific degradation half-lives (DT50) of this compound under various environmental conditions is limited.[5] Therefore, it is essential for researchers to determine these values experimentally for the specific conditions of their studies. The protocols provided in this guide will help you to generate this data.
Troubleshooting Guides
Troubleshooting Poor Peak Shape in HPLC/LC-MS/MS Analysis
| Symptom | Possible Cause | Solution |
| Peak Tailing | Secondary interactions with the column stationary phase. | - Adjust mobile phase pH. - Use a column with a different stationary phase or end-capping. - Ensure sample solvent is compatible with the mobile phase.[6][7] |
| Peak Fronting | Column overload. | - Reduce the injection volume. - Dilute the sample.[6] |
| Split Peaks | - Clogged frit or partially blocked column inlet. - Channeling in the column packing. | - Reverse-flush the column (if permissible by the manufacturer). - Replace the column. |
| Broad Peaks | - Large dead volume in the system. - Column degradation. | - Check and tighten all fittings. - Use a new column. |
Troubleshooting Inconsistent Results in Degradation Studies
| Problem | Possible Cause | Solution |
| High variability between replicates | - Non-homogenous soil or sediment samples. - Inconsistent application of this compound. - Fluctuations in incubation conditions (temperature, moisture). | - Thoroughly mix and sieve soil/sediment before use. - Use a precise application method for the test substance. - Ensure the incubator maintains stable conditions. |
| No degradation observed | - Sterilized or low-activity microbial matrix. - this compound is stable under the tested conditions. - Incorrect analytical method (not detecting the parent compound). | - Verify the viability of the microbial community in your soil/water samples. - Extend the study duration. - Validate your analytical method with freshly prepared standards. |
| Mass balance is below 90% or above 110% | - Incomplete extraction of parent compound and metabolites. - Volatilization of the compound or degradation products. - Analytical error. | - Optimize the extraction solvent and technique. - Use a closed system to trap volatile compounds. - Re-calibrate the analytical instrument and check standard solutions. |
Data Presentation Templates
Use the following tables to summarize the quantitative data from your this compound degradation experiments.
Table 1: Hydrolysis of this compound in Aqueous Solutions
| pH | Temperature (°C) | Half-life (DT50, days) | Rate Constant (k) | Correlation Coefficient (r²) |
| 4 | ||||
| 7 | ||||
| 9 |
Table 2: Aqueous Photolysis of this compound
| Light Source | Light Intensity | Temperature (°C) | Half-life (DT50, hours) | Quantum Yield (Φ) |
| Xenon Arc Lamp | ||||
| Natural Sunlight |
Table 3: Aerobic Soil Degradation of this compound
| Soil Type | Temperature (°C) | Moisture (% WHC) | Half-life (DT50, days) | Major Metabolites Identified |
| Sandy Loam | ||||
| Clay Loam | ||||
| Silt Loam |
Experimental Protocols
Protocol 1: Hydrolysis of this compound in Aqueous Solutions
This protocol is based on OECD Guideline 111 for testing the hydrolysis of chemicals as a function of pH.
Objective: To determine the rate of hydrolytic degradation of this compound in sterile aqueous buffer solutions at different pH values.
Materials:
-
This compound analytical standard
-
Sterile aqueous buffer solutions: pH 4, pH 7, and pH 9
-
Acetonitrile (HPLC grade)
-
Sterile amber glass vials with screw caps
-
Incubator/water bath
-
HPLC or LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in acetonitrile.
-
In separate sterile amber glass vials, add a small aliquot of the this compound stock solution to the pH 4, 7, and 9 buffer solutions to achieve a final concentration suitable for analysis (e.g., 1 µg/mL).
-
Prepare triplicate samples for each pH and a control (buffer without this compound).
-
Incubate the vials in the dark at a constant temperature (e.g., 25°C).
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 7, 14, 21, and 28 days), withdraw an aliquot from each vial for analysis.
-
Analyze the concentration of this compound in each sample using a validated HPLC or LC-MS/MS method.
-
Calculate the degradation kinetics (DT50 and rate constant) for each pH.
Protocol 2: Aerobic Degradation of this compound in Soil
This protocol is based on OECD Guideline 307 for determining the aerobic and anaerobic transformation of organic chemicals in soil.
Objective: To determine the rate and route of this compound degradation in different soil types under aerobic conditions.
Materials:
-
This compound analytical standard (radiolabeled or non-labeled)
-
Freshly collected and sieved (<2 mm) soils (e.g., sandy loam, clay loam)
-
Incubation flasks (biometers)
-
Solutions for trapping CO2 (e.g., potassium hydroxide)
-
Extraction solvent (e.g., acetonitrile/water mixture)
-
Analytical instrumentation (HPLC, LC-MS/MS, LSC for radiolabeled studies)
Procedure:
-
Characterize the soil samples for properties like pH, organic carbon content, texture, and microbial biomass.
-
Adjust the moisture content of the soil to a specific level (e.g., 40-60% of water holding capacity).
-
Treat the soil samples with a known concentration of this compound.
-
Place the treated soil in biometer flasks and incubate in the dark at a constant temperature (e.g., 20°C).
-
Maintain a continuous flow of humidified air through the flasks.
-
At specified time points, sacrifice replicate flasks.
-
Extract this compound and its degradation products from the soil using an appropriate solvent.
-
Analyze the extracts to determine the concentration of the parent compound and identify major metabolites.
-
If using radiolabeled this compound, analyze the CO2 traps to quantify mineralization.
-
Determine the degradation kinetics (DT50) and propose a degradation pathway.
Visualizations
Caption: Workflow for this compound aerobic soil degradation study.
Caption: Troubleshooting logic for inconsistent degradation results.
References
- 1. Pesticide Degradation: Impacts on Soil Fertility and Nutrient Cycling [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. addi.ehu.es [addi.ehu.es]
- 4. mdpi.com [mdpi.com]
- 5. This compound (Ref: BCS-AA10147) [sitem.herts.ac.uk]
- 6. staging.gmi-inc.com [staging.gmi-inc.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Analytical Techniques for Spidoxamat Metabolites
Troubleshooting Guide
This guide addresses common issues encountered during the development and execution of analytical methods for quantifying drug metabolites.
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Overload: Injecting too much sample. 2. Secondary Interactions: Silanol interactions with the column stationary phase. 3. Inappropriate Mobile Phase pH: Ionization state of the analyte is not optimal. 4. Column Degradation: Loss of stationary phase or contamination. | 1. Dilute the sample or reduce the injection volume. 2. Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase. 3. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. 4. Flush the column with a strong solvent or replace the column. |
| Low Signal Intensity / Poor Sensitivity | 1. Suboptimal Ionization: Incorrect ESI polarity or inefficient ionization in the source. 2. Matrix Effects: Co-eluting matrix components suppress the analyte signal. 3. Inefficient Extraction: Poor recovery of the analyte from the sample matrix. 4. Instrument Contamination: Dirty ion source or mass analyzer. | 1. Optimize ESI parameters (e.g., capillary voltage, gas flow, temperature). Test both positive and negative ionization modes. 2. Improve sample preparation (e.g., use SPE, LLE, or a more selective extraction method). Modify chromatographic conditions to separate the analyte from interfering compounds. 3. Optimize the extraction protocol (e.g., solvent choice, pH, mixing time). 4. Clean the ion source and other relevant mass spectrometer components according to the manufacturer's instructions. |
| High Background Noise | 1. Contaminated Mobile Phase or Solvents: Impurities in the solvents. 2. Contaminated LC System: Build-up of contaminants in the tubing, injector, or column. 3. Electronic Noise: Issues with the detector or electronics. | 1. Use high-purity, LC-MS grade solvents and freshly prepared mobile phases. 2. Flush the entire LC system with a series of strong and weak solvents. 3. Consult the instrument manufacturer's service engineer to diagnose and resolve electronic issues. |
| Poor Reproducibility | 1. Inconsistent Sample Preparation: Variability in extraction or dilution steps. 2. Fluctuations in LC System Performance: Unstable pump pressure or column temperature. 3. Injector Variability: Inconsistent injection volumes. 4. Matrix Variability: Differences between individual sample matrices. | 1. Standardize all sample preparation steps and use an internal standard. 2. Ensure the LC system is properly maintained and equilibrated before analysis. 3. Check the injector for leaks or blockages. 4. Use a matrix-matched calibration curve or an isotopically labeled internal standard to compensate for matrix effects. |
Frequently Asked Questions (FAQs)
Q1: What is the best type of analytical column to use for the analysis of Spidoxamat and its metabolites?
A1: The ideal column choice depends on the physicochemical properties of this compound and its metabolites (e.g., polarity, pKa). A good starting point for many small molecule drug metabolites is a reversed-phase C18 column. If the analytes are highly polar, a column with a more polar stationary phase (e.g., C8, Phenyl-Hexyl, or an embedded polar group column) or the use of HILIC (Hydrophilic Interaction Liquid Chromatography) may be more appropriate.
Q2: How can I minimize matrix effects when analyzing this compound metabolites in complex biological samples (e.g., plasma, urine)?
A2: Matrix effects, which can cause ion suppression or enhancement, are a common challenge. To minimize them:
-
Improve Sample Preparation: Utilize more selective sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) instead of a simple protein precipitation.
-
Optimize Chromatography: Modify the chromatographic method to achieve better separation of the analytes from co-eluting matrix components. This can involve changing the gradient, mobile phase composition, or column chemistry.
-
Use an Internal Standard: An isotopically labeled internal standard that co-elutes with the analyte is the gold standard for correcting matrix effects. If this is not available, a structurally similar analog can be used.
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components.
Q3: What are the key parameters to optimize for method development in LC-MS/MS analysis of this compound metabolites?
A3: For LC-MS/MS method development, you should focus on:
-
Mass Spectrometry Parameters:
-
Ionization Mode: Determine if positive or negative electrospray ionization (ESI) provides a better signal.
-
Precursor and Product Ions: Select the most stable and abundant precursor ion and optimize the collision energy to generate specific and intense product ions for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Source Parameters: Optimize source-dependent parameters like capillary voltage, source temperature, and gas flows (nebulizing and drying gases).
-
-
Liquid Chromatography Parameters:
-
Column Selection: Choose a column with appropriate chemistry and dimensions.
-
Mobile Phase: Optimize the organic modifier (e.g., acetonitrile, methanol) and the aqueous phase (e.g., water with formic acid, ammonium formate, or ammonium acetate) to achieve good peak shape and retention.
-
Gradient Elution: Develop a gradient that provides adequate separation of the parent drug, its metabolites, and any isomers.
-
Flow Rate and Column Temperature: Optimize these for efficiency and run time.
-
Experimental Workflow and Logic Diagrams
Caption: General workflow for the analysis of this compound metabolites.
Caption: Troubleshooting decision tree for analytical issues.
strategies to minimize Spidoxamat impact on beneficial insects
Welcome to the technical support center for Spidoxamat. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and troubleshooting, with a focus on minimizing the impact on beneficial insects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a novel insecticide belonging to the ketoenol class, specifically a tetramic acid derivative.[1][2] It is classified by the Insecticide Resistance Action Committee (IRAC) as a Group 23 insecticide.[3] Its mode of action is the inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase).[2][3][4] This enzyme is critical for the biosynthesis of lipids, which are essential for processes like molting and cell membrane formation in insects.[3] By disrupting lipid synthesis, this compound primarily targets piercing and sucking insect pests such as aphids, whiteflies, mealybugs, and psyllids.[1][3]
Q2: How does this compound's mode of action contribute to its selectivity for pest insects over beneficials?
The selectivity of this compound is attributed to a differential binding affinity to the Acetyl-CoA Carboxylase (ACCase) enzyme isoforms found in target pests compared to those in other non-target arthropods, such as many beneficial insects.[2] This biochemical specificity means it is more effective at disrupting the life cycle of pests like aphids and whiteflies while having a lower impact on predators, parasitoids, and pollinators.[2][3][5]
Q3: What is the reported impact of this compound on key beneficial insects?
Early and ongoing efficacy trials indicate that this compound has a high margin of safety for a number of beneficial insect species.[3] It is reported to be "very safe" for predatory and parasitic insects and mites and has a favorable selectivity profile with low toxicity to bees.[2][5] This makes it a valuable component in Integrated Pest Management (IPM) strategies.[1]
Troubleshooting Guide
Issue: My experimental results show an unexpected negative impact on a beneficial insect population after this compound application. What are the potential causes?
If you observe unintended effects on beneficial insects, consider the following factors:
-
Application Method: Foliar sprays can lead to direct contact exposure. Soil applications are generally considered to have a reduced risk of direct foliar exposure to non-target species.[3]
-
Spray Drift: Wind can carry the product to non-target areas, including flowering plants where beneficial insects forage.[6][7]
-
Application Timing: Applying this compound during peak foraging times for pollinators (typically daytime) increases exposure risk.[8]
-
Formulation Type: While specific data for this compound formulations is emerging, generally, dusts and micro-encapsulated pesticides can be more hazardous to bees than liquid sprays or granules.[7][9]
-
Indirect Effects: The reduction of the target pest population (e.g., aphids) can lead to a subsequent decline in their natural predators due to a lack of food, which may be misinterpreted as a direct toxic effect.
-
Tank Mixing: Compatibility of this compound with other products in a tank mix has been tested, but unlisted combinations could potentially increase toxicity to non-target organisms.[4]
Data Presentation
Table 1: Summary of this compound's Selectivity and Target Pests
| Feature | Description | Citations |
| IRAC Classification | Group 23: Acetyl-CoA carboxylase inhibitor | [3][4] |
| Target Pests | Piercing/sucking insects: Aphids, Whiteflies, Mealybugs, Psyllids, Scales, Thrips (suppression) | [1][3] |
| Reported Safety for Beneficials | High margin of safety for predators, parasitoids, and pollinators | [1][2][3] |
| Selectivity Profile | Favorable; low toxicity to bees, parasitic wasps, and predatory mites | [2][5] |
| Application Flexibility | Can be used for both foliar and soil applications | [1][4] |
Experimental Protocols
Protocol: General Methodology for Assessing Non-Target Effects of this compound on Pollinators
This protocol provides a generalized workflow. Specific parameters should be adapted based on the beneficial species being tested and the experimental objectives.
-
Test Organism Acclimatization:
-
Acquire a healthy population of the test species (e.g., Apis mellifera, Bombus terrestris, or a solitary bee species).
-
Acclimate them to the laboratory conditions (temperature, humidity, light cycle) for at least 48 hours before the experiment.
-
Provide a standard diet (e.g., 50% sucrose solution).
-
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Create a series of dilutions to establish a dose-response curve. Include a control (solvent only) and a negative control (no solvent).
-
-
Exposure Methods (Choose one or more):
-
Oral Exposure: Mix the this compound dilutions into the sucrose solution and provide it to individual insects or groups in feeder vials. Record the volume consumed.
-
Contact Exposure: Apply a precise droplet of the test solution to the dorsal thorax of each insect using a micro-applicator.
-
-
Observation Period:
-
Monitor the insects for mortality and sublethal effects (e.g., impaired motor function, disorientation) at regular intervals (e.g., 4, 24, 48, and 72 hours) post-exposure.
-
-
Data Analysis:
-
Calculate the mortality rate for each concentration.
-
Use probit analysis or a similar statistical method to determine the Lethal Dose (LD50) or Lethal Concentration (LC50) values.
-
Statistically compare sublethal effects between treatment groups and the control.
-
Mandatory Visualizations
Caption: Mode of action of this compound via inhibition of Acetyl-CoA Carboxylase.
References
- 1. This compound | 907187-07-9 | Benchchem [benchchem.com]
- 2. Buy this compound (EVT-6729627) | 907187-07-9 [evitachem.com]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. Bayer to debut Plenexos Care insecticide in 2026 - Cultivar Magazine [revistacultivar.com]
- 5. Food Use Data Search [ir4app.cals.ncsu.edu]
- 6. Minimizing pesticide exposure to pollinators - Michigan Pollinator Initiative [pollinators.msu.edu]
- 7. Protecting Pollinators While Using Pesticides | Ohioline [ohioline.osu.edu]
- 8. Protecting Pollinators from Pesticides - Protecting Pollinators | Bee Program [bees.caes.uga.edu]
- 9. fws.gov [fws.gov]
Validation & Comparative
A Comparative Analysis of Spidoxamat and Neonicotinoids for Aphid Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of Spidoxamat and neonicotinoid insecticides for the control of aphid populations. The analysis focuses on their respective modes of action, efficacy, experimental protocols for evaluation, and impact on non-target organisms, supported by available experimental data.
Introduction
Aphids are significant agricultural pests, causing direct damage to crops through feeding and indirect damage by vectoring plant viruses. For decades, neonicotinoids have been a primary tool for managing sucking insects like aphids due to their systemic nature and high efficacy. However, concerns over their environmental impact, particularly on pollinators, have led to restrictions on their use and spurred the development of alternative insecticides.[1][2] this compound, a newer insecticide from the ketoenol class (IRAC Group 23), is being positioned as a viable alternative for the control of sucking pests, with a purportedly more favorable environmental profile.[3][4] This guide will dissect the available scientific information to provide a clear comparison between these two classes of insecticides.
Mode of Action
The fundamental difference between this compound and neonicotinoids lies in their biochemical targets within the insect nervous and metabolic systems.
This compound: Inhibition of Lipid Biosynthesis
This compound's mode of action is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase).[3][5] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes and for energy storage. By inhibiting ACCase, this compound disrupts lipid metabolism, leading to a cessation of growth and development, and ultimately, the death of the insect.[6][7] This mode of action is classified by the Insecticide Resistance Action Committee (IRAC) as Group 23.[3]
References
- 1. beyondpesticides.org [beyondpesticides.org]
- 2. bayer.com [bayer.com]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. Food Use Data Search [ir4app.cals.ncsu.edu]
- 5. irac-online.org [irac-online.org]
- 6. Inhibition of acetyl-CoA carboxylase by spirotetramat causes growth arrest and lipid depletion in nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deficiency of Acetyl-CoA Carboxylase Impairs Digestion, Lipid Synthesis, and Reproduction in the Kissing Bug Rhodnius prolixus - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Spidoxamat and Spiromesifen: A Guide for Researchers
A comprehensive analysis of two key ketoenol insecticides, Spidoxamat and spiromesifen, reveals distinct characteristics in their biological spectrum and application, despite a shared mode of action. This guide provides a detailed comparison for researchers, scientists, and drug development professionals, incorporating available experimental data, detailed methodologies, and visual representations of key biological and experimental processes.
This compound, a newer tetramic acid derivative from Bayer CropScience, and spiromesifen, a well-established tetronic acid compound, both belong to the Insecticide Resistance Action Committee (IRAC) Group 23. Their primary mode of action is the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in lipid biosynthesis.[1][2] This disruption of lipid metabolism ultimately leads to the death of target pests.[3][4]
While both compounds are effective against a range of sucking pests, key differences in their chemical structure and systemic properties influence their efficacy and target pest spectrum. This compound is noted for its high plant mobility, allowing for both foliar and soil application, and shows efficacy against a broad range of pests including aphids, whiteflies, mites, and notably, plant-parasitic nematodes.[1][2][5] Spiromesifen is primarily a contact insecticide with translaminar activity, recognized for its effectiveness against whiteflies and various mite species.[6][7]
Quantitative Efficacy Data
A significant challenge in a direct comparative analysis is the limited availability of public quantitative efficacy data for this compound, particularly in the form of LC50 values from peer-reviewed studies. Efficacy trials are ongoing, with early data suggesting excellent target pest efficacy.[2] In contrast, several studies have quantified the efficacy of spiromesifen against key pests.
The following tables summarize the available quantitative data for spiromesifen against the two-spotted spider mite (Tetranychus urticae) and the sweet potato whitefly (Bemisia tabaci).
| Target Pest | Life Stage | LC50 | 95% Confidence Interval | Study |
| Tetranychus urticae | Adult | 14.086 µ g/vial | 7.592 - 42.371 µ g/vial | [6] |
| Tetranychus urticae | Adult | 28.37 ppm | - | [8] |
Table 1: Efficacy of Spiromesifen against Tetranychus urticae (Two-Spotted Spider Mite).
| Target Pest | Life Stage | LC50 | 95% Confidence Interval | Study |
| Bemisia tabaci | Adult | - | - | [9] |
Table 2: Efficacy of Spiromesifen against Bemisia tabaci (Sweet Potato Whitefly). A 2020 study reported an LC50 of 28.37 ppm for spiromesifen against adult Bemisia tabaci.[8] However, it is crucial to note that resistance to spiromesifen has been reported in some field populations of B. tabaci.[9]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of efficacy data, detailed experimental protocols are essential. Below are representative methodologies for key experiments cited in the evaluation of ketoenol insecticides.
Leaf Dip Bioassay for Acaricide Efficacy
This method is commonly used to determine the contact toxicity of a compound to mites.
-
Preparation of Leaf Discs: Leaf discs (approximately 2-3 cm in diameter) are excised from untreated host plants (e.g., bean or cotton).
-
Preparation of Test Solutions: The test compound (e.g., spiromesifen) is serially diluted in distilled water containing a non-ionic surfactant (e.g., 0.01% Triton X-100) to create a range of concentrations. A control solution containing only distilled water and the surfactant is also prepared.
-
Treatment: Each leaf disc is immersed in a test solution for a standardized period (e.g., 5-10 seconds) with gentle agitation. The discs are then allowed to air dry on a clean, non-absorbent surface.
-
Infestation: Once dry, the treated leaf discs are placed, abaxial side up, on a moistened substrate (e.g., water-saturated cotton or agar) within a petri dish or other suitable container. A cohort of synchronized adult female mites (e.g., 20-30 individuals) is then transferred to each leaf disc.
-
Incubation: The bioassay units are maintained under controlled environmental conditions (e.g., 25 ± 1°C, 60-70% relative humidity, 16:8 hour light:dark photoperiod).
-
Mortality Assessment: Mortality is assessed at specific time intervals (e.g., 24, 48, and 72 hours) after infestation. Mites that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to calculate the LC50 and LC90 values, along with their corresponding 95% confidence intervals.
Systemic Bioassay for Whitefly Efficacy
This method is designed to evaluate the efficacy of systemic insecticides against phloem-feeding insects like whiteflies.
-
Plant Preparation: Young host plants (e.g., cotton or tomato) are grown in individual pots.
-
Soil Drench Application: A precise volume of the test insecticide solution is applied to the soil of each pot, ensuring even distribution around the plant base. A control group is treated with water only.
-
Systemic Uptake Period: The treated plants are maintained under greenhouse conditions for a specific period (e.g., 3-7 days) to allow for the systemic uptake and translocation of the insecticide.
-
Infestation: Adult whiteflies are introduced into a cage containing the treated and control plants. Alternatively, clip-cages containing a set number of adult whiteflies can be attached to the leaves of each plant.
-
Incubation and Assessment: The plants are kept under controlled conditions. The mortality of adult whiteflies is recorded at regular intervals. For assessing effects on immature stages, the number of eggs, nymphs, and pupae can be counted on a defined leaf area after a set period.
-
Data Analysis: The percentage mortality or reduction in immature life stages is calculated and compared between treated and control groups.
Non-Radioactive Acetyl-CoA Carboxylase (ACCase) Inhibition Assay
This biochemical assay measures the direct inhibitory effect of a compound on the ACCase enzyme.
-
Enzyme Extraction: ACCase is extracted and partially purified from the target pest.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer, ATP, magnesium chloride, bicarbonate, and a known concentration of acetyl-CoA.
-
Inhibitor Addition: The test compound (this compound or spiromesifen) is added to the reaction mixture at various concentrations. A control without the inhibitor is also prepared.
-
Reaction Initiation and Incubation: The enzymatic reaction is initiated by adding the ACCase extract to the reaction mixture. The mixture is then incubated at a specific temperature for a set period.
-
Reaction Termination: The reaction is stopped, often by the addition of an acid.
-
Quantification of Malonyl-CoA: The amount of malonyl-CoA produced is quantified. A common non-radioactive method involves a coupled enzyme assay where the consumption of NADH is measured spectrophotometrically at 340 nm.
-
Data Analysis: The rate of malonyl-CoA formation is calculated for each inhibitor concentration. The IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) is then determined.
Signaling Pathway of ACCase Inhibition
Both this compound and spiromesifen disrupt the lipid biosynthesis pathway by inhibiting ACCase. This enzyme catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the first committed step in fatty acid synthesis.
Conclusion
This compound and spiromesifen are both effective inhibitors of lipid biosynthesis, making them valuable tools for managing sucking pests. Spiromesifen has a well-documented efficacy profile against mites and whiteflies. This compound, as a newer active ingredient, shows promise with a broader spectrum of activity, including nematodes, and the advantage of both foliar and soil application. However, a direct quantitative comparison of their efficacy is currently limited by the lack of publicly available data for this compound. Further peer-reviewed studies providing comparative LC50 values and field trial data are needed to fully elucidate their relative performance and optimize their use in integrated pest management programs.
References
- 1. This compound | 907187-07-9 | Benchchem [benchchem.com]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. aensiweb.com [aensiweb.com]
- 4. bayer.com [bayer.com]
- 5. Bayer to debut Plenexos Care insecticide in 2026 - Cultivar Magazine [revistacultivar.com]
- 6. ars.usda.gov [ars.usda.gov]
- 7. hort [journals.ashs.org]
- 8. entomoljournal.com [entomoljournal.com]
- 9. researchgate.net [researchgate.net]
Spidoxamat: A Comparative Analysis of its Safety Profile for Pollinators
A new ketoenol insecticide, Spidoxamat, demonstrates a promising safety profile for pollinators, positioning it as a potentially valuable tool for integrated pest management (IPM). Early data suggests a high margin of safety for beneficial insects, including crucial pollinators like bees. This guide provides a comparative analysis of this compound's safety for pollinators against several alternative insecticides, supported by available experimental data and detailed methodologies.
This compound, belonging to the IRAC Group 23, functions as an inhibitor of acetyl-CoA carboxylase (ACC), a critical enzyme in lipid biosynthesis.[1][2] This mode of action provides a new tool for managing piercing-sucking insect pests.[1] A key advantage highlighted in early assessments is its potential for a high margin of safety for a number of beneficial insect species, including pollinators.[1] Furthermore, its intended use for both foliar and soil applications could offer flexibility in pest management strategies, with soil applications potentially reducing direct exposure to foraging pollinators.[1]
This guide will compare the available pollinator safety data for this compound with a selection of alternative insecticides from different chemical classes:
-
Spirotetramat: Another ketoenol insecticide from IRAC Group 23.
-
Cyantraniliprole: An anthranilic diamide (IRAC Group 28).
-
Acetamiprid: A neonicotinoid (IRAC Group 4A).
-
Sulfoxaflor: A sulfoximine (IRAC Group 4C).
-
Flupyradifurone: A butenolide (IRAC Group 4D).
Quantitative Toxicity Data Comparison
The following tables summarize the available acute contact and oral toxicity data for honey bees (Apis mellifera) and bumblebees (Bombus spp.), as well as dietary toxicity data for Monarch butterfly (Danaus plexippus) larvae. It is important to note that definitive, publicly available quantitative toxicity data for this compound is limited at this time. The information presented is based on currently accessible research and regulatory documents.
Table 1: Acute Toxicity to Honey Bees (Apis mellifera)
| Insecticide | Chemical Class | Acute Contact LD50 (µ g/bee ) | Acute Oral LD50 (µ g/bee ) | Toxicity Classification (based on EPA guidelines) |
| This compound | Ketoenol (Tetramic Acid) | Data Not Available | Data Not Available | - |
| Spirotetramat | Ketoenol (Tetramic Acid) | >100[3][4] | 107.3[4] | Practically Non-toxic |
| Cyantraniliprole | Anthranilic Diamide | >0.09 - 2.78[5][6] | >0.11 - 0.92[5][6] | Slightly to Moderately Toxic |
| Acetamiprid | Neonicotinoid | 7.1[7] | 0.00741 (mortality at this dose)[8] | Highly to Moderately Toxic |
| Sulfoxaflor | Sulfoximine | 0.202 - 0.432[9] | 0.0740[9] | Highly Toxic |
| Flupyradifurone | Butenolide | 49.12[10] | 0.48[10] | Practically Non-toxic (Contact), Toxic (Oral) |
Table 2: Acute Toxicity to Bumblebees (Bombus spp.)
| Insecticide | Species | Acute Oral LD50 (µ g/bee ) | Notes |
| This compound | - | Data Not Available | - |
| Spirotetramat | - | Data Not Available | - |
| Cyantraniliprole | B. terrestris | 46.00[5] | |
| Acetamiprid | B. impatiens | High concentrations impacted reproduction[11] | NOAEL of 45.2 µg/kg in pollen |
| Sulfoxaflor | B. impatiens | Less toxic than thiamethoxam[12] | Workers and drones more sensitive than queens |
| Flupyradifurone | B. lantschouensis | 5.1 (72-h LD50)[13] | More toxic to B. lantschouensis than B. terrestris |
| Flupyradifurone | B. terrestris | 28 (72-h LD50)[13] |
Table 3: Dietary Toxicity to Monarch Butterfly (Danaus plexippus) Larvae
| Insecticide | LC50 (µg/g of milkweed leaf) | Notes |
| This compound | Data Not Available | - |
| Spirotetramat | Data Not Available | - |
| Cyantraniliprole | Data Not Available | - |
| Acetamiprid | 0.000116 mg ai/bee (contact LD50 for larvae)[8] | LC50 is 35.12 mg ai/kg-diet |
| Sulfoxaflor | Data Not Available | - |
| Flupyradifurone | Data Not Available | - |
Experimental Protocols
The honey bee toxicity data presented in this guide are typically generated following standardized test guidelines developed by international bodies such as the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).
Honey Bee Acute Oral Toxicity Test (OECD Guideline 213)
This laboratory test is designed to determine the median lethal dose (LD50) of a pesticide to adult worker honey bees after oral ingestion.[9][14]
-
Test Organisms: Young adult worker honey bees from healthy, queen-right colonies.
-
Procedure: Bees are starved for a short period and then provided with a sucrose solution containing a range of concentrations of the test substance.
-
Observation: Mortality and any sublethal effects (e.g., behavioral changes) are recorded at 4, 24, and 48 hours after exposure. The test duration may be extended to 96 hours if mortality increases significantly between 24 and 48 hours.[14]
-
Endpoint: The acute oral LD50 is calculated, which is the dose that is lethal to 50% of the tested bees.
Honey Bee Acute Contact Toxicity Test (OECD Guideline 214 & US EPA OCSPP 850.3020)
These guidelines outline the procedure for assessing the acute contact toxicity of a pesticide to adult worker honey bees.[15][16][17]
-
Test Organisms: Young adult worker honey bees.
-
Procedure: A precise dose of the test substance, dissolved in a suitable solvent, is applied directly to the dorsal thorax of each bee.[15]
-
Observation: Mortality and sublethal effects are observed at regular intervals, typically up to 48 or 96 hours.[15]
-
Endpoint: The acute contact LD50 is determined, representing the dose that causes 50% mortality in the test population.
Signaling Pathways and Experimental Workflows
Mode of Action: Inhibition of Acetyl-CoA Carboxylase
This compound and Spirotetramat belong to a class of insecticides that inhibit the enzyme Acetyl-CoA Carboxylase (ACC).[2][18][19] This enzyme plays a crucial role in the first step of lipid biosynthesis.[2] By inhibiting ACC, these insecticides disrupt the production of essential fatty acids, leading to impaired development, reduced reproduction, and ultimately, the death of susceptible insects.[3]
Caption: Inhibition of Acetyl-CoA Carboxylase by this compound.
Experimental Workflow for Honey Bee Acute Toxicity Testing
The following diagram illustrates the typical workflow for conducting honey bee acute oral and contact toxicity tests according to OECD guidelines.
Caption: Workflow for honey bee acute toxicity testing.
Conclusion
Based on the currently available information, this compound appears to have a favorable safety profile for pollinators, particularly when compared to some older classes of insecticides. Its novel mode of action and potential for soil application offer benefits for integrated pest management programs aiming to minimize impacts on non-target organisms. However, the lack of publicly available, quantitative pollinator toxicity data for this compound is a significant knowledge gap. As this insecticide moves closer to widespread use, the generation and dissemination of comprehensive ecotoxicological data, including studies on a wider range of pollinator species beyond the standard honey bee model, will be crucial for a complete and accurate risk assessment. This will enable researchers, regulators, and growers to make fully informed decisions to protect these vital insects.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. irac-online.org [irac-online.org]
- 3. New insecticide may adversely affect bee broods and development | Bird decline, insect decline and neonicotinoids [farmlandbirds.net]
- 4. researchgate.net [researchgate.net]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. apiservices.biz [apiservices.biz]
- 7. researchgate.net [researchgate.net]
- 8. aglaw.psu.edu [aglaw.psu.edu]
- 9. tandfonline.com [tandfonline.com]
- 10. mda.state.mn.us [mda.state.mn.us]
- 11. Effects of the neonicotinoid acetamiprid in pollen on Bombus impatiens microcolony development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bumblebees prefer sulfoxaflor-contaminated food and show caste-specific differences in sulfoxaflor sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. OECD Guidelines for the Testing of Chemicals / Section 2: Effects on Biotic ... - OECD - Google ブックス [books.google.co.jp]
- 15. Effects of the neonicotinoid acetamiprid in syrup on Bombus impatiens (Hymenoptera: Apidae) microcolony development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. biotecnologiebt.it [biotecnologiebt.it]
- 18. Studies of an insecticidal inhibitor of acetyl-CoA carboxylase in the nematode C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Spidoxamat vs. Spirotetramat: A Comparative Performance Analysis for Pest Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the performance of two key ketoenol insecticides, spidoxamat and spirotetramat. Both compounds, developed by Bayer, are classified by the Insecticide Resistance Action Committee (IRAC) as Group 23 insecticides, targeting the inhibition of acetyl-CoA carboxylase (ACC). This disruption of lipid biosynthesis is crucial for the development and survival of a range of sucking insect pests. While sharing a common mode of action, differences in their chemical structure, mobility within the plant, and spectrum of activity warrant a closer examination for strategic use in integrated pest management (IPM) programs.
General Characteristics and Key Differentiators
This compound is a newer tetramic acid derivative, with regulatory approvals and market introductions beginning in the mid-2020s. It is noted for its high plant mobility, offering efficacy through both foliar and soil applications at low dose rates.[1] this compound is positioned as a valuable tool for managing pest populations that have developed resistance to other insecticide classes.
Spirotetramat, a well-established tetramic acid insecticide, is known for its unique two-way systemic movement within the plant, translocating through both the xylem and phloem. This property allows it to control pests located in difficult-to-reach plant parts. It has a proven track record against a broad spectrum of sucking pests, including aphids, whiteflies, and scales.
Performance Data: Efficacy Against Key Sucking Pests
The following tables summarize available quantitative data on the efficacy of this compound and spirotetramat against common sucking pests. It is important to note that the data is compiled from separate studies and direct side-by-side comparisons under identical conditions are limited due to the recent introduction of this compound.
Table 1: Efficacy of this compound Against Sucking Pests
| Target Pest | Crop | Application Method | Efficacy Metric | Result | Source |
| Aphids, Whiteflies, Mealybugs, Psyllids, Scales | Various | Foliar & Soil | General Efficacy | Excellent target pest efficacy in both foliar and soil application scenarios. | Bayer Crop Science, 2022 |
| Thrips | Various | Foliar & Soil | General Efficacy | Suppression of thrips populations. | Bayer Crop Science, 2022 |
| Phytophagous mites | Various | Foliar & Soil | General Efficacy | Possible efficacy against some phytophagous mites. | Bayer Crop Science, 2022 |
Table 2: Efficacy of Spirotetramat Against Sucking Pests
| Target Pest | Crop | Application Method | Efficacy Metric | Result | Source |
| Myzus persicae (Green Peach Aphid) | Tobacco | Foliar Spray | LC50 | 0.49 mg/L | Study on insecticide resistance |
| Bemisia tabaci (Whitefly) | Cotton | Foliar Spray | Population Reduction | Up to 89.69% reduction over control at 75 g a.i./ha. | Field study in India |
| Aphis gossypii (Cotton Aphid) | Cotton | Foliar Spray | Population Reduction | Performance on par with imidacloprid 200 SL at 25 g a.i/ha. | Field study in India |
| Parlatoria pergandii (Chaff Scale) | Citrus | Foliar Spray | Inhibition of Larvae | 79.73% of larvae inhibited after treatment. | Field study in Morocco |
| Parlatoria ziziphi (Black Parlatoria Scale) | Citrus | Foliar Spray | Inhibition of Females | 93% of females inhibited after treatment. | Field study in Morocco |
Experimental Protocols
Methodology for Evaluating Spirotetramat Efficacy against Parlatoria pergandii in Citrus
-
Experimental Design: A 4-hectare citrus orchard was divided into four 1-hectare plots. Three plots were treated with different concentrations of spirotetramat (0.625 L/ha, 0.755 L/ha, and 1 L/ha), and one plot served as an untreated control.
-
Application: The insecticide was applied as a foliar spray.
-
Sampling: The efficacy was evaluated on two larval stages (L1 and L2) and three female stages (F1, F2, and F3) of P. pergandii. The impact on the parasitoid Aphytis hispanicus was also monitored.
-
Data Analysis: The number of inhibited and surviving larvae and females, as well as the rate of parasitism, were recorded and analyzed.
Mode of Action: Acetyl-CoA Carboxylase (ACC) Inhibition
Both this compound and spirotetramat function by inhibiting the enzyme acetyl-CoA carboxylase (ACC). This enzyme is critical for the first committed step in the biosynthesis of fatty acids. By blocking ACC, these insecticides disrupt the production of malonyl-CoA from acetyl-CoA, leading to a cascade of metabolic failures essential for insect growth, development, and reproduction. The disruption of lipid synthesis ultimately results in the death of the target pest.
Caption: Inhibition of Acetyl-CoA Carboxylase by this compound and Spirotetramat.
Experimental Workflow: Insecticide Efficacy Trial
The following diagram illustrates a typical workflow for conducting an insecticide efficacy trial, from treatment application to data analysis.
Caption: Standard workflow for an insecticide efficacy field trial.
Conclusion
Both this compound and spirotetramat are effective tools for the management of sucking pests, operating through the inhibition of acetyl-CoA carboxylase. Spirotetramat has a well-documented history of performance with the significant advantage of two-way systemicity. This compound, as a newer active ingredient, shows great promise with its high mobility and efficacy at low use rates, particularly in the context of resistance management. The choice between these insecticides will depend on the specific target pest, crop, application method, and the resistance profile of the local pest population. Further direct comparative studies will be invaluable in refining their optimal use strategies in diverse agricultural systems.
References
Spidoxamat and Other ACCase Inhibitors: A Comparative Guide to Cross-Resistance
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to established insecticides is a persistent challenge in pest management, necessitating a thorough understanding of cross-resistance patterns for new active ingredients. This guide provides a comparative analysis of the cross-resistance landscape for Spidoxamat, a member of the ketoenol class of insecticides (IRAC Group 23), and other inhibitors of Acetyl-CoA Carboxylase (ACCase). While direct comparative studies on this compound are limited, this guide synthesizes available experimental data on closely related ketoenol insecticides to provide a robust framework for predicting and managing resistance.
Understanding the Mechanism of Action and Resistance
This compound, along with other ketoenol insecticides like spirotetramat and spiromesifen, functions by inhibiting the enzyme Acetyl-CoA Carboxylase. This enzyme is critical for lipid biosynthesis in insects and mites, and its inhibition disrupts normal growth, development, and reproduction.
Resistance to ACCase inhibitors can arise through two primary mechanisms:
-
Target-Site Resistance (TSR): This involves genetic mutations in the ACCase gene that alter the enzyme's structure, reducing its sensitivity to the insecticide.
-
Metabolic Resistance: This mechanism involves enhanced detoxification of the insecticide by enzymes such as cytochrome P450 monooxygenases or glutathione S-transferases before it can reach its target site.
Due to their shared mode of action, there is a high risk of cross-resistance among insecticides within the same IRAC group.[1][2] If a pest population develops resistance to one ketoenol insecticide through a target-site mutation, it is highly likely to be resistant to other ketoenols, including this compound.
Quantitative Cross-Resistance Data
While specific cross-resistance data for this compound is not yet widely available in peer-reviewed literature, studies on other ketoenol insecticides provide critical insights. A key study on a spirotetramat-resistant strain (ST-NK) of the citrus red mite, Panonychus citri, demonstrated significant cross-resistance to other Group 23 compounds.
Table 1: Cross-Resistance of a Spirotetramat-Resistant Strain (ST-NK) of Panonychus citri to Other ACCase Inhibitors
| Acaricide | Chemical Class | IRAC Group | Target Stage | LC50 Susceptible (LS-FJ) (mg L⁻¹) | LC50 Resistant (ST-NK) (mg L⁻¹) | Resistance Ratio (RR) |
| Spirotetramat | Tetramic Acid | 23 | Larvae | 0.20 | 334.1 | 1668.4 |
| Spirodiclofen | Tetronic Acid | 23 | Larvae | 1.1 | 82.5 | 75.0 |
| Spiromesifen | Tetronic Acid | 23 | Larvae | 2.1 | 66.5 | 31.7 |
| Abamectin | Avermectin | 6 | Larvae | 0.09 | 0.08 | 0.9 |
| Etoxazole | Mite growth inhibitor | 10B | Larvae | 0.02 | 0.02 | 1.0 |
| Pyridaben | METI | 21A | Larvae | 0.2 | 0.2 | 1.0 |
Data sourced from a study on Panonychus citri.[3]
The data clearly indicates a high level of cross-resistance to spirodiclofen and spiromesifen in the spirotetramat-resistant mite population, while no cross-resistance was observed with acaricides from different IRAC groups (Abamectin, Etoxazole, Pyridaben).[3] This strongly suggests that a pest population resistant to spirotetramat or other ketoenols will likely exhibit resistance to this compound.
Further studies on other pests have also shown high resistance ratios for ketoenol insecticides. For instance, a spirotetramat-resistant strain of the cotton aphid, Aphis gossypii, developed a resistance ratio of 441.26-fold in adults.[4] In the two-spotted spider mite, Tetranychus urticae, the LC50 values for spiromesifen and spirotetramat were determined to be 26.39 and 51.59 mg/L for eggs, and 0.13 and 0.64 mg/L for adults, respectively, in a susceptible strain.[2]
Experimental Protocols
The following is a detailed methodology for a standard leaf-dip bioassay, a common procedure for determining insecticide resistance in arthropods.
Leaf-Dip Bioassay Protocol for Mites and Aphids
This protocol is adapted from established methods for assessing the toxicity of insecticides to phytophagous arthropods.[5]
-
Preparation of Test Solutions:
-
Prepare a stock solution of the technical grade insecticide in an appropriate solvent (e.g., acetone).
-
Make a series of serial dilutions of the stock solution with distilled water containing a non-ionic surfactant (e.g., 0.05% Triton X-100) to achieve the desired test concentrations.
-
A control solution should be prepared with the solvent and surfactant only.
-
-
Treatment of Leaf Discs:
-
Excise leaf discs from untreated host plants (e.g., citrus for P. citri, cotton for A. gossypii) using a cork borer.
-
Immerse each leaf disc in the respective test solution for 10-30 seconds with gentle agitation.[6]
-
Allow the treated leaf discs to air-dry completely on a clean, non-absorbent surface.
-
-
Infestation and Incubation:
-
Place the dried leaf discs, adaxial side up, on a moistened substrate (e.g., water-saturated filter paper or agar) within a petri dish or similar container.
-
Transfer a known number of test organisms (e.g., 20-30 adult female mites or apterous adult aphids) onto each leaf disc using a fine brush.
-
Seal the containers and incubate under controlled conditions (e.g., 25 ± 1°C, >60% RH, and a 16:8 h L:D photoperiod).
-
-
Mortality Assessment:
-
Assess mortality after a specified period (e.g., 48-72 hours).
-
Insects are considered dead if they are unable to move when gently prodded with a fine brush.
-
-
Data Analysis:
-
Correct for control mortality using Abbott's formula if it is between 5% and 20%.
-
Analyze the concentration-mortality data using probit analysis to determine the LC50 (lethal concentration to kill 50% of the population) and its 95% confidence limits.
-
Calculate the resistance ratio (RR) by dividing the LC50 of the resistant population by the LC50 of the susceptible population.[3]
-
Visualizing Experimental Workflows and Relationships
To further clarify the processes and concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Workflow for a standard leaf-dip bioassay to determine insecticide resistance.
Caption: Logical relationships in cross-resistance among ACCase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cross-Resistance Pattern and Genetic Studies in Spirotetramat-Resistant Citrus Red Mite, Panonychus citri (Acari: Tetranychidae) [mdpi.com]
- 4. Spirotetramat resistance adaption analysis of Aphis gossypii Glover by transcriptomic survey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spirotetramat resistance in Myzus persicae (Sulzer) (Hemiptera: Aphididae) and its association with the presence of the A2666V mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Spidoxamat: A Comparative Environmental Impact Analysis for Researchers
Spidoxamat, a novel insecticide from the ketoenol class (IRAC Group 23), presents a promising alternative for the management of piercing-sucking insect pests. This guide offers a comparative analysis of its environmental impact, juxtaposed with established and contemporary insecticides, to aid researchers, scientists, and drug development professionals in their evaluation of this new active ingredient.
Developed by Bayer CropScience, this compound targets a range of economically important pests, including aphids, whiteflies, and mealybugs.[1][2] Its mode of action involves the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in lipid biosynthesis, leading to the disruption of cell membrane formation and insect mortality.[2] Notably, early data suggests a high margin of safety for beneficial insects and pollinators, positioning this compound as a potential replacement for neonicotinoid insecticides, which have faced scrutiny for their environmental persistence and impact on non-target organisms.[1][2]
This guide provides a data-driven comparison of this compound with neonicotinoids (Clothianidin, Imidacloprid, Thiamethoxam) and other alternatives like Spiropidion and Flupyradifurone.
Comparative Ecotoxicity
The following tables summarize the available ecotoxicity data for this compound and its alternatives, offering a quantitative comparison of their potential impact on various non-target organisms.
Table 1: Avian and Mammalian Toxicity
| Active Ingredient | Species | Endpoint | Value (mg/kg bw) | Source |
| This compound | Rat | Acute Oral LD50 | >2000 | EPA Registration Document |
| Rat | Acute Dermal LD50 | >2000 | EPA Registration Document | |
| Clothianidin | Bobwhite quail | Acute Oral LD50 | >2000 | AERU Database |
| Rat | Acute Oral LD50 | >5000 | AERU Database | |
| Imidacloprid | Bobwhite quail | Acute Oral LD50 | 152 | AERU Database |
| Rat | Acute Oral LD50 | 450 | AERU Database | |
| Thiamethoxam | Mallard duck | Acute Oral LD50 | 576 | EPA Risk Assessment |
| Rat | Acute Oral LD50 | 1563 | EPA Risk Assessment | |
| Spiropidion | Rat | Acute Oral LD50 | >2000 | AERU Database |
| Rat | Acute Dermal LD50 | >5000 | AERU Database | |
| Flupyradifurone | Bobwhite quail | Acute Oral LD50 | >2000 | AERU Database |
| Rat | Acute Oral LD50 | >2000 | AERU Database |
Table 2: Aquatic Ecotoxicity
| Active Ingredient | Species | Endpoint (96h LC50) | Value (µg/L) | Source |
| This compound | Data not publicly available | - | - | - |
| Clothianidin | Rainbow trout | LC50 | >105,800 | EPA Risk Assessment |
| Daphnia magna | EC50 | >119,000 | EPA Risk Assessment | |
| Imidacloprid | Rainbow trout | LC50 | 173,300 | AERU Database |
| Daphnia magna | EC50 | 85,100 | AERU Database | |
| Thiamethoxam | Rainbow trout | LC50 | >100,000 | EPA Risk Assessment |
| Daphnia magna | EC50 | >100,000 | EPA Risk Assessment | |
| Spiropidion | Rainbow trout | LC50 | >10,000 | AERU Database |
| Daphnia magna | EC50 | >10,000 | AERU Database | |
| Flupyradifurone | Rainbow trout | LC50 | >100,000 | AERU Database |
| Daphnia magna | EC50 | >100,000 | AERU Database |
Table 3: Toxicity to Non-Target Arthropods
| Active Ingredient | Species | Endpoint | Value | Source |
| This compound | Honeybee (Apis mellifera) | Acute Contact LD50 | Data not publicly available | - |
| Honeybee (Apis mellifera) | Acute Oral LD50 | Data not publicly available | - | |
| Clothianidin | Honeybee (Apis mellifera) | Acute Contact LD50 | 0.04 µ g/bee | AERU Database |
| Honeybee (Apis mellifera) | Acute Oral LD50 | 0.0037 µ g/bee | AERU Database | |
| Imidacloprid | Honeybee (Apis mellifera) | Acute Contact LD50 | 0.081 µ g/bee | AERU Database |
| Honeybee (Apis mellifera) | Acute Oral LD50 | 0.0037 µ g/bee | AERU Database | |
| Thiamethoxam | Honeybee (Apis mellifera) | Acute Contact LD50 | 0.024 µ g/bee | EPA Risk Assessment |
| Honeybee (Apis mellifera) | Acute Oral LD50 | 0.005 µ g/bee | EPA Risk Assessment | |
| Spiropidion | Honeybee (Apis mellifera) | Acute Contact LD50 | >100 µ g/bee | AERU Database |
| Honeybee (Apis mellifera) | Acute Oral LD50 | >100 µ g/bee | AERU Database | |
| Flupyradifurone | Honeybee (Apis mellifera) | Acute Contact LD50 | >100 µ g/bee | AERU Database |
| Honeybee (Apis mellifera) | Acute Oral LD50 | 1.2 µ g/bee | AERU Database |
Environmental Fate
The persistence and mobility of an insecticide in the environment are critical factors in assessing its long-term impact. The following table compares the environmental fate characteristics of this compound and its alternatives.
Table 4: Environmental Fate and Persistence
| Active Ingredient | Soil Aerobic Metabolism DT50 (days) | Water Photolysis DT50 (days) | Hydrolysis DT50 (days) | Bioaccumulation Potential (BCF) | Source |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | - |
| Clothianidin | 148 - 1155 (very persistent) | Stable | Stable | Low | AERU Database, EPA Risk Assessment |
| Imidacloprid | 28 - 229 (moderately persistent to persistent) | Stable | Stable | Low | AERU Database |
| Thiamethoxam | 51 - 113 (moderately persistent) | 3.4 - 3.9 | Stable | Low | EPA Risk Assessment |
| Spiropidion | Rapidly degrades | Rapidly degrades | Data not available | Low | IR-4 Project Overview |
| Flupyradifurone | 11 - 17 (non-persistent) | Stable | Stable | Low | AERU Database |
Experimental Protocols and Methodologies
The data presented in this guide are derived from studies conducted in accordance with internationally recognized guidelines, including those from the Organisation for Economic Co-operation and Development (OECD), the U.S. Environmental Protection Agency (EPA), the European Food Safety Authority (EFSA), and the Japanese Ministry of Agriculture, Forestry and Fisheries (MAFF).
Acute Oral Toxicity (LD50) in Rats (as per OECD Guideline 423):
-
Test Animals: Young adult rats (specific strain, e.g., Wistar), nulliparous and non-pregnant females, are used.
-
Housing and Acclimation: Animals are housed in controlled conditions (temperature, humidity, light cycle) and acclimated for at least 5 days before the study.
-
Dose Administration: The test substance is administered orally by gavage in a single dose. The volume administered is kept constant.
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Necropsy: All animals (including those that die during the test) are subjected to a gross necropsy at the end of the observation period.
-
Data Analysis: The LD50 is calculated using appropriate statistical methods.
Aquatic Toxicity to Fish (as per OECD Guideline 203):
-
Test Species: A recommended fish species (e.g., Rainbow trout, Oncorhynchus mykiss) is used.
-
Test Conditions: The test is conducted in a flow-through or semi-static system with controlled water quality parameters (temperature, pH, dissolved oxygen).
-
Exposure: Fish are exposed to a range of concentrations of the test substance for 96 hours.
-
Observations: Mortality and any sublethal effects are recorded at 24, 48, 72, and 96 hours.
-
Data Analysis: The LC50 (lethal concentration for 50% of the test population) is determined at 96 hours using statistical methods.
Soil Metabolism (as per OECD Guideline 307):
-
Test Soil: A minimum of three different soil types with varying characteristics (e.g., texture, organic carbon content, pH) are used.
-
Test Substance Application: The radiolabelled test substance is applied to the soil samples.
-
Incubation: The treated soil samples are incubated in the dark under controlled aerobic conditions (temperature and moisture).
-
Sampling and Analysis: At appropriate time intervals, soil samples are extracted and analyzed to determine the concentration of the parent substance and its transformation products.
-
Data Analysis: The rate of degradation is calculated, and the DT50 (time for 50% dissipation) is determined.
Signaling Pathways and Workflows
To visually represent the logical relationships and processes discussed, the following diagrams are provided in Graphviz DOT language.
References
A Comparative Analysis of Spidoxamat's Metabolic Pathways Across Species
A comprehensive review of the biotransformation of the novel insecticide Spidoxamat reveals distinct metabolic pathways and rates across various species, including rodents and humans. This guide synthesizes available data to provide researchers, scientists, and drug development professionals with a comparative overview of this compound's metabolic fate, supported by experimental details and pathway visualizations.
This compound, a novel ketoenol insecticide, undergoes extensive metabolism in both plant and animal species. The primary metabolic transformations involve cleavage of the dioxolane ring, reduction of the resulting ketone, and subsequent conjugation. However, the extent and nature of these transformations vary significantly between species, influencing the compound's efficacy and potential toxicity.
Comparative Metabolic Profiles
The metabolism of this compound has been investigated in several species, primarily in the context of regulatory submissions for its use as a pesticide. While comprehensive, publicly available, head-to-head comparative studies with quantitative data across multiple species are limited, regulatory documents from agencies such as the U.S. Environmental Protection Agency (EPA) provide valuable insights into its metabolic fate in rats and mice.
In animal models, the principal metabolic pathway of this compound involves the cleavage of the dioxolane ring, leading to the formation of the major metabolite, BCS-AH92431 (also known as BCS-AA10147-cyclohexylketone). This initial step is followed by the reduction of the cyclohexylketone to its corresponding alcohol, resulting in the formation of BCS-AA10147-cis-cyclohydroxy and its trans-isomer. Another identified metabolic route is the direct glucuronidation of the parent this compound molecule. Studies in rats have demonstrated that this compound is characterized by rapid absorption and elimination from the plasma.[1]
Plant metabolism studies have shown a reasonably consistent metabolic profile for this compound. The major pathway in plants also involves the cleavage of the dioxolane ring, followed by reduction of the ketone and subsequent conjugation to form a glucoside. A significant metabolite identified in tomato is BCS-AA10147-cyclohydroxy-benzylalcohol (cis).
Metabolic Pathways of this compound
The following diagrams illustrate the known metabolic pathways of this compound in animal and plant species based on the available information.
Experimental Protocols
Detailed experimental protocols for the metabolism studies of this compound are typically found within the full regulatory submission dossiers provided to agencies like the EPA and the European Food Safety Authority (EFSA). These studies are conducted under Good Laboratory Practice (GLP) standards. A general workflow for in vivo metabolism studies is described below.
General In Vivo Metabolism Study Workflow
Key Steps in the Protocol:
-
Test Substance: Radiolabeled this compound (e.g., with ¹⁴C) is used to trace the parent compound and its metabolites.
-
Animal Models: Common laboratory species such as Sprague-Dawley rats and CD-1 mice are used. Animals are housed in metabolism cages to allow for the separate collection of urine and feces.
-
Dosing: A single or repeated dose of the radiolabeled compound is administered, typically via oral gavage.
-
Sample Collection: Urine, feces, and blood are collected at various time points. Tissues are collected at the end of the study.
-
Analysis:
-
Quantification: Total radioactivity in each sample is determined using techniques like Liquid Scintillation Counting (LSC) to perform a mass balance analysis.
-
Metabolite Profiling: Samples are extracted and analyzed using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) to separate the parent compound from its metabolites.
-
Metabolite Identification: The chemical structures of the metabolites are elucidated using advanced analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Conclusion
The available data indicates that this compound is readily metabolized in both plant and animal species through a series of well-defined reactions. The primary metabolic pathways have been elucidated, and key metabolites have been identified. However, for a comprehensive cross-species comparison, more detailed quantitative data on the relative abundance of metabolites, enzyme kinetics, and clearance rates are needed. Future research, particularly in vitro studies using liver microsomes or hepatocytes from different species including humans, would be invaluable for refining our understanding of the comparative metabolism of this compound and for enhancing the accuracy of human health risk assessments.
References
validation of Spidoxamat's safety profile for mammalian systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mammalian safety profile of Spidoxamat, a novel ketoenol insecticide, with its alternatives, Spirotetramat and Spiropidion. The information is compiled from publicly available regulatory documents and scientific literature to assist in the evaluation of its potential use in various applications.
Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase
This compound, along with Spirotetramat and Spiropidion, belongs to the IRAC Group 23 of insecticides.[1][2] Their primary mode of action is the inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase).[3][4][5] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential for the formation and maintenance of cell membranes and energy storage. By inhibiting ACCase, these compounds disrupt lipid metabolism, leading to the death of target pests.[3][5] While this enzyme is also present in mammals, the insecticides exhibit a higher selectivity for the insect enzyme, forming the basis of their selective toxicity.
Caption: Inhibition of Acetyl-CoA Carboxylase (ACCase) by this compound and its alternatives.
Comparative Acute Toxicity
The acute toxicity of this compound and its alternatives has been evaluated in mammalian models. The following table summarizes the available data.
| Compound | Acute Oral LD50 (rat) | Acute Dermal LD50 (rat) | Acute Inhalation LC50 (rat) | Reference |
| This compound | >2000 mg/kg bw | >2000 mg/kg bw | >2.15 mg/L (4-hour) | [6] |
| Spirotetramat | >2000 mg/kg bw | >2000 mg/kg bw | >4.18 mg/L | [2] |
| Spiropidion | Data not specified, but decreased body weight and mortality were common adverse effects. The dog was the most sensitive species. | No adverse effects up to the limit dose. | Data not specified. | [1] |
Sub-chronic and Chronic Toxicity
Repeated dose toxicity studies are crucial for understanding the potential long-term effects of a compound.
| Compound | Study Type | Species | NOAEL | Key Findings | Reference |
| This compound | 28-day Inhalation | Rat | 3.06 mg/L | No adverse effects observed. | [6] |
| This compound | 28-day Dermal | Rat | 1000 mg/kg bw/day | No treatment-related findings. | [6] |
| Spirotetramat | Sub-chronic & Chronic | Rat | Testis was the target organ. | Testicular degeneration and vacuolation at high doses. | [3] |
| Spirotetramat | Sub-chronic | Dog | Thyroid and thymus were target organs. | Decreased circulating thyroid hormones. | |
| Spiropidion | Sub-chronic & Chronic | Dog | 15 mg/kg/day (90-day) | Dog is the most sensitive species with severe clinical signs at ≥30 mg/kg/day. |
Genotoxicity, Reproductive, and Developmental Toxicity
A battery of tests is conducted to assess the potential for genetic damage, and effects on reproduction and development.
| Compound | Genotoxicity | Reproductive & Developmental Toxicity | Reference |
| This compound | Not considered genotoxic in a battery of in vitro and in vivo studies. | Reproductive and developmental toxicity studies were conducted between 2007 and 2022. No specific adverse findings are highlighted in the public domain. | [6] |
| Spirotetramat | Not considered genotoxic. | No adverse parental or developmental effects in rat and rabbit developmental toxicity studies up to the highest dose tested. | [1] |
| Spiropidion | No mutagenic concerns. Classified as "Not Likely to Be Carcinogenic to Humans". | No adverse parental, offspring, or reproductive effects in the two-generation reproductive toxicity study up to the highest dose tested. | [1] |
Experimental Protocols
The safety studies for this compound, Spirotetramat, and Spiropidion have been conducted in compliance with international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), and Good Laboratory Practice (GLP) standards. While specific, detailed proprietary study protocols are not publicly available, the following represents a generalized workflow for key mammalian safety assessments based on the cited OECD guidelines.
Caption: Generalized workflow for a mammalian toxicity study.
Acute Oral Toxicity (based on OECD Guideline 423)
-
Test System: Typically Wistar rats, nulliparous and non-pregnant females.
-
Housing: Housed in appropriate conditions with controlled temperature, humidity, and light cycle. Access to standard laboratory diet and drinking water.
-
Dosing: A single oral dose of the test substance is administered using a stomach tube. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days post-dosing.
-
Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.
In Vivo Mammalian Erythrocyte Micronucleus Test (based on OECD Guideline 474)
-
Test System: Typically laboratory mice or rats.
-
Dosing: The test substance is administered to the animals, usually by a route relevant to human exposure (e.g., oral gavage, intraperitoneal injection). At least three dose levels are tested.
-
Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after treatment.
-
Analysis: Erythrocytes are analyzed for the presence of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes. The frequency of micronucleated polychromatic erythrocytes (immature red blood cells) is determined.
-
Controls: Both a negative (vehicle) control and a positive control (a known mutagen) are run concurrently.
Caption: Experimental workflow for an in vivo micronucleus assay.
Conclusion
Based on the available data, this compound demonstrates a mammalian safety profile characterized by low acute toxicity. It is not considered genotoxic. The toxicological profiles of its alternatives, Spirotetramat and Spiropidion, also indicate low acute toxicity, although specific target organs have been identified in sub-chronic and chronic studies at higher dose levels. The selection of an appropriate compound for a specific application will depend on a comprehensive risk assessment that considers the intended use, potential exposure levels, and the complete toxicological profile. This guide provides a comparative overview to aid in this evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. apps.who.int [apps.who.int]
- 3. A high-throughput in vivo micronucleus assay for genome instability screening in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Micronucleus Assay in Mouse Bone Marrow and Peripheral Blood | Springer Nature Experiments [experiments.springernature.com]
- 5. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]
- 6. criver.com [criver.com]
Safety Operating Guide
Navigating the Safe Disposal of Spidoxamat: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper management and disposal of novel chemical compounds like Spidoxamat are paramount to ensuring laboratory safety and environmental protection. this compound, a new ketoenol insecticide, requires careful handling throughout its lifecycle, from use in research and development to its ultimate disposal.[1][2] While specific disposal protocols are typically found on the manufacturer's Safety Data Sheet (SDS) and product label, this guide provides a framework based on established best practices for chemical waste management.
Core Safety and Chemical Data
Understanding the fundamental properties and hazards of a substance is the first step in safe handling and disposal. This compound is classified as a substance that may cause damage to organs through prolonged or repeated exposure.[3]
| Property | Data | Reference |
| Molecular Formula | C₁₉H₂₂ClNO₄ | [3][4] |
| Molecular Weight | 363.8 g/mol | [3][4] |
| GHS Hazard Statement | H373: May cause damage to organs through prolonged or repeated exposure. | [3] |
| GHS Precautionary Codes | P260: Do not breathe dust/fume/gas/mist/vapors/spray. P319: Get medical help if you feel unwell. P501: Dispose of contents/container in accordance with local/regional/national/international regulations. | [3] |
This compound Disposal Workflow
The proper disposal of this compound and its containers is a multi-step process that prioritizes safety, regulatory compliance, and environmental stewardship. The following diagram outlines the logical workflow for managing this compound waste, from initial assessment to final disposal.
Caption: Logical workflow for the safe disposal of this compound waste.
Key Protocols and Procedural Guidance
Adherence to standardized protocols is critical for minimizing risk. The following procedures are based on general best practices for pesticide and chemical disposal.
Protocol for Empty Container Decontamination (Triple Rinse)
Empty pesticide containers are classified as hazardous waste until properly rinsed.[5] The triple-rinse procedure is a standard method to decontaminate containers, making them safe for disposal or recycling.[5][6][7]
Methodology:
-
Initial Draining: Empty the remaining contents of the this compound container into the spray tank or an appropriate chemical waste container. Allow it to drain for an additional 30 seconds after the flow has been reduced to drops.[5]
-
First Rinse: Fill the container to approximately 20-25% of its capacity with a suitable solvent (water, unless otherwise specified on the SDS).[5] Securely replace the cap.
-
Agitation: Vigorously shake, rotate, or roll the container for at least 30 seconds to ensure the rinsing agent contacts all interior surfaces.[5]
-
Rinsate Collection: Pour the rinse water (rinsate) into the spray tank or a designated hazardous waste container for later disposal.[5][8] Allow the container to drain completely for 30 seconds.
-
Final Preparation: After the third rinse, puncture the container to prevent reuse.[6][7] Leave it to dry with the cap off before disposing of it according to local recycling or waste management guidelines.[5]
Disposal of Unused or Excess this compound
Disposing of concentrated or diluted this compound requires strict adherence to hazardous waste regulations.
-
Do Not Dispose in Drains or on Land: Never pour excess this compound or its rinsate down a drain, into a gutter, or onto the ground.[6][9] This can lead to significant environmental contamination.
-
Use a Licensed Disposal Service: Unwanted or expired this compound must be disposed of as hazardous waste.[8] Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Community Collection Programs: For smaller quantities, check for local or state-sponsored hazardous waste collection events or facilities.[6][8]
Transportation for Disposal
When transporting this compound waste to a collection facility, ensure safe transit:
-
Keep the product in its original, clearly labeled container.[8]
-
Secure containers to prevent shifting and spills during transport.[8]
-
Do not transport chemical waste in the passenger compartment of a vehicle.[8]
By implementing these procedures, laboratories can ensure the safe and responsible disposal of this compound, upholding the highest standards of safety and environmental care. Always prioritize the specific guidance provided on the product label and SDS, and consult with your local waste authority for regional requirements.[7][8]
References
- 1. New ISO Published – this compound (Plenexos): The Next Generation Ketoenol Insecticide – News & Updates [chemrobotics.in]
- 2. irac-online.org [irac-online.org]
- 3. This compound | C19H22ClNO4 | CID 54740619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy this compound (EVT-6729627) | 907187-07-9 [evitachem.com]
- 5. Safe disposal of pesticides | EPA [epa.nsw.gov.au]
- 6. Pesticide Disposal - Here are some tips to help manage and dispose of pesticides safely [ipm.missouri.edu]
- 7. Don’t Dump It: Here’s How to Properly Dispose of Pesticides - AgWeb [agweb.com]
- 8. Disposal of Pesticides [npic.orst.edu]
- 9. Storing and disposing of chemicals safely / RHS [rhs.org.uk]
Essential Safety and Logistical Information for Handling Spidoxamat
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols, operational guidelines, and disposal instructions for the handling of Spidoxamat in a laboratory setting. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure research environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure risks. The following table summarizes the required and recommended PPE.
| PPE Category | Minimum Requirement | Recommended for Enhanced Safety |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | Double-gloving, especially when handling concentrates. Ensure gloves are of sufficient thickness and are regularly inspected for tears or punctures. |
| Body Protection | Long-sleeved shirt and long pants, or a laboratory coat | A disposable Tyvek suit or similar non-porous coverall to provide full body coverage, particularly for larger quantities or when there is a risk of splashing. |
| Eye and Face Protection | Safety glasses with side shields | Safety goggles or a full-face shield to offer more complete protection against splashes and aerosols.[1] |
| Foot Protection | Closed-toe shoes | Chemical-resistant boots with slip-resistant soles. |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area | A NIOSH-approved respirator with an organic vapor cartridge may be necessary when handling powders, generating aerosols, or working in poorly ventilated spaces. |
Hazard Identification and Safety Precautions
This compound is classified under the Globally Harmonized System (GHS) with a warning that it may cause damage to organs through prolonged or repeated exposure.
User Safety Recommendations:
-
Always wash hands thoroughly with soap and water after handling and before eating, drinking, chewing gum, using tobacco, or using the toilet.
-
If this compound comes into contact with clothing, remove the contaminated items immediately. Wash the skin thoroughly and put on clean clothes.
-
Remove all PPE immediately after handling this product. Wash the outside of gloves before removing them. As soon as possible, wash thoroughly and change into clean clothing.
Operational and Disposal Plans
A systematic approach to the handling and disposal of this compound is essential to prevent environmental contamination and ensure a safe workflow.
Handling and Storage:
-
Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from food, drink, and animal feeding stuffs.
-
Have a designated area for handling this compound, equipped with an eyewash station and a safety shower.
Spill Management:
-
Evacuate: Clear the area of all non-essential personnel.
-
Ventilate: Increase ventilation in the area of the spill.
-
Contain: Use absorbent materials like sand, earth, or vermiculite to contain the spill. Do not use combustible materials such as sawdust.
-
Collect: Carefully sweep or scoop up the absorbed material into a labeled, sealable container for disposal.
-
Clean: Decontaminate the spill area with a suitable cleaning agent and rinse with water.
Disposal Plan:
-
Pesticide wastes are toxic. Improper disposal of excess pesticide, spray mixture, or rinsate is a violation of Federal Law.
-
If these wastes cannot be disposed of by use according to label instructions, contact your State Pesticide or Environmental Control Agency, or the Hazardous Waste representative at the nearest EPA Regional Office for guidance.
-
For containers, triple rinse (or equivalent) promptly after emptying. Then offer for recycling if available or reconditioning if appropriate, or puncture and dispose of in a sanitary landfill, or by other procedures approved by state and local authorities.
Experimental Protocols
While specific experimental protocols will vary depending on the research objectives, the following provides a general framework for the preparation of this compound solutions and a common assay.
Preparation of Stock Solutions:
-
Objective: To prepare a concentrated stock solution of this compound for use in various assays.
-
Materials: this compound (analytical grade), appropriate solvent (e.g., Dimethyl sulfoxide (DMSO), Acetone), volumetric flasks, analytical balance, magnetic stirrer, and stir bars.
-
Methodology:
-
In a chemical fume hood, accurately weigh the desired amount of this compound using an analytical balance.
-
Transfer the weighed this compound to a volumetric flask of the desired volume.
-
Add a small amount of the chosen solvent to dissolve the this compound. Use a magnetic stirrer if necessary to aid dissolution.
-
Once fully dissolved, bring the solution to the final volume with the solvent.
-
Stopper the flask and invert several times to ensure homogeneity.
-
Store the stock solution in a tightly sealed, labeled container at the recommended temperature (typically 4°C or -20°C), protected from light.
-
Visualizing Key Processes
To aid in the understanding of the critical workflows and the mechanism of action of this compound, the following diagrams are provided.
Caption: A logical workflow for the safe handling and disposal of this compound in a laboratory setting.
This compound's primary mode of action is the inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase), which is a critical enzyme in the biosynthesis of fatty acids in insects.
Caption: The signaling pathway illustrating this compound's inhibition of Acetyl-CoA Carboxylase (ACCase).
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
